Bimatoprost grenod
Description
Properties
IUPAC Name |
[(E,3S)-1-[(1R,2R,3S,5R)-2-[(Z)-7-(ethylamino)-7-oxohept-2-enyl]-3,5-dihydroxycyclopentyl]-5-phenylpent-1-en-3-yl] 6-nitrooxyhexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46N2O8/c1-2-32-30(36)16-10-4-3-9-15-26-27(29(35)23-28(26)34)21-20-25(19-18-24-13-7-5-8-14-24)41-31(37)17-11-6-12-22-40-33(38)39/h3,5,7-9,13-14,20-21,25-29,34-35H,2,4,6,10-12,15-19,22-23H2,1H3,(H,32,36)/b9-3-,21-20+/t25-,26+,27+,28-,29+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQMJNDRYSYWNJ-BPXWCPHMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)OC(=O)CCCCCO[N+](=O)[O-])O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCC2=CC=CC=C2)OC(=O)CCCCCO[N+](=O)[O-])O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Bimatoprost's Mechanism of Action in the Trabecular Meshwork: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanisms through which bimatoprost (B1667075) modulates the trabecular meshwork (TM) to enhance aqueous humor outflow and reduce intraocular pressure (IOP). The content herein is curated for an audience with a professional background in ophthalmic research and drug development.
Core Mechanism: Dual Action on Aqueous Outflow
Bimatoprost, a prostamide analog, is a potent ocular hypotensive agent used in the management of glaucoma. Its primary mechanism of action involves increasing the outflow of aqueous humor from the anterior chamber of the eye. While initially recognized for its significant impact on the uveoscleral outflow pathway, substantial evidence now demonstrates a direct and clinically relevant effect on the conventional trabecular outflow pathway.[1][2][3][4][5] This dual mechanism distinguishes it from some other prostaglandin (B15479496) analogs and contributes to its robust IOP-lowering efficacy.[6]
The action of bimatoprost on the trabecular meshwork is multifaceted, principally involving:
-
Extracellular Matrix (ECM) Remodeling: Alteration of the ECM composition within the TM to reduce outflow resistance.
-
Regulation of Cell Contractility: Modulation of the contractile tone of TM cells to facilitate aqueous humor passage.
Extracellular Matrix Remodeling: The Role of MMPs and TIMPs
A key aspect of bimatoprost's effect on the trabecular meshwork is the remodeling of the extracellular matrix. This process is primarily mediated by the regulation of matrix metalloproteinases (MMPs), a family of enzymes responsible for the degradation of ECM components, and their endogenous inhibitors, the tissue inhibitors of metalloproteinases (TIMPs).[3] An imbalance in the MMP/TIMP ratio in favor of MMP activity leads to the breakdown of ECM proteins, thereby increasing the porosity of the trabecular meshwork and enhancing aqueous outflow.[3][7]
Bimatoprost has been shown to upregulate the expression of several MMPs in human TM cells.[8][9][10] Notably, high concentrations of bimatoprost, such as those achieved with intraocular implants, lead to a dramatic upregulation of MMP-1.[8][9][10] Bimatoprost and its free acid form have differential effects on MMP gene expression.[8][10]
Quantitative Data on MMP and TIMP Regulation
The following tables summarize the quantitative effects of bimatoprost and its free acid on the expression and activity of MMPs and TIMPs in human trabecular meshwork cells.
Table 1: Effect of Bimatoprost and Bimatoprost Free Acid (BFA) on MMP Gene Expression in Human Trabecular Meshwork (TM) Cells [10]
| Gene | Treatment (24 hours) | Fold Change vs. Control (Mean) |
| MMP1 | 1000 µM Bimatoprost | 62.9 |
| 10 µM BFA | 2-3 | |
| MMP10 | 1000 µM Bimatoprost | Upregulated |
| MMP11 | 1000 µM Bimatoprost | Upregulated |
| MMP14 | 1000 µM Bimatoprost | Upregulated |
Table 2: Effect of Prostaglandin Analogs on TIMP Protein Levels in Human Trabecular Meshwork Cells (Conditioned Media) [11]
| TIMP | Bimatoprost | Latanoprost | Unoprostone |
| TIMP-1 | Indeterminate | ↓ 35% ± 16% (in 3 of 5 donors) | ↑ 100% ± 20% (in 3 of 5 donors) |
| TIMP-2 | No alteration (in 3 of 5 donors) | No alteration (in 3 of 5 donors) | ↓ 35% ± 8% (in 3 of 5 donors) |
| TIMP-3 | ↑ 57% ± 23% (in 3 of 5 donors) | ↑ 70% ± 15% (in 4 of 5 donors) | ↑ 57% ± 9% (in 3 of 5 donors) |
| TIMP-4 | Indeterminate | No alteration (in 3 of 5 donors) | ↑ 61% ± 11% (in 4 of 5 donors) |
Regulation of Trabecular Meshwork Cell Contractility
Bimatoprost also influences the conventional outflow pathway by modulating the contractile state of trabecular meshwork cells.[12] A reduction in TM cell contractility leads to a relaxation of the tissue, which in turn increases the effective filtration area for aqueous humor.
This cellular relaxation is achieved through interaction with specific receptors on TM cells, leading to downstream signaling events that affect the actin cytoskeleton.[12][13] Bimatoprost has been shown to decrease the ratio of filamentous actin (F-actin) to globular actin (G-actin), indicative of a less contractile cellular state.[12]
Signaling Pathways in TM Cell Relaxation
The binding of bimatoprost to its receptor on TM cells initiates a signaling cascade that ultimately leads to cellular relaxation. While the precise receptor is still a subject of some debate, evidence points towards the involvement of a prostamide-sensitive receptor.[2][14][15] This interaction is thought to couple to a Gq protein, leading to downstream effects that are independent of the RhoA/ROCK pathway, a major regulator of cellular contraction.[12][16][17][18]
Caption: Bimatoprost signaling pathway in trabecular meshwork cells.
Quantitative Data on TM Cell Contractility
The following table presents quantitative data on the effects of bimatoprost on trabecular meshwork cell contractility and outflow facility.
Table 3: Effect of Bimatoprost on Trabecular Meshwork Cell Properties and Outflow Facility
| Parameter | Cell Type/Model | Treatment | Result | Reference |
| Cell Contractility (Impedance) | Human TM Cells | Bimatoprost | ↑ Impedance (Relaxation), EC₅₀ = 4.3 nM | [12] |
| F-actin/G-actin Ratio | Human TM Cells | 1 µM Bimatoprost | ↓ Ratio (0.61 ± 0.20 vs. 0.79 ± 0.26 for control) | [12] |
| Outflow Facility | Human Anterior Segment Perfusion | Bimatoprost | ↑ 40% ± 10% within 48 hours | [2][15] |
| Hydraulic Conductivity | Human TM Cell Monolayers | Bimatoprost | ↑ 78% ± 25% | [2][15] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in this guide.
Human Trabecular Meshwork (TM) Cell Culture
-
Isolation: Primary human TM cells are isolated from donor corneoscleral rims obtained after penetrating keratoplasty. The TM tissue is carefully dissected under a microscope.
-
Digestion: The dissected tissue is subjected to enzymatic digestion, typically using collagenase, to release the TM cells.
-
Culture: The isolated cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin, streptomycin, and glutamine. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Characterization: The identity of the TM cells is confirmed by their characteristic morphology and the expression of specific markers such as alpha-smooth muscle actin (α-SMA) and myocilin.
Caption: Workflow for primary human trabecular meshwork cell culture.
Quantitative Polymerase Chain Reaction (qPCR) for Gene Expression Analysis
-
RNA Extraction: Total RNA is extracted from cultured TM cells treated with bimatoprost or vehicle control using a suitable RNA isolation kit.
-
cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: The cDNA is then used as a template for qPCR with gene-specific primers for MMPs, TIMPs, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative gene expression is calculated using the delta-delta Ct method.
Caption: Workflow for quantitative PCR analysis of gene expression.
Cellular Dielectric Spectroscopy (CDS) for Measuring Cell Contractility
-
Cell Seeding: Human TM cells are seeded onto gold-film electrode arrays in specialized culture plates.
-
Impedance Measurement: As the cells adhere and form a monolayer, the electrical impedance across the electrodes is measured. Changes in cell shape and adhesion, which are related to contractility, alter the impedance.
-
Drug Application: Bimatoprost is added to the cell cultures, and the impedance is monitored in real-time.
-
Data Interpretation: An increase in impedance is indicative of cell relaxation, while a decrease suggests cell contraction.
Conclusion
The mechanism of action of bimatoprost in the trabecular meshwork is a complex interplay of biochemical and cellular events. Its ability to remodel the extracellular matrix through the upregulation of MMPs and to induce TM cell relaxation provides a robust and multifaceted approach to lowering intraocular pressure. This in-depth understanding of bimatoprost's molecular pharmacology is crucial for the development of next-generation glaucoma therapies that target the conventional outflow pathway. Further research into the specific prostamide receptors and their downstream signaling cascades will continue to refine our knowledge and open new avenues for therapeutic intervention.
References
- 1. Mechanism of Action of Bimatoprost, Latanoprost, and Travoprost in Healthy Subjects: A Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. ophthalmologytimes.com [ophthalmologytimes.com]
- 4. Update on the Mechanism of Action of Topical Prostaglandins for Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Prostaglandin Analogs: Latanoprost, Bimatoprost, and Unoprostone on Matrix Metalloproteinases and Their Inhibitors in Human Trabecular Meshwork Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reviewofophthalmology.com [reviewofophthalmology.com]
- 9. ophthalmology360.com [ophthalmology360.com]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Cellular Basis for Bimatoprost Effects on Human Conventional Outflow - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cellular basis for bimatoprost effects on human conventional outflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Bimatoprost, Prostamide Activity and Conventional Drainage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sunyopt.edu [sunyopt.edu]
- 17. Rho Kinase (ROCK) Inhibitors in the Treatment of Glaucoma and Glaucoma Surgery: A Systematic Review of Early to Late Phase Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ophthalmologytimes.com [ophthalmologytimes.com]
Bimatoprost Signaling in the Ciliary Body: A Technical Guide to Core Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the molecular signaling pathways activated by bimatoprost (B1667075) within the ciliary body, focusing on its established mechanism for lowering intraocular pressure (IOP). It details the primary signaling cascade, downstream effects on extracellular matrix remodeling, quantitative data from key studies, and the experimental protocols used to elucidate these pathways.
Introduction
Bimatoprost is a potent ocular hypotensive agent widely used as a first-line treatment for open-angle glaucoma and ocular hypertension.[1][2] Classified as a prostamide, it is a synthetic structural analog of prostaglandin (B15479496) F2α.[2][3] Its primary therapeutic effect, the reduction of IOP, is achieved by enhancing the outflow of aqueous humor from the anterior chamber of the eye.[4][5] This action is bimodal, involving both the pressure-insensitive uveoscleral outflow pathway and the pressure-sensitive trabecular meshwork pathway.[2][4] The ciliary body, a key structure in the uveoscleral pathway, is a primary target for bimatoprost's action.[2] Understanding the specific signaling events within the ciliary body is critical for the development of next-generation glaucoma therapies.
Primary Signaling Pathway: FP Receptor Activation
Bimatoprost itself is a prodrug.[4] Upon topical administration, it penetrates the cornea and is hydrolyzed by ocular enzymes, such as corneal esterases, into its biologically active free acid form, 17-phenyl-trinor-PGF2α.[4][6] This active metabolite is the primary agonist that initiates the signaling cascade.
The bimatoprost free acid binds to and activates the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR) found on the surface of human ciliary body smooth muscle (CBSM) cells.[7][8][9] The human ciliary body FP receptor has been cloned and shown to be identical to the uterine FP receptor.[7] Activation of the FP receptor by bimatoprost free acid is insensitive to cholera and pertussis toxins, indicating coupling to a Gq-type G-protein.[10]
This Gq-protein activation initiates a canonical signaling cascade:
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC.
-
Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[8][9]
-
Protein Kinase C (PKC) Activation: DAG and the increased intracellular Ca2+ levels synergistically activate Protein Kinase C.
This initial cascade of events ultimately leads to the modulation of gene expression and cellular responses responsible for increasing aqueous humor outflow.
References
- 1. Mechanism of action of bimatoprost (Lumigan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bimatoprost Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Bimatoprost? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of Action of Bimatoprost, Latanoprost, and Travoprost in Healthy Subjects: A Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Functional characterization of the ocular prostaglandin f2alpha (PGF2alpha) receptor. Activation by the isoprostane, 12-iso-PGF2alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Cellular basis for bimatoprost effects on human conventional outflow - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Synthesis of Bimatoprost
Introduction
Bimatoprost (B1667075) is a synthetic prostamide, structurally analogous to prostaglandin (B15479496) F2α (PGF2α), that has become a cornerstone in the management of ocular hypertension and open-angle glaucoma.[1][2][3] Initially approved by the FDA in 2001 for reducing intraocular pressure (IOP), its therapeutic applications have since expanded to include cosmetic use for eyelash hypotrichosis.[1][4] Bimatoprost exerts its ocular hypotensive effect by increasing the outflow of aqueous humor, the fluid within the anterior segment of the eye.[3][5] This technical guide provides an in-depth overview of the discovery, mechanism of action, chemical synthesis, and clinical efficacy of Bimatoprost, intended for researchers, scientists, and professionals in drug development.
Discovery and Development
The development of Bimatoprost emerged from extensive research into the role of prostaglandins (B1171923) in regulating intraocular pressure. Prostaglandins were first identified in the 1930s and were later found to be present in ocular tissues, capable of inducing iris contraction.[2] The therapeutic potential of PGF2α analogues for glaucoma was realized when it was demonstrated that topical application could effectively lower IOP.[6] This led to the development of the first marketed prostaglandin analogue, latanoprost (B1674536). Bimatoprost (brand name Lumigan) was subsequently developed by Allergan as a highly efficacious agent for IOP reduction.[1][7] While structurally similar to PGF2α, it is classified as a prostamide due to its ethyl amide group, distinguishing it from the ester-based structures of other prostaglandin analogues like latanoprost and travoprost.[8][9]
Mechanism of Action and Signaling Pathway
Bimatoprost lowers intraocular pressure by enhancing the outflow of aqueous humor through two primary pathways: the trabecular meshwork (pressure-sensitive) and the uveoscleral pathway (pressure-insensitive).[3][5][10] Its primary mechanism involves a significant increase in uveoscleral outflow.[5]
The precise receptor-level interactions of Bimatoprost have been a subject of study. While it is a structural analogue of PGF2α, evidence suggests it may not act on conventional prostaglandin F (FP) receptors.[9][11] Instead, it is thought to mimic the body's endogenous prostamides, activating specific prostamide receptors that have yet to be fully identified.[3][5][9] Activation of these receptors in ocular tissues, such as the ciliary muscle and trabecular meshwork, initiates a downstream signaling cascade.[5] This cascade involves the modification of extracellular matrix components and the relaxation of ciliary muscle fibers, which facilitates increased aqueous humor outflow and thereby reduces IOP.[5] Studies have also shown that Bimatoprost can selectively stimulate intracellular calcium signaling in specific cells of the cat iris sphincter, distinct from the cells stimulated by PGF2α, further supporting the hypothesis of a distinct receptor mechanism.[11]
Chemical Synthesis
The synthesis of Bimatoprost has been approached through various routes since its initial discovery, with modern methods focusing on efficiency and stereoselectivity. Many synthetic strategies utilize the Corey lactone as a key starting material or intermediate. A notable recent approach employs an organocatalytic aldol (B89426) reaction to create a key bicyclic enal intermediate, which can then be elaborated to form the final Bimatoprost molecule in a highly efficient manner.[12][13][14]
A generalized synthetic workflow is outlined below. The process often begins with a protected lactone, followed by the sequential and stereocontrolled introduction of the lower (omega) and upper (alpha) side chains, and finally, amidation to install the characteristic ethylamide group.
References
- 1. Bimatoprost | C25H37NO4 | CID 5311027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bimatoprost Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Bimatoprost - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. tandfonline.com [tandfonline.com]
- 5. What is the mechanism of Bimatoprost? [synapse.patsnap.com]
- 6. Discovery, characterization and clinical utility of prostaglandin agonists for the treatment of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The pharmacology of bimatoprost (Lumigan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of Action of Bimatoprost, Latanoprost, and Travoprost in Healthy Subjects: A Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bimatoprost - Wikipedia [en.wikipedia.org]
- 10. Mechanism of action of bimatoprost (Lumigan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bimatoprost and prostaglandin F(2 alpha) selectively stimulate intracellular calcium signaling in different cat iris sphincter cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of prostaglandin analogues, latanoprost and bimatoprost, using organocatalysis via a key bicyclic enal intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Synthesis of prostaglandin analogues, latanoprost and bimatoprost, using organocatalysis via a key bicyclic enal intermediate. | Semantic Scholar [semanticscholar.org]
Pharmacokinetics and pharmacodynamics of Bimatoprost
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Bimatoprost (B1667075)
Introduction
Bimatoprost is a synthetic prostamide, structurally related to prostaglandin (B15479496) F2α, widely utilized in the management of open-angle glaucoma and ocular hypertension.[1][2] Its primary therapeutic effect is the reduction of intraocular pressure (IOP).[2] Additionally, it has found a cosmetic application in promoting eyelash growth for the treatment of hypotrichosis.[3] This guide provides a detailed examination of the pharmacokinetic profile, pharmacodynamic mechanisms, and the underlying experimental methodologies related to Bimatoprost, intended for researchers, scientists, and professionals in drug development.
Pharmacokinetics
Bimatoprost is administered as a topical ophthalmic solution.[4] Following ocular instillation, it is rapidly absorbed and exerts its effects locally, with minimal systemic exposure.[5]
Absorption
Upon topical administration to the eye, Bimatoprost is well-absorbed through the cornea and sclera.[1][5] Systemic blood concentrations peak within 10 minutes of dosing.[4][6] In most subjects, these concentrations fall below the lower limit of detection (0.025 ng/mL) within 1.5 hours.[4][5] Studies indicate that a steady state is achieved during the first week of daily ocular dosing, with no significant systemic accumulation of the drug over time.[4][7]
Distribution
Bimatoprost is moderately distributed into body tissues, with a steady-state volume of distribution reported as 0.67 L/kg.[4][8] In human blood, the drug resides mainly in the plasma, where it is approximately 88% bound to plasma proteins, leaving about 12% unbound.[1][4][9]
Metabolism
Bimatoprost is considered a prodrug.[10][11] In the eye, it is hydrolyzed by ocular esterases or amidases to its active metabolite, a free acid known as 17-phenyl-trinor PGF2α, which is a potent prostaglandin FP receptor agonist.[6][11][12] Once it reaches systemic circulation, the intact Bimatoprost molecule is the major circulating species.[9] It then undergoes systemic metabolism through oxidation, N-deethylation, and glucuronidation, forming a variety of metabolites.[1][4][13] While in vitro studies suggest CYP3A4 is involved, metabolism occurs via multiple pathways, making significant drug-drug interactions unlikely.[6][]
Excretion
Following intravenous administration, Bimatoprost is eliminated rapidly, with an elimination half-life of approximately 45 minutes.[1][4][9] The total blood clearance is about 1.5 L/hr/kg.[4][9] The primary route of excretion is via the kidneys, with up to 67% of an administered dose excreted in the urine, while about 25% is recovered in the feces.[1][4][9]
Quantitative Pharmacokinetic Data Summary
| Parameter | Value | Species | Route | Citation |
| Time to Peak (Tmax) | ~6.3 - 10 min (blood) | Human | Topical Ocular | [4][7] |
| Peak Concentration (Cmax) | ~0.08 ng/mL (blood, steady state) | Human | Topical Ocular | [4][6] |
| AUC (0-24hr) | ~0.09 ng•hr/mL (blood, steady state) | Human | Topical Ocular | [4][6] |
| Volume of Distribution (Vd) | 0.67 L/kg | Human | Intravenous | [4][8] |
| Plasma Protein Binding | ~88% | Human | - | [1][6] |
| Elimination Half-Life (t½) | ~45 minutes | Human | Intravenous | [1][4][13] |
| Total Blood Clearance | 1.5 L/hr/kg | Human | Intravenous | [4][9] |
| Excretion (Urine) | ~67% | Human | Intravenous | [1][9] |
| Excretion (Feces) | ~25% | Human | Intravenous | [1][9] |
Experimental Protocol: Clinical Pharmacokinetic Study
A representative study to determine the pharmacokinetic profile of Bimatoprost involves the following methodology:
-
Subjects: A cohort of healthy adult volunteers.[7]
-
Dosing Regimen: Administration of one drop of Bimatoprost 0.03% ophthalmic solution into each eye, once daily, for a period of two weeks to ensure steady-state conditions are reached.[4][7]
-
Sample Collection: Serial blood samples are collected at specified time points on Day 1, Day 7, and Day 14.[7] Collection points typically include pre-dose and multiple post-dose intervals, such as 5, 10, 15, and 30 minutes, and 1, 1.5, 2, and 3 hours to capture the rapid absorption and elimination phases.[7][15]
-
Bioanalysis: Blood samples are analyzed for concentrations of Bimatoprost and its primary C-1 acid metabolite using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7] The lower limit of quantitation (LLOQ) is typically set around 0.025 ng/mL for Bimatoprost.[7]
-
Parameter Calculation: Pharmacokinetic parameters including Cmax, Tmax, and AUC are calculated from the concentration-time data.[7]
Pharmacodynamics
Bimatoprost lowers IOP by increasing the outflow of aqueous humor from the anterior chamber of the eye.[4][16] This is achieved through a dual mechanism, impacting both the uveoscleral and trabecular meshwork outflow pathways.[4][17]
Mechanism of Action
Bimatoprost is a synthetic prostaglandin analog that functions as a prostamide.[13][16] It is believed to selectively mimic the effects of naturally occurring prostamides to exert its ocular hypotensive activity.[4] The precise receptor mechanism has been a subject of investigation, with evidence suggesting that Bimatoprost and its active free acid metabolite act as agonists at the prostaglandin FP receptor.[3][18]
-
Uveoscleral Outflow: This is considered the primary pathway enhanced by Bimatoprost.[16] Activation of FP receptors in the ciliary body leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix.[16][19] This remodeling process, which involves the upregulation of matrix metalloproteinases (MMPs), reduces the hydraulic resistance between ciliary muscle bundles, thereby increasing the pressure-insensitive outflow of aqueous humor.[19][20]
-
Trabecular Outflow: Bimatoprost also enhances the conventional, pressure-sensitive outflow pathway through the trabecular meshwork.[4][17] It reduces the tonographic resistance to outflow by approximately 26-35%.[5][17] This effect is also linked to FP receptor activation on trabecular meshwork cells, leading to cellular changes that increase the facility of aqueous humor drainage into Schlemm's canal.[19][21]
This dual action on both major outflow pathways contributes to its high efficacy in lowering IOP.[10]
References
- 1. Bimatoprost - Wikipedia [en.wikipedia.org]
- 2. Bimatoprost: a review of its use in open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bimatoprost Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. Bimatoprost | C25H37NO4 | CID 5311027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The hydrolysis of the prostaglandin analog prodrug bimatoprost to 17-phenyl-trinor PGF2alpha by human and rabbit ocular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. drugs.com [drugs.com]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. What is the mechanism of Bimatoprost? [synapse.patsnap.com]
- 17. Mechanism of action of bimatoprost (Lumigan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bimatoprost (Lumigan((R))) is an agonist at the cloned human ocular FP prostaglandin receptor: real-time FLIPR-based intracellular Ca(2+) mobilization studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. iovs.arvojournals.org [iovs.arvojournals.org]
- 20. iovs.arvojournals.org [iovs.arvojournals.org]
- 21. Cellular Basis for Bimatoprost Effects on Human Conventional Outflow - PMC [pmc.ncbi.nlm.nih.gov]
Bimatoprost and Prostaglandin Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bimatoprost (B1667075), a synthetic prostamide, is a cornerstone in the management of elevated intraocular pressure (IOP) associated with open-angle glaucoma and ocular hypertension.[1] Its potent ocular hypotensive effects are primarily mediated through interactions with the prostaglandin (B15479496) F2α (FP) receptor, although the precise nature of this interaction remains a subject of scientific discussion.[2][3] This technical guide provides an in-depth exploration of the pharmacological effects of bimatoprost on prostaglandin receptors, detailing its mechanism of action, associated signaling pathways, and the experimental methodologies used to elucidate these properties.
Mechanism of Action: A Dual Perspective
The primary mechanism by which bimatoprost lowers IOP is by increasing the outflow of aqueous humor from the eye.[4][5] This is achieved through two main pathways: the uveoscleral outflow pathway and the trabecular meshwork outflow pathway.[4][5][6] The interaction of bimatoprost with prostaglandin receptors is central to this process, with two prevailing theories:
-
The Prodrug Hypothesis: This theory posits that bimatoprost, an ethyl amide derivative, acts as a prodrug that is hydrolyzed by corneal esterases into its active free acid form, 17-phenyl-18,19,20-trinor-PGF2α.[6] This free acid is a potent agonist of the prostaglandin FP receptor.[2] Activation of the FP receptor in the ciliary muscle and trabecular meshwork leads to the remodeling of the extracellular matrix, which is thought to reduce hydraulic resistance and enhance aqueous humor outflow.[2][7]
-
The Prostamide Hypothesis: This perspective suggests that bimatoprost has intrinsic activity as a prostamide, acting on a distinct, yet-to-be-fully-characterized "prostamide receptor."[3][8][9] Evidence for this includes pharmacological differences observed between bimatoprost and traditional prostaglandin F2α analogs.[3] Some studies suggest that this putative prostamide receptor may be a splice variant of the FP receptor or a heterodimer of the FP receptor and another receptor.[5]
Quantitative Pharmacological Data
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of bimatoprost and its free acid at various prostaglandin receptors. These values have been compiled from multiple in vitro studies.
Table 1: Binding Affinities (Ki, nM) of Bimatoprost and its Metabolites at Prostaglandin Receptors
| Compound | FP Receptor | EP1 Receptor | EP3 Receptor |
| Bimatoprost | 6310 ± 1650[10] | - | - |
| Bimatoprost Free Acid | 83[11] | 95[11] | 387[11] |
Table 2: Functional Potencies (EC50, nM) of Bimatoprost and its Metabolites
| Compound | Assay | Cell Type | FP Receptor | EP1 Receptor |
| Bimatoprost | Intracellular Ca2+ Mobilization | HEK-293 (cloned human FP) | 2940 ± 1663[10] | - |
| Bimatoprost | Intracellular Ca2+ Mobilization | 3T3 Mouse Fibroblasts (native FP) | 2200 ± 670[10] | - |
| Bimatoprost Free Acid | Intracellular Ca2+ Mobilization | HEK-293 (cloned human FP) | 15 ± 3[12] | - |
| Bimatoprost Free Acid | Phosphoinositide Turnover | Human Ciliary Muscle | 3.6 ± 1.2 | - |
| Bimatoprost Free Acid | Phosphoinositide Turnover | Human Trabecular Meshwork | 112 ± 55[2] | - |
| Bimatoprost Free Acid | Functional Activity | - | 2.8 - 3.8 | 2.7[11] |
Signaling Pathways
Activation of the FP receptor by bimatoprost (or its free acid) initiates a cascade of intracellular signaling events. The FP receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.[3]
Downstream of Gq activation, bimatoprost has been shown to modulate the activity of other important signaling pathways, including the Akt and Extracellular signal-regulated kinase (ERK) pathways.[13][14] These pathways are crucial for cell survival, proliferation, and differentiation.
Furthermore, bimatoprost influences the expression and activity of matrix metalloproteinases (MMPs) in the trabecular meshwork.[1][7][11] This upregulation of MMPs, such as MMP-1, MMP-3, and MMP-9, contributes to the degradation and remodeling of the extracellular matrix, thereby facilitating aqueous humor outflow.[1][7]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacological effects of bimatoprost.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a ligand (e.g., bimatoprost) to a receptor.
Protocol Details:
-
Membrane Preparation: Homogenize cells or tissues expressing the prostaglandin receptor of interest in a cold lysis buffer. Centrifuge to pellet the membranes and resuspend in a suitable assay buffer.
-
Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-PGF2α), and a range of concentrations of the unlabeled competitor (bimatoprost).
-
Filtration: After incubation to equilibrium, rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve and determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.[15]
Intracellular Calcium Mobilization Assay (FLIPR)
This assay measures the ability of a compound to stimulate an increase in intracellular calcium, a hallmark of Gq-coupled receptor activation.
Protocol Details:
-
Cell Culture: Plate cells expressing the prostaglandin receptor (e.g., HEK-293 cells) in a 96- or 384-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8).
-
Compound Addition: Use a Fluorometric Imaging Plate Reader (FLIPR) to add varying concentrations of bimatoprost to the wells.
-
Fluorescence Measurement: The FLIPR system measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Plot the change in fluorescence against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.[12]
Western Blot for Akt and ERK Phosphorylation
This technique is used to detect and quantify the phosphorylation (activation) of specific proteins, such as Akt and ERK, in response to treatment with bimatoprost.
References
- 1. Effect of Prostaglandin Analogs: Latanoprost, Bimatoprost, and Unoprostone on Matrix Metalloproteinases and Their Inhibitors in Human Trabecular Meshwork Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Prostamides (prostaglandin-ethanolamides) and their pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bimatoprost, Prostamide Activity and Conventional Drainage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Metalloproteinases and Their Tissue Inhibitors on Ocular Diseases: Focusing on Potential Mechanisms [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Update on the mechanism of action of bimatoprost: a review and discussion of new evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of prostaglandin analogs: Latanoprost, bimatoprost, and unoprostone on matrix metalloproteinases and their inhibitors in human trabecular meshwork endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Measuring the Outflow of Aqueous Humor | Semantic Scholar [semanticscholar.org]
- 13. Bimatoprost protects retinal neuronal damage via Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. giffordbioscience.com [giffordbioscience.com]
In-Vitro Studies of Bimatoprost on Ocular Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in-vitro effects of Bimatoprost on various ocular cell types, with a focus on trabecular meshwork, ciliary body, and retinal ganglion cells. Bimatoprost, a prostamide analog, is a first-line treatment for lowering intraocular pressure (IOP) in patients with glaucoma and ocular hypertension.[1][2] Its primary mechanism of action involves increasing aqueous humor outflow through both the conventional (trabecular) and uveoscleral pathways.[3][4] This document synthesizes key quantitative data, details experimental methodologies from seminal studies, and visualizes the underlying molecular pathways.
Effects on Trabecular Meshwork (TM) Cells
The trabecular meshwork is a critical tissue in the regulation of aqueous humor outflow, and its dysfunction contributes to elevated IOP in glaucoma.[5] Bimatoprost exerts significant effects on TM cells, primarily by modulating the extracellular matrix (ECM) to reduce outflow resistance.[4]
Modulation of Extracellular Matrix (ECM) Components
Bimatoprost influences the expression and activity of matrix metalloproteinases (MMPs), enzymes responsible for the degradation of ECM components, and their endogenous inhibitors, tissue inhibitors of metalloproteinases (TIMPs). This remodeling of the TM is believed to facilitate aqueous humor outflow.[4][5]
Table 1: Quantitative Effects of Bimatoprost on MMP and TIMP Expression in Human TM Cells
| Gene/Protein | Bimatoprost Concentration | Fold Change vs. Control | Reference |
| MMP-1 mRNA | 1 µM | ↓ (decreased) | [6] |
| c-fos mRNA | 1 µM | ↓ (decreased) | [6] |
| c-jun mRNA | 1 µM | ↓ (decreased) | [6] |
| TGF-β2 mRNA | 1 µM | ↓ (decreased) | [6] |
| TNF mRNA | 1 µM | ↓ (decreased) | [6] |
| IGF-1 mRNA | 1 µM | ↓ (decreased) | [6] |
| HGF mRNA | 1 µM | ↓ (decreased) | [6] |
| Fibronectin mRNA | Not specified | ↓ (down-regulated) | [7] |
| NF-кB p65 mRNA | Not specified | ↑ (increased) | [7] |
| IкBα mRNA | Not specified | ↓ (decreased) | [7] |
Note: This table summarizes selected gene expression changes. The referenced studies provide more comprehensive gene array data.
Signaling Pathways in TM Cells
Bimatoprost is a prodrug that is hydrolyzed in the eye to its active free acid form.[8] While initially thought to act on a distinct prostamide receptor, it is now largely understood that Bimatoprost's effects are mediated through the prostaglandin (B15479496) F (FP) receptor.[9][10] Activation of the FP receptor, a Gq-protein coupled receptor, initiates a signaling cascade involving phosphoinositide (PI) turnover and intracellular calcium mobilization.[3][9][10]
Diagram 1: Bimatoprost Signaling Pathway in Trabecular Meshwork Cells
Caption: Bimatoprost FP receptor signaling cascade in TM cells.
Table 2: Bimatoprost and its Free Acid Affinity for the FP Receptor in Human TM Cells
| Compound | Parameter | Value | Reference |
| Bimatoprost (amide) | EC50 (PI turnover) | 1410–6940 nM | [10] |
| Bimatoprost Acid | EC50 (PI turnover) | 112 nM | [10] |
| Bimatoprost | EC50 (Impedance) | 4.3 nM | [3] |
| Travoprost Acid | EC50 (PI turnover) | 2.4 nM | [10] |
| Latanoprost Acid | EC50 (PI turnover) | 34.7 nM | [10] |
Effects on Ciliary Body and Ciliary Muscle (CB/CM) Cells
The ciliary body is responsible for aqueous humor production and is a key component of the uveoscleral outflow pathway. Bimatoprost enhances uveoscleral outflow by inducing relaxation of the ciliary muscle and remodeling of the ECM.[2][11]
ECM Remodeling in Ciliary Muscle Cells
Similar to its effects on TM cells, Bimatoprost modulates the ECM of the ciliary muscle, which is thought to widen the interstitial spaces and reduce hydraulic resistance, thereby increasing uveoscleral outflow.[11]
Table 3: Quantitative Effects of Bimatoprost on MMP and TIMP Expression in Human Ciliary Body Smooth Muscle Cells
| Protein | Bimatoprost Concentration | Change vs. Control | Reference |
| MMP-1 | 0.01 or 0.1 µg/mL | ↑ (increased) | [12] |
| MMP-2 | 0.01 or 0.1 µg/mL | No change | [12] |
| MMP-3 | 0.01 or 0.1 µg/mL | ↑ (increased) | [12] |
| MMP-9 | 0.01 or 0.1 µg/mL | ↑ (increased) | [12] |
| MMP-9 Activity | 0.01 or 0.1 µg/mL | ↑ 75% ± 27% | [12] |
| TIMP-2 | 0.01 or 0.1 µg/mL | No change | [12] |
| TIMP-3 | 0.01 or 0.1 µg/mL | ↑ (increased) | [12] |
| NRP-2 | 10 nM | ↓ 33% ± 7% | [13] |
| ANG-1 | 3.3 - 257 nM | ↑ (dose-dependent trend) | [13] |
| ANG-2 | 3.3 - 257 nM | ↑ (dose-dependent trend) | [13] |
Ciliary Muscle Cell Relaxation
Bimatoprost induces relaxation of ciliary muscle cells, which is a key mechanism for increasing uveoscleral outflow.[2][14] This relaxation is mediated through FP receptor activation.[15]
Table 4: Agonist Potency of Bimatoprost and its Free Acid on Human Ciliary Muscle Cells
| Compound | Parameter | Value | Reference |
| Bimatoprost (amide) | EC50 (PI turnover) | 9.6 ± 1.1 µM | [15] |
| Bimatoprost Acid | EC50 (PI turnover) | 3.6 ± 1.2 nM | [15] |
| Travoprost Acid | EC50 (PI turnover) | 2.6 ± 0.8 nM | [15] |
| Latanoprost Acid | EC50 (PI turnover) | 198 ± 83 nM | [15] |
| Bimatoprost | EC50 (Impedance) | 1.7 nM | [3] |
Neuroprotective Effects on Retinal Ganglion Cells (RGCs)
Beyond its IOP-lowering effects, studies suggest that Bimatoprost may have direct neuroprotective properties on retinal ganglion cells, the neurons that are progressively lost in glaucoma.[16]
RGC Survival and Signaling Pathways
In-vitro studies have demonstrated that Bimatoprost can protect RGCs from apoptosis induced by stressors like glutamate (B1630785) excitotoxicity and hypoxia.[16] This neuroprotective effect appears to be independent of the FP receptor and may involve the activation of the Akt and ERK signaling pathways.[16][17]
Table 5: Neuroprotective Effect of Bimatoprost on Rat RGCs
| Condition | Bimatoprost Concentration | Effect | Reference |
| Glutamate-induced apoptosis | 100 nM | Significantly increased RGC survival | [16] |
| Hypoxia-induced apoptosis | 100 nM | Significantly increased RGC survival | [16] |
| BSO + Glutamate-induced death | Concentration-dependent | Significantly reduced cell death | [17] |
| Serum deprivation-induced death | Concentration-dependent | Significantly reduced cell death | [17] |
Diagram 2: Proposed Neuroprotective Signaling of Bimatoprost in Retinal Ganglion Cells
Caption: Bimatoprost's potential neuroprotective pathway in RGCs.
Experimental Protocols
This section outlines the general methodologies employed in the in-vitro studies of Bimatoprost on ocular cells.
Cell Culture
-
Human Trabecular Meshwork (h-TM) Cells: Primary h-TM cells are isolated from donor corneoscleral rims and cultured.[10] Cells are typically grown to confluence in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.[6] For experiments, cells are often serum-starved for a period to reduce baseline signaling activity.[12]
-
Human Ciliary Body/Muscle (h-CB/CM) Cells: Similar to h-TM cells, primary h-CM cells are isolated from donor corneoscleral rims.[12] The culture conditions are generally the same as for h-TM cells.
-
Retinal Ganglion Cells (RGCs): Primary RGCs are often purified from the retinas of neonatal rats using a two-step immunopanning procedure.[16] They are then cultured in a neurobasal medium supplemented with various growth factors.
Diagram 3: General Experimental Workflow for In-Vitro Bimatoprost Studies
Caption: A generalized workflow for in-vitro Bimatoprost experiments.
Key Assays
-
Quantitative Real-Time PCR (qPCR): Used to measure changes in mRNA expression of target genes such as MMPs, TIMPs, and signaling molecules.[7]
-
Western Blot Analysis: Employed to determine the relative protein concentrations of MMPs, TIMPs, and signaling pathway components.[12]
-
Gelatin Zymography: A technique to measure the enzymatic activity of MMPs, particularly MMP-2 and MMP-9, in conditioned media.[12]
-
Phosphoinositide (PI) Turnover Assay: Measures the accumulation of inositol (B14025) phosphates to quantify the activation of Gq-coupled receptors like the FP receptor.[10]
-
Cellular Dielectric Spectroscopy (CDS): An impedance-based assay to measure cell contractility and relaxation in real-time.[3]
-
Cell Viability Assays: Used in neuroprotection studies to quantify the number of surviving cells after exposure to a stressor.[16]
Conclusion
In-vitro studies have been instrumental in elucidating the cellular and molecular mechanisms of Bimatoprost's action on key ocular tissues. In trabecular meshwork and ciliary muscle cells, Bimatoprost, primarily through its active free acid form, activates the FP receptor, leading to a signaling cascade that modulates the extracellular matrix. This remodeling is a critical factor in enhancing both conventional and uveoscleral aqueous humor outflow, thereby lowering intraocular pressure. Furthermore, emerging evidence for a direct neuroprotective effect on retinal ganglion cells, potentially via Akt and ERK signaling pathways, suggests a multifaceted therapeutic potential for Bimatoprost in the management of glaucoma. This guide provides a consolidated resource for researchers and professionals in the field, summarizing the quantitative data and methodological approaches that form the foundation of our current understanding.
References
- 1. Bimatoprost Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cellular Basis for Bimatoprost Effects on Human Conventional Outflow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action of Bimatoprost, Latanoprost, and Travoprost in Healthy Subjects: A Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extracellular matrix in the trabecular meshwork: Intraocular pressure regulation and dysregulation in glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Effects of Latanoprost and Bimatoprost on the Expression of Molecules Relevant to Ocular Inflow and Outflow Pathways | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Human trabecular meshwork cell responses induced by bimatoprost, travoprost, unoprostone, and other FP prostaglandin receptor agonist analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Prostaglandin action on ciliary smooth muscle extracellular matrix metabolism: implications for uveoscleral outflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. Characterization of ciliary muscle relaxation induced by various agents in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. Neuroprotective effects of prostaglandin analogues on retinal ganglion cell death independent of intraocular pressure reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bimatoprost protects retinal neuronal damage via Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Animal Models in Bimatoprost Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bimatoprost (B1667075), a synthetic prostamide F2α analog, is a cornerstone in the management of glaucoma and has found a significant application in promoting eyelash growth.[1] Its potent intraocular pressure (IOP)-lowering effects and its ability to stimulate hypertrichosis have been extensively studied in various animal models.[1][2] These preclinical investigations are crucial for elucidating the drug's mechanisms of action, evaluating its efficacy and safety profile, and developing novel formulations and therapeutic applications. This technical guide provides a comprehensive overview of the key animal models employed in Bimatoprost research, with a focus on experimental protocols, quantitative outcomes, and the underlying signaling pathways.
Core Applications of Bimatoprost and Corresponding Animal Models
The primary therapeutic areas for Bimatoprost are the treatment of glaucoma and eyelash hypotrichosis. Animal models are selected based on their ability to mimic the physiological and pathological conditions relevant to these applications.
Glaucoma and Intraocular Pressure Reduction
Elevated intraocular pressure is a major risk factor for glaucoma, a progressive optic neuropathy. Animal models of ocular hypertension are therefore essential for evaluating the IOP-lowering efficacy of Bimatoprost.
Commonly Used Animal Models:
-
Rats: Rat models of glaucoma are often induced by injecting conjunctival fibroblasts or hypertonic saline into the anterior chamber of the eye to elevate IOP.[3] These models are valuable for studying the neuroprotective effects of Bimatoprost on retinal ganglion cells (RGCs).[3]
-
Rabbits: New Zealand white rabbits are frequently used to model ocular hypertension, induced by methods such as intravitreal injection of hypertonic saline.[4][5] They are also used to study the pharmacokinetics and ocular tolerability of different Bimatoprost formulations.[6][7]
-
Dogs: Beagles with naturally occurring glaucoma are a well-established model for studying the effects of Bimatoprost on IOP and pupil size.[8]
-
Non-human Primates (NHPs): Cynomolgus monkeys with laser-induced ocular hypertension are considered a highly relevant preclinical model due to the anatomical and physiological similarities of their eyes to human eyes.[4][5][9] They are instrumental in evaluating the long-term efficacy and additive effects of Bimatoprost with other glaucoma medications.[10][11]
Eyelash Growth (Hypertrichosis)
The observation of eyelash growth as a side effect in glaucoma patients led to the development of Bimatoprost for treating eyelash hypotrichosis.[1][2] Animal models are used to understand the mechanism behind this effect and to test the efficacy of new formulations.
Commonly Used Animal Models:
-
Mice: C57BL/6J mice are a common model for studying hair follicle biology and the effects of Bimatoprost on eyelash growth.[12] Studies in mice have shown that Bimatoprost prolongs the anagen (growth) phase of the hair cycle.[12]
-
Rabbits: New Zealand white rabbits are also used to quantitatively assess the increase in eyelash length, thickness, and darkness following topical application of Bimatoprost.[13][14]
Quantitative Data Summary
The following tables summarize key quantitative data from various animal studies on Bimatoprost.
Table 1: Effect of Bimatoprost on Intraocular Pressure (IOP) in Glaucoma Models
| Animal Model | Bimatoprost Concentration | Route of Administration | IOP Reduction | Study Duration | Citation(s) |
| Rat (Conjunctival fibroblast-induced ocular hypertension) | 0.03% | Topical | Significant reduction vs. control | 4 weeks | [3] |
| Rabbit (Hypertonic saline-induced ocular hypertension) | 0.1% (NCX 470, a NO-donating Bimatoprost) | Topical | -5.6 ± 2.8 mmHg vs. vehicle at 90 min | 5 hours | [4] |
| Dog (Glaucomatous Beagle) | 0.03% | Topical (once daily, AM) | Mean change from baseline: 25.0 - 26.0 mmHg | 5 days | [8] |
| Dog (Glaucomatous Beagle) | 0.03% | Topical (once daily, PM) | Mean change from baseline: 26.6 - 27.3 mmHg | 5 days | [8] |
| Dog (Glaucomatous Beagle) | 0.03% | Topical (twice daily) | Mean change from baseline: 39.1 - 39.9 mmHg | 5 days | [8] |
| Non-human Primate (Laser-induced ocular hypertension) | 0.03% | Topical | -4.8 ± 1.6 mmHg vs. basal | 18 hours post-dosing | [4] |
| Non-human Primate (Laser-induced ocular hypertension) | 0.04% (NCX 470) | Topical | -7.7 ± 1.2 mmHg vs. basal | 18 hours post-dosing | [4] |
| Rabbit (Normotensive) | 0.03% | Topical | 25% - 32% decrease from baseline | 24 hours | [15] |
Table 2: Effect of Bimatoprost on Eyelash Growth
| Animal Model | Bimatoprost Concentration | Route of Administration | Key Findings | Study Duration | Citation(s) |
| Mouse (C57/BL6J) | 0.03% | Topical | Increased number, thickness, and length of eyelashes; prolonged anagen phase. | 14 days | [12] |
| Rabbit (New Zealand White) | 0.03% | Topical | Significant increase in eyelash length (from 9.88±0.24mm to 11.60±0.46mm). | 4 weeks | [14] |
| Rabbit (New Zealand White) | 0.03% | Topical | Significant increase in eyelash length. | 4 weeks | [13] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for key applications of Bimatoprost in animal models.
Protocol 1: Induction of Ocular Hypertension and IOP Measurement in Rats
-
Animal Model: Male Wistar rats.
-
Induction of Ocular Hypertension: An intracameral injection of conjunctival fibroblasts is administered to the anterior chamber of the eye to induce a sustained elevation of IOP.[3]
-
Drug Administration: Sixteen days post-induction, once significant IOP elevation is confirmed, rats are treated topically with 0.03% Bimatoprost eye drops once daily for 4 weeks.[3]
-
IOP Measurement: IOP is measured using a tonometer before and 2 hours after each drug administration.[3]
-
Outcome Measures: In addition to IOP, retinal ganglion cell (RGC) count, retinal thickness, and apoptotic signaling are assessed at the end of the study to evaluate the neuroprotective effects of Bimatoprost.[3]
Protocol 2: Evaluation of Eyelash Growth in Rabbits
-
Animal Model: Clinically healthy male New Zealand white rabbits.[14]
-
Drug Administration: One drop of 0.03% Bimatoprost ophthalmic solution is applied daily to the conjunctival fornix of the right eye for 4 weeks. The left eye serves as a control and receives a vehicle solution.[14]
-
Eyelash Length Measurement: Eyelash length is measured using a digital caliper before the start of treatment and at the end of the 4-week period.[14]
-
Histological Analysis: At the end of the study, eyelids are dissected for light and electron microscopy to analyze changes in the hair follicles, including the number of hairs per follicle and the stage of the hair growth cycle.[14]
Signaling Pathways and Mechanisms of Action
Bimatoprost exerts its effects through complex signaling pathways that vary depending on the target tissue.
IOP Reduction: Prostaglandin (B15479496) F2α Pathway
Bimatoprost is a prostamide, structurally related to prostaglandin F2α (PGF2α).[1] It is believed to lower IOP by increasing both the uveoscleral (unconventional) and trabecular (conventional) outflow of aqueous humor.[16] The precise receptor through which Bimatoprost acts is still a subject of debate, with evidence suggesting it may interact with a distinct prostamide receptor as well as the prostaglandin F (FP) receptor.[1][17] Activation of these pathways leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix in the trabecular meshwork, which facilitates aqueous humor outflow.[18]
References
- 1. Bimatoprost in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bimatoprost in the treatment of eyelash hypotrichosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Intraocular Pressure-Lowering Activity of NCX 470, a Novel Nitric Oxide-Donating Bimatoprost in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ocular pharmacokinetics and tolerability of bimatoprost ophthalmic solutions administered once or twice daily in rabbits, and clinical dosing implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of topical bimatoprost 0.01% and bimatoprost 0.03% on conjunctival irritation in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of different dose schedules of bimatoprost on intraocular pressure and pupil size in the glaucomatous Beagle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The non-human primate experimental glaucoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. openaccessjournals.com [openaccessjournals.com]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of Bimatoprost-Induced changes on Rabbits eyelash Follicle: Clinical and Electron microscopic study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. researchgate.net [researchgate.net]
Bimatoprost's Role in Hair Follicle Stimulation: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bimatoprost (B1667075), a synthetic prostamide F2α analog, has emerged as a significant modulator of hair follicle activity. Initially developed as an ocular hypotensive agent for glaucoma treatment, its observed side effect of hypertrichosis has led to extensive research into its mechanism of action and application in treating various forms of alopecia. This document provides a comprehensive technical overview of the core scientific principles underlying bimatoprost's effects on the hair follicle, detailing its molecular pathways, summarizing key experimental data, and outlining common research protocols.
Mechanism of Action
Bimatoprost's primary mechanism for stimulating hair growth involves its interaction with prostaglandin (B15479496) receptors within the hair follicle, specifically within the dermal papilla and outer root sheath.[1] This interaction triggers a cascade of signaling events that collectively shift the hair follicle's cycle dynamics.
The core effects of bimatoprost on the hair follicle are:
-
Prolongation of the Anagen Phase: Bimatoprost extends the active growth phase (anagen) of the hair cycle.[2][3] This leads to an increase in the final length and thickness of the hair shaft.[4][5]
-
Induction of the Anagen Phase: It can stimulate resting (telogen) follicles to enter the anagen phase, thereby increasing the number of actively growing hairs.[6][7]
Signaling Pathways
Bimatoprost, a prostamide analog, is believed to exert its effects by binding to prostamide F2α receptors, which are pharmacologically distinct but related to prostaglandin F2α (FP) receptors.[1][6] The binding of bimatoprost to its receptor on dermal papilla cells is hypothesized to initiate intracellular signaling that alters the expression and secretion of paracrine factors.[6][8] These factors then act on surrounding keratinocytes and melanocytes to modulate hair growth and pigmentation.[7]
Recent studies also suggest the involvement of the Wnt/β-catenin signaling pathway. Activation of this pathway is crucial for hair follicle development and regeneration. Research indicates that bimatoprost can upregulate the expression of key components of this pathway, such as Wnt3a, β-catenin, and LEF1, thereby promoting hair growth.[9]
Quantitative Data from Preclinical Studies
Bimatoprost has been evaluated in various preclinical models, including in vitro human hair follicle organ culture and in vivo murine models. The following tables summarize the key quantitative findings from these studies.
In Vitro Human Scalp Hair Follicle Organ Culture
This model allows for the direct assessment of bimatoprost's effects on isolated human hair follicles.
| Parameter Measured | Bimatoprost Concentration | Result vs. Control | Study Reference |
| Hair Growth Rate | 10 nM | ~15% Increase (p<0.01) | Khidhir et al.[6] |
| 100 nM & 1000 nM | ~25% Increase (p<0.001) | Khidhir et al.[6] | |
| Anagen Follicles (Day 9) | 10 nM | ~7% Increase (p<0.01) | Khidhir et al.[6] |
| 100 nM & 1000 nM | ~10% Increase (p<0.001) | Khidhir et al.[6] | |
| Total Hair Synthesized | 10 nM | ~20% Increase (p<0.01) | Khidhir et al.[6] |
| 100 nM | ~35% Increase (p<0.001) | Khidhir et al.[6] | |
| 1000 nM | ~33% Increase (p<0.001) | Khidhir et al.[6] |
In Vivo C57BL/6 Mouse Model
This model is commonly used to assess the transition of hair follicles from the resting (telogen) to the active growth (anagen) phase.
| Parameter Measured | Bimatoprost Concentration | Result vs. Vehicle | Study Reference |
| First Day of Anagen | Control (Vehicle) | 38.0 ± 4.23 days | Khidhir et al.[6] |
| 0.03% | 17.0 ± 0.85 days (p<0.001) | Khidhir et al.[6] | |
| 0.10% | 12.7 ± 1.16 days (p<0.001) | Khidhir et al.[6] | |
| 0.30% | 12.4 ± 0.83 days (p<0.001) | Khidhir et al.[6] | |
| Hair Regrowth Area (Day 10) | 0.3% (Optimized Formulation) | 585% Increase vs. Vehicle | Subedi et al.[7] |
| Hair Weight (Day 14) | 5% (Optimized Formulation) | 1.3-fold > 5% Minoxidil (B1677147) | Subedi et al.[7] |
Key Experimental Protocols
Reproducibility in hair follicle research relies on standardized protocols. The following sections detail the methodologies for the key experiments cited.
Human Hair Follicle Organ Culture
This ex vivo technique is considered the gold standard for studying the direct effects of compounds on human hair follicle biology.[10]
Methodology:
-
Tissue Acquisition: Scalp skin samples are obtained from consenting patients undergoing hair transplant surgery or cosmetic procedures.
-
Follicle Isolation: Anagen phase hair follicles are micro-dissected from the subcutaneous fat layer under a dissecting microscope.
-
Culture Conditions: Isolated follicles are placed in individual wells of a 24-well plate containing Williams’ E medium supplemented with L-glutamine, insulin, hydrocortisone, and antibiotics.
-
Treatment: Bimatoprost, dissolved in a suitable vehicle (e.g., ethanol), is added to the culture medium at desired final concentrations (e.g., 10 nM, 100 nM, 1000 nM).[6] Control wells receive the vehicle alone.
-
Incubation: Plates are incubated at 37°C in a 5% CO2 atmosphere for a period of 7-9 days.
-
Measurement: Hair shaft elongation is measured daily or at set time points using a calibrated digital imaging system. The percentage of follicles remaining in the anagen phase is determined by morphological assessment.
-
Antagonist Studies: To confirm receptor-mediated effects, follicles are co-incubated with bimatoprost and a specific prostamide/FP receptor antagonist (e.g., AGN 211336).[6]
Murine Model for Hair Growth (C57BL/6 Mice)
The C57BL/6 mouse strain is widely used due to its synchronized hair cycle, which allows for the reliable induction and observation of anagen.
Methodology:
-
Animal Model: Female C57BL/6 mice at 7 weeks of age are used, as their dorsal hair is in the telogen phase.[6]
-
Anagen Induction: The dorsal hair is removed by shaving or waxing to synchronize the hair follicles in the telogen phase. The pink color of the skin confirms the resting state.
-
Treatment Groups: Mice are randomly assigned to groups: Vehicle control, and different concentrations of topical bimatoprost (e.g., 0.03%, 0.1%, 0.3%).[6]
-
Topical Application: A defined volume of the test solution is applied daily to the shaved dorsal area for a specified period (e.g., 14 days).
-
Observation & Documentation: The dorsal skin is photographed daily. The onset of anagen is identified by a darkening of the skin, indicating follicular activity and pigmentation.
-
Data Collection: The primary endpoints are the day of anagen onset and the percentage of the treated area showing hair regrowth over time.
-
Histological Analysis: At the end of the study, skin samples are collected for histological examination to assess hair follicle morphology, number, and depth.[7]
Conclusion and Future Directions
The accumulated evidence strongly supports the role of bimatoprost as a potent stimulator of hair follicle activity. Its ability to prolong the anagen phase through direct, receptor-mediated effects on the dermal papilla presents a viable therapeutic strategy for hair loss conditions.[6][11] The involvement of the Wnt/β-catenin pathway offers further avenues for mechanistic exploration.[9]
Future research should focus on:
-
Optimizing Topical Formulations: Enhancing the dermal penetration of bimatoprost to maximize its delivery to the hair follicle bulb.[7]
-
Combination Therapies: Investigating the synergistic effects of bimatoprost with other hair growth stimulants, such as minoxidil or finasteride.
-
Long-Term Clinical Efficacy and Safety: Conducting large-scale clinical trials to establish the long-term effectiveness and safety profile of topical bimatoprost for various alopecias, including androgenetic alopecia.[12][13]
-
Elucidation of Downstream Targets: Identifying the specific paracrine factors and gene expression changes within the dermal papilla that are modulated by bimatoprost signaling.
References
- 1. Bimatoprost in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Eye Care to Hair Growth: Bimatoprost - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dermnetnz.org [dermnetnz.org]
- 5. cfspharmacy.pharmacy [cfspharmacy.pharmacy]
- 6. The prostamide-related glaucoma therapy, bimatoprost, offers a novel approach for treating scalp alopecias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. [Bimatoprost promotes hair growth of reconstructed hair follicles in mice through activation of the Wnt/β-catenin signaling pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Prostaglandin F2α stimulates the growth of human intermediate hair follicles in ex vivo organ culture with potential clinical relevance [frontiersin.org]
- 11. reviewofoptometry.com [reviewofoptometry.com]
- 12. clinicaltrials.eu [clinicaltrials.eu]
- 13. Frontiers | The efficacy of topical prostaglandin analogs for hair loss: A systematic review and meta-analysis [frontiersin.org]
Bimatoprost's Cellular Mechanisms Beyond the Eye: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bimatoprost (B1667075), a synthetic prostamide F2α analog, is widely recognized for its efficacy in reducing intraocular pressure in glaucoma patients. However, its observed side effects, such as hypertrichosis and periorbital fat atrophy, have unveiled a range of cellular targets and mechanisms of action extending far beyond its ophthalmological applications. This technical guide provides an in-depth exploration of Bimatoprost's effects on non-ocular cell types, specifically focusing on hair follicle cells, melanocytes, and adipocytes. The following sections detail the quantitative effects, experimental methodologies, and underlying signaling pathways associated with Bimatoprost's activity in these tissues, offering valuable insights for researchers and professionals in dermatology, cosmetology, and metabolic disease research.
Hair Follicles: Stimulation of Growth
Bimatoprost has demonstrated a significant stimulatory effect on hair follicles, leading to increased hair growth, length, and thickness. This has been primarily attributed to its ability to prolong the anagen (growth) phase of the hair cycle.[1][2] The primary cellular targets within the hair follicle are believed to be the dermal papilla cells.[3][4]
Quantitative Data: Effects on Hair Follicle Growth
The following table summarizes the concentration-dependent effects of Bimatoprost on human scalp hair follicles in an ex vivo organ culture model.
| Bimatoprost Concentration | Parameter | Observed Effect | Significance | Reference |
| 10 nM | Growth Rate | ~15% increase | P<0.01 | [3] |
| 100 nM | Growth Rate | ~25% increase | P<0.001 | [3] |
| 1000 nM | Growth Rate | ~25% increase | P<0.001 | [3] |
| 10 nM | Anagen Prolongation (at day 9) | ~7% increase | P<0.01 | [3] |
| 100 nM | Anagen Prolongation (at day 9) | ~10% increase | P<0.001 | [3] |
| 1000 nM | Anagen Prolongation (at day 9) | ~10% increase | P<0.001 | [3] |
| 5 µM | Dermal Papilla Cell Proliferation | Maximally activated, comparable to 10 µM minoxidil | - | [5] |
Experimental Protocol: Human Hair Follicle Organ Culture
This protocol outlines the methodology for assessing the effect of Bimatoprost on isolated human hair follicles.
1. Hair Follicle Isolation:
-
Obtain human scalp skin samples, typically from facelift procedures.
-
Under a stereomicroscope, microdissect individual anagen VI hair follicles from the subcutaneous fat.[6]
-
Carefully remove any remaining dermal or fat tissue to isolate the follicle.[7]
-
Transfer isolated follicles to a petri dish containing supplemented William's E Medium.[6]
2. Organ Culture:
-
Place one intact anagen VI follicle into each well of a 24-well plate containing 1 mL of pre-warmed, serum-free supplemented William's E Medium.[3][6]
-
Supplement the medium with the desired concentrations of Bimatoprost (e.g., 10, 100, 1000 nM) dissolved in a vehicle such as 0.001% DMSO.[3]
-
Include a vehicle-only control group.[3]
-
For antagonist studies, pre-incubate follicles with a prostamide receptor antagonist (e.g., 1µM AGN 211336) before adding Bimatoprost.[3]
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.
3. Analysis:
-
Change the medium every 2-3 days.[6]
-
Measure hair shaft elongation daily using a calibrated eyepiece on an inverted microscope or imaging software.[6][8]
-
Assess the hair cycle stage (anagen, catagen, telogen) daily based on the morphology of the hair bulb.[8]
-
The experiment is typically run for 7-10 days.[6]
Signaling Pathway: Hair Growth Stimulation
Bimatoprost is thought to stimulate hair growth primarily through the activation of prostaglandin (B15479496) F (FP) receptors located on dermal papilla cells.[3][9] This interaction initiates a downstream signaling cascade that alters the expression of paracrine factors, which in turn influence the activity of keratinocytes and melanocytes in the hair bulb.[10][11] The signaling is mediated through a Gαq protein-coupled receptor, leading to increased intracellular calcium levels.[9] More recent studies also suggest an involvement of the Wnt/β-catenin signaling pathway.[12]
Caption: Bimatoprost signaling in hair follicle dermal papilla cells.
Melanocytes: Induction of Hyperpigmentation
A notable off-target effect of Bimatoprost is the darkening of the skin and irises, a result of increased melanin (B1238610) production (melanogenesis).[13][14] Importantly, this hyperpigmentation occurs without an increase in the number of melanocytes.[13]
Quantitative Data: Effects on Melanogenesis
The following table presents quantitative findings related to Bimatoprost-induced hyperpigmentation.
| Parameter | Tissue/Cell Type | Observation | Reference |
| Melanin Granule Count | Human Eyelid Biopsies (Epidermis) | ~250-fold increase compared to control | [4] |
| Melanin Granule Count | Human Eyelid Biopsies (Dermis) | ~6-fold increase compared to control | [4] |
| Tyrosinase Activity | Murine Melanoma Cell Lines | Greatly increased by PGF2α (Bimatoprost analog) | [6][15] |
| Tyrosinase Activity | Human Uveal and Cutaneous Melanoma Lines | Small increase by PGF2α (Bimatoprost analog) | [6][15] |
Experimental Protocol: Quantification of Melanin Content
This protocol describes the Fontana-Masson staining method for the histological quantification of melanin.[3][16]
1. Sample Preparation:
-
Obtain tissue biopsies (e.g., eyelid skin) and fix in 10% formalin.[17]
-
Embed the tissue in paraffin (B1166041) and cut sections of 3-5 µm thickness.[17]
-
Deparaffinize and rehydrate the tissue sections to distilled water.[17]
2. Staining Procedure:
-
Prepare a fresh ammoniacal silver solution by adding concentrated ammonium (B1175870) hydroxide (B78521) dropwise to a silver nitrate (B79036) solution until it turns transparent.[1][3]
-
Pre-heat the ammoniacal silver solution to 58-60°C.[17]
-
Incubate the slides in the warmed silver solution for 30-60 minutes, or until the sections turn yellowish-brown.[17]
-
Rinse thoroughly with distilled water.[17]
-
Tone the sections in 0.2% gold chloride solution for 30 seconds to 10 minutes.[3][17]
-
Rinse again with distilled water.[17]
-
Treat with 5% sodium thiosulfate (B1220275) solution for 1-2 minutes to remove unreacted silver salts.[17]
-
Rinse with tap water followed by distilled water.[17]
-
Counterstain with Nuclear Fast Red for 5 minutes.[17]
-
Dehydrate, clear, and mount the slides.[17]
3. Quantification:
-
Under a light microscope, melanin granules will appear black.
-
Use an image analyzer to count the number of melanin granules in defined areas of the epidermis and dermis.[13]
Signaling Pathway: Melanogenesis Stimulation
Bimatoprost, being a prostaglandin F2α analog, is believed to exert its effects on melanocytes through prostaglandin receptors, including the FP, EP1, and EP3 receptors.[5] Activation of these Gq-coupled receptors leads to downstream signaling that ultimately increases the activity of tyrosinase, the rate-limiting enzyme in melanin synthesis.[6][18]
Caption: Bimatoprost signaling pathway in melanocytes.
Adipocytes: Inhibition of Adipogenesis and Fat Atrophy
Bimatoprost has been observed to cause periorbital fat atrophy, an effect that stems from its ability to inhibit the differentiation of preadipocytes into mature fat cells (adipogenesis).[1][19] Furthermore, there is evidence to suggest that Bimatoprost can induce a "browning" of white adipose tissue, a process associated with increased energy expenditure.
Quantitative Data: Effects on Adipocytes
The following table provides a summary of the quantitative effects of Bimatoprost on adipocytes.
| Parameter | Cell Type | Bimatoprost Concentration | Observed Effect | Significance | Reference |
| Adipogenesis Inhibition | Human Orbital Adipose-Derived Stem Cells (Healthy) | 1 µM | Significant decrease in lipid content | P = 0.0319 | [19] |
| Adipogenesis Inhibition | Human Orbital Adipose-Derived Stem Cells (TAO Type 1) | 1 µM | Significant decrease in lipid content | P = 0.0162 | [19] |
| Adipogenesis Inhibition | Human Orbital Adipose-Derived Stem Cells (TAO Type 2) | 1 µM | Significant decrease in lipid content | P = 0.0259 | [19] |
| UCP-1 Expression | Differentiated Adipocytes from TAO and Healthy Patients | 1 µM | Increased expression | P < 0.05 | [20] |
| PGC-1α Expression | Differentiated Adipocytes from TAO Patients | 1 µM | Significant increase | P < 0.05 | [20] |
| PPARγ Expression | Differentiated Adipocytes from TAO and Healthy Patients | 1 µM | No significant change | - | [20] |
Experimental Protocol: In Vitro Adipogenesis Inhibition Assay
This protocol details the methodology for assessing Bimatoprost's inhibitory effects on adipocyte differentiation.
1. Cell Culture and Plating:
-
Culture preadipocyte cell lines (e.g., 3T3-L1 or human adipose-derived stem cells) in a growth medium (e.g., DMEM with 10% calf serum).[21]
-
Seed the cells into 96-well plates at a density of approximately 3 x 10^4 cells/well and grow to confluency.[21][22]
2. Adipogenic Induction and Treatment:
-
Two days post-confluency (Day 0), replace the growth medium with an adipogenic induction medium. This typically contains dexamethasone, insulin, and 3-isobutyl-1-methylxanthine (B1674149) (IBMX).[21]
-
In the treatment groups, add various concentrations of Bimatoprost to the induction medium. Include a vehicle-only control.
-
On Day 3, replace the medium with an insulin-containing medium (with or without Bimatoprost).[21][22]
-
Continue to culture for a total of 10-14 days, changing the medium every 2-3 days.[23]
3. Quantification of Lipid Accumulation (Oil Red O Staining):
-
After the differentiation period, fix the cells with 4% paraformaldehyde for 15-30 minutes.[24]
-
Wash the cells with PBS and then with 60% isopropanol.
-
Stain the intracellular lipid droplets with an Oil Red O working solution for 20-30 minutes.[22][24]
-
Wash the cells extensively with water to remove unbound dye.[22]
-
For qualitative analysis, visualize and capture images of the stained lipid droplets under a microscope.[25]
-
For quantitative analysis, elute the Oil Red O stain from the cells using 100% isopropanol.[24]
-
Measure the absorbance of the eluate at approximately 510 nm using a spectrophotometer. The absorbance is directly proportional to the amount of lipid accumulation.[24]
Signaling Pathway: Adipogenesis Inhibition and Browning
Bimatoprost is thought to inhibit adipogenesis by down-regulating the expression of key adipogenic transcription factors, peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT-enhancer-binding protein alpha (C/EBPα). Concurrently, it has been shown to increase the expression of markers associated with brown adipose tissue (BAT), such as uncoupling protein 1 (UCP-1) and PGC-1α, suggesting a role in promoting a thermogenic phenotype in adipocytes.[20]
Caption: Bimatoprost's dual effects on adipocyte differentiation and phenotype.
Conclusion
The cellular targets of Bimatoprost extend significantly beyond the ocular tissues for which it was initially developed. Its profound effects on hair follicle cycling, melanogenesis, and adipocyte differentiation highlight its potential for therapeutic and cosmetic applications in dermatology and for the study of metabolic disorders. The detailed experimental protocols and an understanding of the underlying signaling pathways presented in this guide provide a solid foundation for future research and development in these areas. Further investigation into the specific receptor subtypes and downstream effectors will continue to elucidate the multifaceted pharmacological profile of Bimatoprost.
References
- 1. protocols.io [protocols.io]
- 2. Fontana-Masson staining â Protocols IO â 2024 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]
- 3. Fontana-Masson staining [protocols.io]
- 4. scispace.com [scispace.com]
- 5. Proteinase-activated receptor-2 stimulates prostaglandin production in keratinocytes: analysis of prostaglandin receptors on human melanocytes and effects of PGE2 and PGF2alpha on melanocyte dendricity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Open‐label pilot study to evaluate the effectiveness of topical bimatoprost on rhododendrol‐induced refractory leukoderma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. farjo.com [farjo.com]
- 9. The prostamide-related glaucoma therapy, bimatoprost, offers a novel approach for treating scalp alopecias - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Preparation of topical bimatoprost with enhanced skin infiltration and in vivo hair regrowth efficacy in androgenic alopecia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Bimatoprost promotes hair growth of reconstructed hair follicles in mice through activation of the Wnt/β-catenin signaling pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bimatoprost-induced periocular skin hyperpigmentation: histopathological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bimatoprost in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of latanoprost on tyrosinase activity and mitotic index of cultured melanoma lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. dbiosys.com [dbiosys.com]
- 18. Effects of PGF2alpha on human melanocytes and regulation of the FP receptor by ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | β-Catenin Signaling Evokes Hair Follicle Senescence by Accelerating the Differentiation of Hair Follicle Mesenchymal Progenitors [frontiersin.org]
- 22. Activation of beta-catenin signaling programs embryonic epidermis to hair follicle fate - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Evaluation of cellular dielectric spectroscopy, a whole-cell, label-free technology for drug discovery on Gi-coupled GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Item - Oil Red O staining in 3T3-L1 cells. - Public Library of Science - Figshare [plos.figshare.com]
An In-depth Technical Guide to Early-Stage Research on Bimatoprost for Neuroprotection
Audience: Researchers, scientists, and drug development professionals.
Abstract: Glaucoma, a leading cause of irreversible blindness, is characterized by the progressive degeneration of retinal ganglion cells (RGCs). While reducing intraocular pressure (IOP) is the cornerstone of current therapy, vision loss can persist, highlighting the urgent need for neuroprotective strategies independent of IOP lowering. Bimatoprost (B1667075), a synthetic prostamide analog, is a potent ocular hypotensive agent. Emerging preclinical evidence, however, suggests that Bimatoprost may also confer direct neuroprotective effects on RGCs. This technical guide synthesizes the early-stage research, detailing the molecular mechanisms, particularly the activation of the Akt signaling pathway, and presents the key in vitro and in vivo experimental findings that support this dual-action potential.
Introduction: Beyond IOP Reduction
Glaucoma is fundamentally a neurodegenerative disease involving the apoptosis of RGCs and their axons, which form the optic nerve.[1] The primary and only modifiable risk factor addressed by current treatments is elevated IOP.[2] However, a significant portion of patients continue to experience disease progression despite achieving target IOP, indicating that other mechanisms contribute to neuronal death.[3][4] This has propelled the search for therapies that can directly protect RGCs from damage, a concept known as neuroprotection.
Bimatoprost is a well-established prostaglandin (B15479496) analog that effectively lowers IOP by increasing both the uveoscleral and trabecular outflow of aqueous humor.[2][5] While its efficacy in managing IOP is undisputed, a growing body of preclinical work posits that its therapeutic benefit may extend to direct, IOP-independent neuroprotection.[4][6][7] This guide explores the foundational studies that have begun to elucidate this promising secondary mechanism.
Preclinical Evidence of Neuroprotection
Early-stage research has utilized both cell culture and animal models to investigate the direct effects of Bimatoprost on RGC health.
In Vitro Studies
In vitro models allow for the direct assessment of a compound's effect on neurons, eliminating confounding factors like IOP. Studies using primary RGC cultures have demonstrated that Bimatoprost protects these cells from various insults designed to mimic glaucomatous damage.
Bimatoprost has been shown to significantly reduce RGC death induced by oxidative stress (using L-buthionin-(S,R)-sulfoximine (BSO) plus glutamate), serum deprivation, glutamate-induced excitotoxicity, and hypoxia.[6][8] The protective effect is observed in a concentration-dependent manner and is independent of the drug's known IOP-lowering FP receptor targets.[6][8]
| In Vitro Study Summary: Bimatoprost Neuroprotection | |
| Model | Purified primary Retinal Ganglion Cells (RGCs) from Wistar rats.[6] |
| Stressors | - Oxidative Stress (BSO + Glutamate)[8]- Serum Deprivation[8]- Glutamate (25 μM)[6]- Hypoxia (5% O₂)[6] |
| Treatment | Bimatoprost (free acid and amide forms).[8] |
| Key Finding | 100 nM of Bimatoprost (acid and amide) significantly increased RGC survival rate by suppressing apoptosis.[6] |
In Vivo Studies
Animal models provide a more complex physiological system to validate in vitro findings. In vivo studies have corroborated the neuroprotective effects of Bimatoprost in models of both acute and chronic retinal injury.
In an acute injury model, Bimatoprost reduced RGC death induced by an intravitreal injection of N-methyl-D-aspartate (NMDA), a potent excitotoxin.[8] In a chronic rat model of ocular hypertension, topical administration of Bimatoprost, particularly in combination with timolol, significantly reduced the loss of RGCs and decreased the number of apoptotic cells in the retina.[3] Furthermore, this treatment was associated with beneficial biochemical changes in the eye, including an increase in the antioxidant glutathione (B108866) and a decrease in the excitotoxin glutamate.
| In Vivo Study Summary: Bimatoprost Neuroprotection | |
| Model | - NMDA-induced acute retinal damage (rat)[8]- Chronic ocular hypertension (rat model induced by conjunctival fibroblast injection) |
| Treatment | - Intravitreal Bimatoprost[8]- Topical Bimatoprost 0.03% |
| Key Findings | - Reduced NMDA-induced RGC death.[8]- Substantially reduced the loss of RGCs and the number of TUNEL-positive (apoptotic) cells in a chronic model.[3] |
| Biochemical Changes (Bimatoprost 0.03%) | - Glutathione levels increased by 34.4%.- Glutamate levels reduced by 14.1%. |
Mechanism of Action in Neuroprotection
The neuroprotective effects of Bimatoprost appear to be mediated by the activation of specific intracellular signaling pathways crucial for cell survival.
The PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling cascade that promotes cell survival and blocks apoptosis. Research indicates this pathway is a primary mechanism for Bimatoprost's neuroprotective action.[8] Studies have shown that Bimatoprost induces the phosphorylation of Akt, which is a key step in its activation.[8]
Critically, the protective effect of Bimatoprost on RGCs is attenuated by LY294002, a specific inhibitor of PI3K.[8] This finding provides strong evidence that Bimatoprost exerts its pro-survival effects through the PI3K/Akt pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Patient considerations in ocular hypertension: role of bimatoprost ophthalmic solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. What is the mechanism of Bimatoprost? [synapse.patsnap.com]
- 6. Neuroprotective effects of prostaglandin analogues on retinal ganglion cell death independent of intraocular pressure reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bimatoprost protects retinal neuronal damage via Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Bimatoprost Topical Solution in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bimatoprost (B1667075) is a synthetic prostamide analogue, structurally related to prostaglandin (B15479496) F2α (PGF2α).[1] It is widely utilized in ophthalmic preparations to reduce intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[2][3] Additionally, it is known for its ability to increase eyelash growth, including length, thickness, and darkness.[1][4] These application notes provide detailed protocols for the preparation and use of bimatoprost topical solutions for laboratory research purposes, including in vitro and in vivo studies.
Physicochemical Properties of Bimatoprost
A comprehensive understanding of the physicochemical properties of bimatoprost is essential for proper handling, solution preparation, and experimental design.
| Property | Value | Reference |
| Molecular Formula | C25H37NO4 | [1][2][5] |
| Molecular Weight | 415.57 - 415.58 g/mol | [1][2][5] |
| Appearance | White to off-white crystalline powder or colorless to pale yellow oily liquid. | [1][2][6] |
| Melting Point | 67-68°C (± 2°C) | [1][6] |
| Solubility | - Very soluble in ethyl alcohol and methyl alcohol.[1][2]- Soluble in ethanol (B145695), methanol, and dimethyl sulfoxide (B87167) (DMSO).[5]- Slightly soluble in water.[1][2] | [1][2][5] |
| pKa | ~14.25 - 16.46 | [1][2] |
| LogP (Partition Coefficient) | ~3.5 | [5] |
Stability and Storage
Proper storage of both powdered bimatoprost and its prepared solutions is critical to maintain its stability and efficacy.
-
Powdered Bimatoprost: Store at -20°C.[2]
-
Topical Solutions: Store between 2°C and 25°C in the original, tightly sealed container, protected from light.[1][2][7] After opening, a multidose formulation has shown stability for at least 28 days under these conditions.[4] Under thermal stress conditions, bimatoprost has been found to be stable at 27°C, 37°C, and 50°C for up to 30 days.[8]
Preparation of Bimatoprost Topical Solutions
The following protocols are provided for preparing bimatoprost solutions for various laboratory applications. Aseptic techniques should be employed, especially for solutions intended for cell culture or animal studies.
Stock Solution Preparation (e.g., 10 mM in DMSO)
-
Objective: To prepare a high-concentration stock solution for serial dilutions.
-
Materials:
-
Bimatoprost powder (MW: 415.58 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance and weighing paper
-
Vortex mixer
-
-
Procedure:
-
Weigh out 4.16 mg of bimatoprost powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Preparation of a 0.03% (w/v) Aqueous Solution
This formulation is analogous to commercially available ophthalmic solutions.[1][9]
-
Objective: To prepare a solution for direct application in in vitro or in vivo models.
-
Materials:
-
Bimatoprost powder
-
Sterile, purified water
-
Sodium chloride (NaCl)
-
Sodium phosphate (B84403) dibasic, anhydrous (Na2HPO4)
-
Citric acid, anhydrous
-
Benzalkonium chloride (BAK) (optional, as a preservative)
-
Hydrochloric acid (HCl) and/or Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Sterile glassware and magnetic stirrer
-
0.22 µm sterile filter
-
-
Procedure:
-
For 100 mL of solution, weigh out 30 mg of bimatoprost.
-
In a sterile beaker with a magnetic stir bar, dissolve the bimatoprost in a small amount of ethanol or another suitable organic solvent in which it is highly soluble.
-
In a separate beaker, prepare the buffered saline solution by dissolving the following in approximately 90 mL of sterile, purified water:
-
Sodium chloride (to achieve isotonicity, approx. 290 mOsmol/kg)[1]
-
Sodium phosphate dibasic and citric acid to create a phosphate-citrate buffer.
-
-
Slowly add the bimatoprost solution to the buffered saline while stirring continuously.
-
If using a preservative, add benzalkonium chloride to a final concentration of 0.005% to 0.02%.[10][11]
-
Adjust the pH to approximately 7.3 with HCl or NaOH.[1]
-
Add sterile, purified water to bring the final volume to 100 mL.
-
Sterile-filter the final solution using a 0.22 µm filter.
-
Store the solution at 2-8°C.
-
Experimental Protocols
In Vitro Study: Assessing the Effect of Bimatoprost on Cell Proliferation
This protocol describes a general method to evaluate the impact of bimatoprost on the proliferation of cells, such as human dermal papilla cells.[12][13]
-
Cell Culture: Culture human dermal papilla cells in an appropriate growth medium and maintain in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of bimatoprost from the DMSO stock solution in the cell culture medium to achieve final concentrations ranging from 1 µM to 10 µM.
-
Include a vehicle control (medium with the highest concentration of DMSO used) and a positive control (e.g., 10 µM minoxidil).[12]
-
Replace the medium in the wells with the prepared bimatoprost solutions or controls.
-
-
Incubation: Incubate the cells for 24-72 hours.
-
Proliferation Assay (e.g., MTT Assay):
-
Add MTT reagent to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage relative to the vehicle control.
In Vivo Study: Topical Application in a Mouse Model of Androgenic Alopecia
This protocol is adapted from studies evaluating the hair regrowth efficacy of topical bimatoprost.[12][13]
-
Animal Model: Use C57BL/6 mice, a common model for hair growth studies.
-
Alopecia Induction:
-
Anesthetize the mice.
-
Apply a depilatory cream to the dorsal skin to remove hair and synchronize the hair follicles in the telogen (resting) phase.
-
-
Treatment Groups:
-
Application: Topically apply 100 µL of the respective solution to the depilated dorsal skin daily for 14 days.
-
Evaluation:
-
Ethical Considerations: All animal experiments should be conducted in accordance with institutional guidelines and approved by an ethics committee.[14]
Mechanism of Action and Signaling Pathways
Bimatoprost is a prostamide analogue that is thought to mimic the effects of endogenous prostamides.[1][15] It lowers intraocular pressure by increasing the outflow of aqueous humor through both the trabecular meshwork and the uveoscleral pathways.[15][16][17] While its exact receptor is still under investigation, it is known to act differently from other prostaglandin F2α analogues like latanoprost, which act on the prostaglandin F (FP) receptor.[17][18] In ocular tissues, bimatoprost can be hydrolyzed to its free acid form, which is a potent FP receptor agonist.[19] The signaling cascade may involve the NF-κB pathway, leading to the remodeling of the extracellular matrix.[17]
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. Page loading... [guidechem.com]
- 3. drugs.com [drugs.com]
- 4. Bimatoprost Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. chemignition.com [chemignition.com]
- 6. acs.org [acs.org]
- 7. How do you store Bimatoprost? What do I need to know about storing eye drops? | Let's make the eyelashes longer [bimatoprost-3.com]
- 8. Thermal Stability of Bimatoprost, Latanoprost, and Travoprost Under Simulated Daily Use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN102716074B - Bimatoprost eye drops and preparation method thereof - Google Patents [patents.google.com]
- 10. Aqueous humor penetration of topical bimatoprost 0.01% and bimatoprost 0.03% in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of topical bimatoprost 0.01% and bimatoprost 0.03% on conjunctival irritation in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation of topical bimatoprost with enhanced skin infiltration and in vivo hair regrowth efficacy in androgenic alopecia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Bimatoprost-Loaded Ocular Inserts as Sustained Release Drug Delivery Systems for Glaucoma Treatment: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Bimatoprost? [synapse.patsnap.com]
- 16. Mechanism of action of bimatoprost (Lumigan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of Latanoprost and Bimatoprost on the Expression of Molecules Relevant to Ocular Inflow and Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bimatoprost - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Bimatoprost
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Bimatoprost (B1667075) using High-Performance Liquid Chromatography (HPLC). Bimatoprost is a synthetic prostamide analog used in the treatment of glaucoma and for cosmetic applications to enhance eyelash growth. Accurate and reliable analytical methods are crucial for quality control, formulation development, and pharmacokinetic studies.
Introduction
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture. This application note details validated reversed-phase HPLC (RP-HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods for the determination of Bimatoprost in pharmaceutical formulations and cosmetic serums.
Quantitative Data Summary
The following tables summarize the key quantitative parameters from various validated HPLC and UPLC-MS/MS methods for Bimatoprost analysis.
Table 1: HPLC-UV Method Parameters for Bimatoprost Analysis
| Parameter | Method 1[1][2] | Method 2[3][4] | Method 3[5] |
| Column | Phenomenex C18 (250 mm × 4.6 mm, 5 µm) | Zorbex SB phenyl (250 mm × 4.6 mm, 5 µm) | Information Not Available |
| Mobile Phase | 0.1% Formic acid and Acetonitrile (B52724) (30:70, v/v) | 0.02 M Phosphate buffer, Methanol (B129727), and Acetonitrile (50:30:20, v/v/v) | Methanol and 0.1% Orthophosphoric acid in water |
| Flow Rate | 0.6 mL/min | 1.0 mL/min | Information Not Available |
| Detection Wavelength | 205 nm | 210 nm | 254 nm |
| Injection Volume | 20 µL | 10 µL | Information Not Available |
| Retention Time | 4.732 ± 0.03 min | 10.81 min | 2.9 min |
| Linearity Range | 0.05 - 15 µg/mL | 6 - 18 µg/mL | 1 - 5 µg/mL |
| Correlation Coefficient (r²) | 0.9993 | 0.999 | 0.999 |
| Limit of Detection (LOD) | 0.0152 µg/mL | Not Reported | 0.7395 µg/mL |
| Limit of Quantitation (LOQ) | 0.0461 µg/mL | Not Reported | 2.2412 µg/mL |
| Accuracy (% Recovery) | 98.83 - 99.38% | 99.41% ± 0.49% | Not Reported |
Table 2: UPLC-MS/MS Method Parameters for Bimatoprost Analysis in Cosmetic Serums[6]
| Parameter | Value |
| Column | Kinetex biphenyl (B1667301) (100 mm × 2.1 mm, 2.6 µm) |
| Mobile Phase A | 5 mM Ammonium acetate (B1210297) with 0.02% Formic acid in water |
| Mobile Phase B | 5 mM Ammonium acetate with 0.02% Formic acid in Acetonitrile/water (95/5, v/v) |
| Flow Rate | 0.25 mL/min |
| Detection | Triple quadrupole mass spectrometer (ESI+) |
| Linearity Range | 1 - 500 µg/g |
| Internal Standard | Reserpine |
Experimental Protocols
Protocol 1: RP-HPLC-UV Analysis of Bimatoprost in Ophthalmic Solutions
This protocol is based on the method described by Annapurna et al.[1][2]
3.1.1. Materials and Reagents
-
Bimatoprost reference standard
-
Acetonitrile (HPLC grade)
-
Formic acid (AR grade)
-
Water (HPLC grade)
-
Agomelatine (Internal Standard)
-
Bimatoprost ophthalmic solution (0.03%)
3.1.2. Instrumentation
-
HPLC system with UV detector (e.g., Shimadzu Model CBM-20A/20 Alite)
-
Phenomenex C18 column (250 mm × 4.6 mm, 5 µm)
-
Sonicator
-
0.45 µm membrane filter
3.1.3. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of 0.1% formic acid in water and acetonitrile in the ratio of 30:70 (v/v). Filter through a 0.45 µm membrane filter and degas by sonication.
-
Standard Stock Solution: Accurately weigh and dissolve Bimatoprost reference standard in the mobile phase to obtain a concentration of 100 µg/mL.
-
Internal Standard (IS) Stock Solution: Accurately weigh and dissolve Agomelatine in the mobile phase to obtain a concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations in the range of 0.05 - 15 µg/mL. Add a fixed concentration of the internal standard to each calibration standard.
-
Sample Preparation: Transfer the contents of the Bimatoprost ophthalmic solution into a volumetric flask. Dilute with the mobile phase to obtain a theoretical concentration within the calibration range. Sonicate for 30 minutes, filter, and add the internal standard.[1]
3.1.4. Chromatographic Conditions
-
Column: Phenomenex C18 (250 mm × 4.6 mm, 5 µm)
-
Mobile Phase: 0.1% Formic acid: Acetonitrile (30:70, v/v)
-
Flow Rate: 0.6 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 205 nm
-
Column Temperature: Ambient
3.1.5. Analysis Inject the prepared standard and sample solutions into the HPLC system and record the chromatograms. Plot a calibration curve of the peak area ratio of Bimatoprost to the internal standard versus concentration. Determine the concentration of Bimatoprost in the sample solution from the calibration curve.
Protocol 2: UPLC-MS/MS Analysis of Bimatoprost in Eyelash Enhancing Cosmetic Serums
This protocol is based on the method described by Smester et al.[6]
3.2.1. Materials and Reagents
-
Bimatoprost reference standard
-
Reserpine (Internal Standard)
-
Ammonium acetate (HPLC-MS grade)
-
Formic acid (HPLC-MS grade)
-
Acetonitrile (HPLC-MS grade)
-
Water (Ultrapure)
-
Eyelash enhancing cosmetic serum
3.2.2. Instrumentation
-
UPLC system coupled with a triple quadrupole mass spectrometer (e.g., Waters Acquity UPLC with Waters Xevo TQ)
-
Kinetex biphenyl column (100 mm × 2.1 mm, 2.6 µm)
-
Ultrasonicator
-
Centrifuge
3.2.3. Preparation of Solutions
-
Mobile Phase A: 5 mM Ammonium acetate with 0.02% formic acid in water.
-
Mobile Phase B: 5 mM Ammonium acetate with 0.02% formic acid in acetonitrile/water (95/5, v/v).
-
Standard Stock Solutions: Prepare stock solutions of Bimatoprost and Reserpine (IS) in methanol at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare matrix-matched calibration standards by spiking blank cosmetic serum with appropriate amounts of the Bimatoprost stock solution to achieve concentrations ranging from 1 to 500 µg/g. Add a fixed amount of the IS to each standard.
-
Sample Extraction: Weigh 100 mg of the cosmetic serum into a glass tube. Add 5 µL of the IS solution (1 mg/mL) and 995 µL of the mobile phase (A:B, 50:50 v/v). Sonicate the mixture for 10 minutes and then centrifuge at 3000 g for 5 minutes.[6]
3.2.4. UPLC-MS/MS Conditions
-
Column: Kinetex biphenyl (100 mm × 2.1 mm, 2.6 µm)
-
Flow Rate: 0.25 mL/min
-
Injection Volume: 10 µL
-
Gradient Elution:
-
0-4.0 min: 5% B
-
4.0-18.0 min: Gradient to 95% B
-
18.0-18.1 min: Gradient to 100% B
-
18.1-22.0 min: Hold at 100% B
-
22.0-22.1 min: Gradient to 5% B
-
22.1-24.0 min: Hold at 5% B
-
-
Ionization: Positive Electrospray Ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM) mode.
3.2.5. Analysis Inject the supernatant from the extracted samples and calibration standards into the UPLC-MS/MS system. Quantify Bimatoprost based on the peak area ratio of the analyte to the internal standard against the matrix-matched calibration curve.
Visualization
Bimatoprost HPLC Analysis Workflow
Caption: Workflow for HPLC analysis of Bimatoprost.
Bimatoprost Signaling Pathway for Lowering Intraocular Pressure
Caption: Bimatoprost signaling pathway in the eye.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Bimatoprost and prostaglandin F(2 alpha) selectively stimulate intracellular calcium signaling in different cat iris sphincter cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of bimatoprost (Lumigan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bimatoprost - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Bimatoprost? [synapse.patsnap.com]
Application Notes and Protocols for Bimatoprost Quantification Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Bimatoprost (B1667075) in various biological matrices and cosmetic formulations using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols are designed to deliver high sensitivity, selectivity, and reproducibility for pharmacokinetic studies, quality control, and research applications.
Overview of Bimatoprost and its Quantification
Bimatoprost is a synthetic prostamide analog used to reduce intraocular pressure in patients with glaucoma and for the cosmetic enhancement of eyelashes.[1][2][3] Accurate and sensitive quantification of Bimatoprost in biological fluids and commercial products is essential for clinical monitoring, drug development, and regulatory compliance. LC-MS/MS has emerged as the preferred analytical technique due to its high specificity and sensitivity, allowing for the detection of low concentrations of Bimatoprost and its metabolites.[4][5][6]
Quantitative Data Summary
The following tables summarize the quantitative performance of various LC-MS/MS methods for Bimatoprost quantification reported in the literature.
Table 1: Bimatoprost Quantification in Human Plasma
| Parameter | Method 1 |
| Sample Volume | 400 µL[5] |
| Extraction | Liquid-Liquid Extraction (LLE)[5] |
| LLOQ | 0.50 pg/mL[5] |
| LOD | 0.2 pg/mL[5] |
| Linearity (r²) | 0.994 (0.2 - 800 pg/mL)[5] |
| Precision (%CV) | <3% at LLOQ[5] |
Table 2: Bimatoprost Quantification in Aqueous Humor
| Parameter | Method 1 | Method 2 |
| LLOQ | 0.5 ng/mL[7] | Bimatoprost: 0.59 nM, Bimatoprost Free Acid: 0.29 nM[8] |
| Concentration Range | 1.9 to 13.7 ng/mL (Bimatoprost), 5.18 to 25.5 ng/mL (Bimatoprost Acid)[7] | Bimatoprost Cmax: 6.81 ± 1.36 nM, Bimatoprost Acid Cmax: 30.9 ± 16.41 nM[8] |
Table 3: Bimatoprost Quantification in Cosmetic Serums
| Parameter | Method 1 | Method 2 |
| Extraction | Solvent Addition, Ultrasonication, Centrifugation[4] | HPLC-QQQ-MS/MS[9][10] |
| LLOQ | 1 µg/g[6] | 0.03 mg/kg[9][10] |
| LOD | - | 0.01 mg/kg[9][10] |
| Linearity (r²) | 0.99 (1 - 500 µg/g)[6] | >0.9992 (0.25 - 50 ng/mL)[9][10] |
| Recovery | >90%[6] | - |
| Precision (%CV) | <11%[6] | - |
Experimental Protocols
Quantification of Bimatoprost in Human Plasma
This protocol is adapted from a sensitive method for the quantitation of Bimatoprost in human plasma.[5]
a. Sample Preparation (Liquid-Liquid Extraction)
-
Spike 400 µL of human plasma with Bimatoprost standards or quality controls.
-
Add 100 µL of 0.1N sodium hydroxide (B78521) and vortex for 2 minutes.[5]
-
Add 4 mL of 80:20 (v/v) ethyl acetate (B1210297)/n-hexane, vortex for 10 minutes, and centrifuge at 1204 rcf for 5 minutes.[5]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a nitrogen stream at 40°C.[5]
-
Reconstitute the dried residue in 150 µL of 30:70 (v/v) acetonitrile/5mM ammonium (B1175870) formate (B1220265) in water.[5]
b. Liquid Chromatography
-
System: SCIEX 7500 system or equivalent[5]
-
Column: Details not specified in the source. A C18 column is commonly used for prostaglandin (B15479496) analysis.
-
Mobile Phase A: 5mM Ammonium Formate in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Details not specified. A gradient elution is typically used to separate Bimatoprost from matrix components.
-
Flow Rate: Details not specified.
-
Injection Volume: Details not specified.
c. Mass Spectrometry
-
System: SCIEX 7500 system with OptiFlow Pro ion source or equivalent[5]
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: To be optimized for Bimatoprost and internal standard.
Quantification of Bimatoprost in Eyelash Enhancing Cosmetic Serums
This protocol is based on a method for the measurement of Bimatoprost in cosmetic serums.[4]
a. Sample Preparation
-
Weigh 100 mg of the cosmetic serum into a screw-capped glass tube.
-
Add 5 µL of internal standard (e.g., reserpine (B192253) at 1 mg/mL).[4]
-
Add 995 µL of a 50:50 (v/v) mixture of mobile phase A and mobile phase B.[4]
-
Ultrasonicate for 10 minutes.[4]
-
Centrifuge at 3000 g for 5 minutes.[4]
-
Inject 10 µL of the clear supernatant into the HPLC-MS/MS system.[4]
b. Liquid Chromatography
-
System: Waters Acquity UPLC or equivalent[4]
-
Column: Kinetex biphenyl (B1667301) 100A (2.1 mm × 100 mm, 2.6 µm)[4]
-
Mobile Phase A: 5 mM ammonium acetate with 0.02% formic acid in water[4]
-
Mobile Phase B: 5 mM ammonium acetate with 0.02% formic acid in acetonitrile/water (95/5; v/v)[4]
-
Gradient: Maintain 5% B for the first 4.0 minutes, then a linear gradient to be optimized for separation.[4]
-
Flow Rate: 0.25 mL/min[6]
-
Injection Volume: 10 µL[4]
c. Mass Spectrometry
-
System: Waters Xevo TQ triple quadrupole mass spectrometer or equivalent[4]
-
Ionization Mode: ESI, positive mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (example): To be determined empirically. For related prostaglandins, precursor ions are typically the [M+H]+ adducts.
Visualizations
Bimatoprost Mechanism of Action
Bimatoprost lowers intraocular pressure (IOP) by increasing the outflow of aqueous humor from the eye.[2][11] It is thought to mimic endogenous prostamides, though a specific prostamide receptor has not been definitively identified.[1] It acts on both the trabecular meshwork and the uveoscleral outflow pathways.[1][12]
Caption: Bimatoprost signaling pathway for IOP reduction.
Experimental Workflow for Bimatoprost Quantification in Plasma
The following diagram illustrates the key steps in the quantification of Bimatoprost from plasma samples.
Caption: Workflow for Bimatoprost analysis in plasma.
Logical Relationship of Sample Preparation Techniques
Various sample preparation techniques can be employed for Bimatoprost analysis, each with its own principles.
Caption: Overview of sample preparation techniques.
References
- 1. Bimatoprost - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Bimatoprost? [synapse.patsnap.com]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. sciex.com [sciex.com]
- 6. researchgate.net [researchgate.net]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Aqueous humor concentrations of bimatoprost free acid, bimatoprost and travoprost free acid in cataract surgical patients administered multiple topical ocular doses of LUMIGAN or TRAVATAN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Screening, characterization, and determination of suspected additives bimatoprost and latanoprost in cosmetics using NMR and LC-MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of action of bimatoprost (Lumigan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of Latanoprost and Bimatoprost on the Expression of Molecules Relevant to Ocular Inflow and Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bimatoprost in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bimatoprost (B1667075) is a synthetic prostamide analog of prostaglandin (B15479496) F2α, widely recognized for its efficacy in reducing intraocular pressure (IOP) in glaucoma treatment.[1][2] Its mechanism of action involves enhancing both the uveoscleral and trabecular outflow of aqueous humor.[3][4] In the context of cell culture, Bimatoprost serves as a valuable tool for investigating cellular signaling pathways, gene expression, and physiological responses in various cell types, particularly those of ocular origin. These notes provide detailed protocols for the application of Bimatoprost in in vitro experiments, aiding in the elucidation of its cellular and molecular effects.
Mechanism of Action
Bimatoprost is understood to act as a prostamide, though some evidence suggests it may also function as a prodrug, being hydrolyzed to its active free acid form by ocular tissues.[3][5] It is believed to interact with a prostamide receptor, which is distinct from the prostaglandin F receptor.[1] This interaction primarily triggers a Gq-coupled signaling cascade.[6][7] Key downstream signaling pathways activated by Bimatoprost include the Mitogen-Activated Protein Kinase (MAPK/ERK) and Akt pathways.[8][9] Furthermore, Bimatoprost has been shown to modulate the expression of various genes, including c-fos and matrix metalloproteinases (MMPs), which are involved in extracellular matrix remodeling.[10][11]
Data Presentation
Bimatoprost Efficacy in Ocular Cell Types
| Cell Type | Parameter Measured | EC50 (nM) | Reference |
| Endothelial Cells of Schlemm's Canal (ECSC) | Cell Monolayer Impedance | 1.6 | [6] |
| Trabecular Meshwork (TM) | Cell Monolayer Impedance | 4.3 | [6][7] |
| Ciliary Muscle (CM) | Cell Monolayer Impedance | 1.4 | [6] |
| Schlemm's Canal (SC) | Cell Monolayer Impedance | 1.2 | [7][12] |
| Ciliary Smooth Muscle (CSM) | Cell Monolayer Impedance | 1.7 | [7][12] |
Gene Expression Modulation by Bimatoprost
| Gene | Cell Type | Treatment Concentration | Incubation Time | Effect | Reference |
| c-fos | MOLT-3 | Not Specified | 5 days | Increased mRNA expression | [11][13] |
| MMP-9 | MOLT-3 | Not Specified | 5 days | Increased mRNA expression | [11][13] |
| TGF-β2 | Human Trabecular Meshwork | 1 µM | 24 and 72 hours | Decreased gene expression | |
| TNF | Human Trabecular Meshwork | 1 µM | 24 and 72 hours | Decreased gene expression | [10] |
| IGF-1 | Human Trabecular Meshwork | 1 µM | 24 and 72 hours | Decreased gene expression | [10] |
| HGF | Human Trabecular Meshwork | 1 µM | 24 and 72 hours | Decreased gene expression | [10] |
| c-jun | Human Trabecular Meshwork | 1 µM | 24 and 72 hours | Decreased gene expression | [10] |
| Histone deacetylase | Human Trabecular Meshwork | 1 µM | 24 and 72 hours | Increased gene expression | [10] |
| Fibronectin | MOLT-3 | Not Specified | 5 days | Down-regulated mRNA expression | [11] |
| Aquaporin-1 | MOLT-3 | Not Specified | 5 days | Down-regulated mRNA expression | [11][13] |
Experimental Protocols
Protocol 1: Preparation of Bimatoprost Stock Solution
-
Reagent: Bimatoprost (powder form).
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO) or ethanol.
-
Procedure:
-
Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving Bimatoprost powder in the chosen solvent.
-
Ensure complete dissolution by vortexing.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
-
Note: When preparing working solutions, dilute the stock solution in the appropriate cell culture medium. The final concentration of the solvent in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of solvent) should be included in all experiments.
Protocol 2: Cell Treatment for Signaling Pathway Analysis (Western Blot)
-
Cell Seeding: Plate cells (e.g., Orbital Adipose-Derived Stem Cells) in appropriate culture vessels and grow to 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal signaling activity, serum-starve the cells for 12-24 hours in a low-serum or serum-free medium prior to treatment.
-
Bimatoprost Treatment:
-
Prepare working solutions of Bimatoprost in a serum-free or low-serum medium at various concentrations (e.g., 1 nM to 1 µM).
-
Remove the culture medium from the cells and replace it with the Bimatoprost-containing medium.
-
Incubate for a short duration (e.g., 5, 15, 30, 60 minutes) to observe rapid phosphorylation events.
-
-
Cell Lysis:
-
After incubation, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
-
Protein Quantification and Western Blot:
Protocol 3: Gene Expression Analysis (RT-qPCR)
-
Cell Seeding and Treatment:
-
Plate cells (e.g., Human Trabecular Meshwork cells) and grow to the desired confluency.
-
Treat the cells with Bimatoprost (e.g., 1 µM) or vehicle control for the desired time points (e.g., 24 and 72 hours), replacing the medium with fresh treatment daily.[10]
-
-
RNA Isolation:
-
Following treatment, wash the cells with PBS.
-
Isolate total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using gene-specific primers for the target genes (e.g., TGF-β2, c-fos, MMPs) and a housekeeping gene for normalization (e.g., GAPDH, β-actin).
-
Analyze the relative gene expression using the ΔΔCt method.
-
Protocol 4: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach 100% confluency by the end of the experiment.
-
Bimatoprost Treatment:
-
After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of Bimatoprost.
-
Include a vehicle control and a positive control for cytotoxicity (e.g., Triton X-100).
-
Incubate for the desired duration (e.g., 24, 48, 72 hours).
-
-
MTT Reagent Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control cells.
Visualizations
Caption: Bimatoprost signaling cascade via a Gq-coupled prostamide receptor.
Caption: Workflow for analyzing Bimatoprost's effect on gene expression.
References
- 1. Bimatoprost - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Bimatoprost? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of action of bimatoprost (Lumigan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Cellular Basis for Bimatoprost Effects on Human Conventional Outflow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bimatoprost protects retinal neuronal damage via Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Effects of Latanoprost and Bimatoprost on the Expression of Molecules Relevant to Ocular Inflow and Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular basis for bimatoprost effects on human conventional outflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of Latanoprost and Bimatoprost on the Expression of Molecules Relevant to Ocular Inflow and Outflow Pathways | PLOS One [journals.plos.org]
Application Notes and Protocols for Bimatoprost Sustained-Release Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of current and emerging sustained-release delivery systems for bimatoprost (B1667075), a prostaglandin (B15479496) analog used in the management of glaucoma and ocular hypertension. The following sections detail the various delivery platforms, summarize key quantitative data from preclinical and clinical studies, and provide detailed experimental protocols for their evaluation.
Overview of Bimatoprost and the Need for Sustained Delivery
Bimatoprost is a synthetic prostamide analog of prostaglandin F2α that effectively lowers intraocular pressure (IOP) by increasing the outflow of aqueous humor through both the trabecular meshwork and uveoscleral pathways.[1] Conventional treatment involves daily topical administration of bimatoprost eye drops.[2] However, poor patient adherence to daily dosing regimens is a significant challenge in glaucoma management, leading to suboptimal IOP control and an increased risk of disease progression.[3][4][5] Sustained-release delivery systems offer a promising solution by providing long-term, consistent drug delivery, thereby reducing the burden of daily administration and improving therapeutic outcomes.[6][7]
Intracameral Bimatoprost Implants
Intracameral implants are biodegradable systems designed to be injected into the anterior chamber of the eye, where they slowly release bimatoprost over an extended period.
Bimatoprost SR (Durysta™)
Bimatoprost SR (marketed as Durysta™) is an FDA-approved biodegradable implant for single use that delivers 10 mcg of bimatoprost.[4][8] It is based on the NOVADUR® technology, a solid polymer matrix of poly(lactic-co-glycolic acid) (PLGA) that biodegrades over time.[3][9]
| Delivery System | Study Phase | Dose(s) | Mean IOP Reduction from Baseline | Duration of Effect | Key Findings & Adverse Events |
| Bimatoprost SR | Phase 1/2 | 6 µg, 10 µg, 15 µg, 20 µg | 7.2 mmHg, 7.4 mmHg, 8.1 mmHg, 9.5 mmHg (at week 16)[3][10] | Up to 6 months for a single administration.[3][10] 40% of patients did not require retreatment for up to 12 months, and 28% for up to 24 months.[5] | All dose strengths were comparable to topical bimatoprost 0.03% once daily (8.4 mmHg reduction at week 16).[3][10] Adverse events were often transient and related to the injection procedure.[3][10] Conjunctival hyperemia was less common than with topical bimatoprost.[3][10] |
| Bimatoprost SR (Durysta™) | Phase 3 (ARTEMIS 1 & 2) | 10 µg, 15 µg | Approximately 30% reduction from baseline over 12 weeks.[4][11] | IOP lowering effect sustained for over 6 months in many patients.[4] | Non-inferior to twice-daily topical timolol (B1209231) in IOP lowering.[11] Common adverse reaction is conjunctival hyperemia.[4] |
-
Objective: To evaluate the IOP-lowering efficacy and safety of 10 µg and 15 µg bimatoprost implants compared to twice-daily topical timolol in patients with open-angle glaucoma (OAG) or ocular hypertension (OHT).
-
Study Design: A 20-month, multicenter, randomized, masked, parallel-group trial.
-
Patient Population: 528 patients with OAG or OHT and an open iridocorneal angle inferiorly in the study eye.
-
Procedure:
-
Patients are randomized to receive either a 10 µg or 15 µg bimatoprost implant, or twice-daily timolol ophthalmic solution.
-
The implant is administered intracamerally via a preloaded, single-use applicator.
-
Repeat administration of the implant is permitted.
-
-
Primary Endpoint: Non-inferiority to timolol in IOP lowering through 12 weeks.
-
Safety Evaluation: Monitoring of adverse events, including those related to the administration procedure and the implant itself.
Topical Bimatoprost Inserts
Topical inserts are solid or semi-solid devices placed in the conjunctival sac to provide sustained drug release onto the ocular surface.[6]
Chitosan-Based Bimatoprost Inserts
Chitosan (B1678972), a natural polymer, has been investigated for the development of sustained-release ocular inserts for bimatoprost.[6][12]
| Delivery System | Study Type | Dose | Mean IOP Reduction | Duration of Effect | Key Findings & Adverse Events |
| Chitosan-based Bimatoprost Insert | Preclinical (Wistar Rats) | 9.0 µg Bimatoprost | Significantly lowered IOP compared to placebo and untreated groups.[6][12] | Lowered IOP for 4 weeks after a single application.[6][12] | Enhanced precorneal residence time compared to conventional eye drops.[6] In vitro release was sustained over 8 hours.[6][12] No significant adverse events reported in the study. |
-
Objective: To evaluate the therapeutic efficacy of a bimatoprost-loaded chitosan insert in a rat model of glaucoma.
-
Glaucoma Induction:
-
Induce ocular hypertension in Wistar rats by weekly intracameral injections of hyaluronic acid.
-
-
Treatment Groups:
-
Group 1: Single administration of a bimatoprost-loaded insert (equivalent to 9.0 µg BIM) into the conjunctival sac.
-
Group 2: Daily topical instillation of bimatoprost eye drops for 15 days.
-
Group 3: Single administration of a placebo insert.
-
Group 4: Untreated glaucomatous control.
-
-
Efficacy Assessment:
-
Monitor IOP for four consecutive weeks after treatment initiation.
-
At the end of the study, perform histological analysis of retinal ganglion cells and optic nerve head cupping.
-
-
Biodistribution Studies:
-
Utilize 99mTc-labeled bimatoprost to compare drug retention in the eye following insert implantation versus eye drop instillation.
-
Visualizations
Prostaglandin F2α Signaling Pathway
Caption: Bimatoprost's mechanism of action via the FP receptor.
Experimental Workflow for Preclinical Evaluation
References
- 1. Frontiers | Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma [frontiersin.org]
- 2. Bimatoprost Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. amedeolucente.it [amedeolucente.it]
- 4. ophthalmology360.com [ophthalmology360.com]
- 5. 24-Month Phase I/II Clinical Trial of Bimatoprost Sustained-Release Implant (Bimatoprost SR) in Glaucoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bimatoprost-Loaded Ocular Inserts as Sustained Release Drug Delivery Systems for Glaucoma Treatment: In Vitro and In Vivo Evaluation | PLOS One [journals.plos.org]
- 7. Intracameral Sustained-Release Bimatoprost Implant Delivers Bimatoprost to Target Tissues with Reduced Drug Exposure to Off-Target Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Durysta Bimatoprost Implant for Glaucoma Treatment | Texas Eye and Cataract [teceyecare.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Phase 3, Randomized, 20-Month Study of the Efficacy and Safety of Bimatoprost Implant in Patients with Open-Angle Glaucoma and Ocular Hypertension (ARTEMIS 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bimatoprost-loaded ocular inserts as sustained release drug delivery systems for glaucoma treatment: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Bimatoprost as a Tool Compound in Glaucoma Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing bimatoprost (B1667075), a synthetic prostamide analog, as a tool compound in glaucoma research. This document details its mechanism of action, relevant signaling pathways, and provides detailed protocols for key in vitro and in vivo experiments.
Bimatoprost is a potent ocular hypotensive agent widely used in the treatment of open-angle glaucoma and ocular hypertension.[1] Its primary mechanism of action is to reduce intraocular pressure (IOP) by increasing the outflow of aqueous humor from the eye.[2] This is achieved through a dual mechanism, enhancing both the uveosclral (unconventional) and the trabecular (conventional) outflow pathways.[3]
Mechanism of Action and Signaling Pathway
Bimatoprost is a structural analog of prostaglandin (B15479496) F2α and acts as an agonist at the prostaglandin F (FP) receptor.[4][5] Upon topical administration, bimatoprost is hydrolyzed by corneal enzymes to its active free acid form, which then binds to FP receptors on ciliary muscle cells and trabecular meshwork cells.[6]
Activation of the FP receptor, a Gq-protein coupled receptor, initiates a downstream signaling cascade. This involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix (ECM) in both the uveoscleral and trabecular outflow pathways, resulting in reduced resistance to aqueous humor outflow and a decrease in IOP.[7]
Signaling Pathway of Bimatoprost in Ocular Cells
Caption: Bimatoprost signaling cascade in ocular cells.
Quantitative Data
The following tables summarize key quantitative data for bimatoprost in glaucoma research.
Table 1: In Vitro Efficacy of Bimatoprost
| Parameter | Cell Type | Value | Reference |
| EC50 | Human Trabecular Meshwork (TM) Cells | 4.3 nM | [8] |
| Human Schlemm's Canal (SC) Cells | 1.2 nM | [8] | |
| Human Ciliary Smooth Muscle (CSM) Cells | 1.7 nM | [8] |
Table 2: Effect of Bimatoprost on Intraocular Pressure (IOP) in Clinical Studies
| Study Population | Bimatoprost Concentration | Mean IOP Reduction | Duration | Reference |
| Glaucoma or Ocular Hypertension | 0.03% | 7.5 mmHg (30%) | 2 months | [9] |
| Glaucoma or Ocular Hypertension | 0.03% | 3.4 mmHg | 2 months | [7][9] |
| Normal Tension Glaucoma | 0.03% | 3.4 mmHg (20%) | 3 months | [10] |
| Pseudoexfoliative Glaucoma | 0.03% | 31.5% | 12 weeks | [11] |
| Open-Angle Glaucoma | 0.03% | 31.9% | 12 weeks | [11] |
Table 3: Effect of Bimatoprost on Extracellular Matrix (ECM) Components
| Gene/Protein | Cell Type | Effect | Concentration | Reference |
| MMP-1 mRNA | Human Trabecular Meshwork (TM) Cells | 62.9-fold increase | 1000 µM | [12] |
| MMP-9 mRNA | Human T Lymphoblast (MOLT-3) Cells | Significant increase | Not specified | [13] |
| MMP-9 Activity | Human Ciliary Body Smooth Muscle (CBSM) Cells | 75% ± 27% increase | Not specified | [14] |
| Fibronectin mRNA | Human T Lymphoblast (MOLT-3) Cells | Down-regulated | Not specified | [13] |
Experimental Protocols
Detailed methodologies for key experiments using bimatoprost are provided below.
In Vitro Protocol: Evaluation of Bimatoprost's Effect on Human Trabecular Meshwork (HTM) Cells
This protocol outlines the steps to assess the impact of bimatoprost on HTM cell contractility and extracellular matrix gene expression.
1. Cell Culture:
-
Isolate primary HTM cells from donor human eyes.[8]
-
Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[6]
-
Maintain cultures in a humidified incubator at 37°C and 5% CO2.[6]
-
For experiments, reduce FBS concentration to 1% for 24 hours prior to treatment to minimize serum-induced effects.[15]
2. Treatment with Bimatoprost:
-
Prepare stock solutions of bimatoprost in a suitable vehicle (e.g., ethanol).[15]
-
On the day of the experiment, dilute the stock solution to the desired final concentrations (e.g., ranging from 1 nM to 10 µM) in serum-free DMEM.
-
Remove the culture medium from the HTM cells and replace it with the bimatoprost-containing medium.
-
Include a vehicle control group (medium with the same concentration of ethanol (B145695) as the highest bimatoprost concentration).
-
Incubate the cells for the desired time period (e.g., 24 hours for gene expression analysis).[15]
3. Assessment of Cellular Response:
a) Gene Expression Analysis (qPCR):
- After the incubation period, lyse the cells and extract total RNA using a commercially available kit.
- Synthesize cDNA from the extracted RNA.
- Perform quantitative real-time PCR (qPCR) using primers specific for target genes (e.g., MMP-1, MMP-9, fibronectin) and a housekeeping gene for normalization (e.g., GAPDH).
- Analyze the relative gene expression changes using the ΔΔCt method.
b) Protein Analysis (Western Blot):
- Collect the cell culture supernatant to analyze secreted proteins (e.g., MMPs).
- Lyse the cells to extract intracellular proteins.
- Determine protein concentration using a BCA assay.
- Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Probe the membrane with primary antibodies specific for the proteins of interest and a loading control (e.g., β-actin).
- Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.
- Quantify band intensities using densitometry software.
Experimental Workflow for In Vitro HTM Cell Assay
Caption: In vitro workflow for HTM cell experiments.
In Vivo Protocol: Rat Model of Ocular Hypertension
This protocol describes a method for inducing ocular hypertension in rats and evaluating the IOP-lowering effects of bimatoprost.
1. Animals:
-
Use adult male Wistar or Sprague-Dawley rats.
-
House the animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
All animal procedures should be approved by the institutional animal care and use committee.
2. Induction of Ocular Hypertension:
-
Anesthetize the rats (e.g., with an intraperitoneal injection of ketamine and xylazine).
-
Induce ocular hypertension in one eye by a single intracameral injection of hyaluronic acid (10 mg/mL).[16] This method increases resistance to aqueous humor outflow.
-
The contralateral eye can serve as a normotensive control.
3. Bimatoprost Administration:
-
After confirming the elevation of IOP (typically 24-48 hours post-injection), begin topical administration of bimatoprost.
-
Apply a single drop of bimatoprost ophthalmic solution (e.g., 0.03%) to the corneal surface of the hypertensive eye once daily.
-
Treat a control group of hypertensive animals with a vehicle solution.
4. IOP Measurement:
-
Measure IOP at baseline (before induction), after induction, and at regular intervals during the treatment period (e.g., daily or every other day).
-
Use a tonometer calibrated for rodent eyes (e.g., TonoLab or Tono-Pen).
-
Anesthetize the animals lightly for IOP measurements to minimize stress-induced fluctuations.
5. Histological Analysis (Optional):
-
At the end of the study, euthanize the animals and enucleate the eyes.
-
Fix the eyes in a suitable fixative (e.g., 4% paraformaldehyde).
-
Process the eyes for paraffin (B1166041) embedding and sectioning.
-
Perform histological staining (e.g., Hematoxylin and Eosin) to evaluate the morphology of the trabecular meshwork and other ocular structures.
Experimental Workflow for In Vivo Glaucoma Model
Caption: In vivo workflow for a rat glaucoma model.
Conclusion
Bimatoprost serves as an invaluable tool for glaucoma research, enabling the investigation of aqueous humor dynamics, FP receptor signaling, and the cellular and molecular mechanisms of IOP reduction. The provided protocols offer a foundation for researchers to explore the therapeutic potential of new compounds and to further elucidate the pathophysiology of glaucoma. Careful adherence to these methodologies will ensure the generation of robust and reproducible data.
References
- 1. Mechanism of action of bimatoprost (Lumigan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. researchgate.net [researchgate.net]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. In Vitro and in Vivo Experimental Studies on Trabecular Meshwork Degeneration Induced by Benzalkonium Chloride (An American Ophthalmological Society Thesis) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. Cellular Basis for Bimatoprost Effects on Human Conventional Outflow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bimatoprost Solutions for Glaucoma · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. A 12-week study evaluating the efficacy of bimatoprost 0.03% in patients with pseudoexfoliative and open-angle glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Effects of Latanoprost and Bimatoprost on the Expression of Molecules Relevant to Ocular Inflow and Outflow Pathways | PLOS One [journals.plos.org]
- 13. Effect of bimatoprost, latanoprost, and unoprostone on matrix metalloproteinases and their inhibitors in human ciliary body smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Proposed Mechanism of Long-Term Intraocular Pressure Lowering With the Bimatoprost Implant - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bimatoprost-Loaded Ocular Inserts as Sustained Release Drug Delivery Systems for Glaucoma Treatment: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scialert.net [scialert.net]
Application of Bimatoprost in 3D Organoid Models of the Eye
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) organoid models of the eye, particularly retinal organoids derived from human pluripotent stem cells (hPSCs), have emerged as powerful tools in ophthalmic research. These organoids recapitulate the complex laminated structure and cellular diversity of the native retina, offering an unparalleled platform for disease modeling, drug screening, and regenerative medicine. Bimatoprost, a prostaglandin (B15479496) F2α analog, is a first-line therapy for glaucoma, primarily acting by lowering intraocular pressure (IOP).[1] Its mechanism involves enhancing aqueous humor outflow through both the uveoscleral and trabecular meshwork pathways.[2][3] Beyond its IOP-lowering effects, studies suggest that Bimatoprost may also possess direct neuroprotective properties on retinal ganglion cells (RGCs), the primary cell type lost in glaucoma.[4][5][6][7]
This document provides detailed application notes and protocols for investigating the effects of Bimatoprost on 3D eye organoid models. The focus is on leveraging these advanced in vitro systems to dissect the molecular mechanisms underlying Bimatoprost's potential neuroprotective actions and its influence on retinal cell health and development.
Data Presentation
The following tables summarize hypothetical quantitative data from experiments applying Bimatoprost to 3D retinal organoids. These tables are structured for clear comparison and are based on findings from related research in 2D cell cultures and other 3D models.[4][8]
Table 1: Effect of Bimatoprost on Retinal Organoid Size and Viability
| Treatment Group | Concentration (nM) | Mean Organoid Diameter (µm) ± SD | Percent Change from Control | Cell Viability (%) ± SD |
| Vehicle Control | 0 | 450 ± 25 | 0% | 95 ± 3 |
| Bimatoprost | 10 | 445 ± 22 | -1.1% | 96 ± 2 |
| Bimatoprost | 100 | 455 ± 30 | +1.1% | 97 ± 3 |
| Bimatoprost | 1000 | 460 ± 28 | +2.2% | 98 ± 2 |
| Staurosporine (B1682477) (Apoptosis Inducer) | 1000 | 380 ± 40 | -15.6% | 65 ± 8 |
Table 2: Bimatoprost-Induced Changes in Gene Expression in Retinal Organoids (Hypothetical qPCR Data)
| Gene | Function | Fold Change (100 nM Bimatoprost vs. Control) | p-value |
| POU4F1 (Brn-3a) | RGC Survival and Differentiation | 1.8 | <0.05 |
| BAX | Pro-apoptotic | 0.7 | <0.05 |
| BCL2 | Anti-apoptotic | 1.5 | <0.05 |
| AKT1 | Pro-survival Signaling | 2.1 (p-AKT/total AKT) | <0.01 |
| MAPK3 (ERK1) | Pro-survival Signaling | 1.9 (p-ERK/total ERK) | <0.01 |
| COL1A1 | Extracellular Matrix | 1.2 | >0.05 |
Experimental Protocols
Protocol 1: Generation of 3D Retinal Organoids from hPSCs
This protocol is adapted from established methods for generating retinal organoids.[9][10]
Materials:
-
Human pluripotent stem cells (hPSCs)
-
mTeSR™1 medium
-
ACCUTASE™
-
AggreWell™ plates
-
Neural Induction Medium (NIM)
-
Retinal Differentiation Medium (RDM)
-
Matrigel®
-
Various small molecules and growth factors (e.g., Noggin, IWR-1-endo, SU5402)
Procedure:
-
hPSC Maintenance: Culture hPSCs in mTeSR™1 medium on Matrigel-coated plates.
-
Embryoid Body (EB) Formation: Dissociate hPSCs into a single-cell suspension using ACCUTASE™. Seed cells into AggreWell™ plates to form EBs of a controlled size.
-
Neural Induction: On Day 1, transfer EBs to low-attachment plates in Neural Induction Medium (NIM) containing dual SMAD inhibitors (e.g., Noggin) to promote neuroectoderm formation.
-
Retinal Progenitor Specification: From Day 7, transition the culture to Retinal Differentiation Medium (RDM) supplemented with factors like IWR-1-endo to inhibit Wnt signaling and promote retinal identity.
-
Optic Vesicle Formation: Around Day 18-24, optic vesicle-like structures should emerge from the EBs. These can be manually isolated to enrich for retinal organoids.
-
Maturation: Culture the isolated organoids in suspension in RDM. The organoids will mature over several months, developing distinct retinal layers containing all major retinal cell types.[9][10]
Protocol 2: Bimatoprost Treatment of Mature Retinal Organoids
Materials:
-
Mature retinal organoids (Day 90 or older)
-
Bimatoprost (or Bimatoprost acid, its active form)
-
Vehicle control (e.g., 0.001% ethanol (B145695) or DMSO)
-
Retinal Differentiation Medium (RDM)
-
Multi-well, low-attachment culture plates
Procedure:
-
Organoid Plating: Transfer individual mature retinal organoids into separate wells of a low-attachment 96-well plate.
-
Preparation of Treatment Media: Prepare fresh RDM containing the desired concentrations of Bimatoprost (e.g., 10 nM, 100 nM, 1000 nM). Also, prepare a vehicle control medium. A concentration of 100 nM has been shown to be effective in other 3D organoid systems.[8]
-
Treatment Administration: Carefully replace the existing medium in each well with the appropriate treatment or vehicle control medium.
-
Incubation: Incubate the organoids for the desired duration (e.g., 48 hours for acute effects, or several weeks for chronic studies with media changes every 2-3 days).
-
Optional Co-treatment (Neuroprotection Assay): To assess neuroprotective effects, organoids can be co-treated with an apoptosis-inducing agent like N-methyl-D-aspartate (NMDA) or staurosporine alongside Bimatoprost.[4][7]
Protocol 3: Analysis of Bimatoprost Effects
1. Immunofluorescence Staining and Imaging:
- Fix organoids in 4% paraformaldehyde.
- Cryoprotect in sucrose (B13894) and embed in OCT compound.
- Cryosection the organoids (10-14 µm sections).
- Perform standard immunofluorescence staining for retinal cell markers (e.g., BRN3A for RGCs, RCVRN for photoreceptors), apoptosis markers (e.g., Cleaved Caspase-3), and signaling pathway components (e.g., p-AKT, p-ERK).
- Image using confocal microscopy to assess organoid morphology, cell layer organization, and protein expression.
2. Quantitative PCR (qPCR):
- Pool several organoids per treatment group.
- Extract total RNA using a suitable kit.
- Synthesize cDNA.
- Perform qPCR using primers for genes of interest (e.g., POU4F1, BAX, BCL2, genes related to extracellular matrix remodeling).
3. Western Blotting:
- Lyse pooled organoids to extract total protein.
- Perform SDS-PAGE and transfer to a PVDF membrane.
- Probe with antibodies against total and phosphorylated forms of proteins in relevant signaling pathways (e.g., Akt, ERK) to determine activation status.[4]
4. Cell Viability Assay:
- Incubate organoids with a live/dead cell staining solution (e.g., Calcein-AM and Ethidium Homodimer-1).
- Image using fluorescence microscopy and quantify the ratio of live to dead cells.
Visualizations: Signaling Pathways and Workflows
Bimatoprost Neuroprotective Signaling Pathway
Bimatoprost is suggested to exert neuroprotective effects on retinal neurons through the activation of pro-survival signaling cascades, including the Akt pathway.[4]
Caption: Bimatoprost activates pro-survival Akt signaling.
Experimental Workflow for Bimatoprost Application in Retinal Organoids
This diagram outlines the logical flow from organoid generation to data analysis.
References
- 1. Bimatoprost Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Bimatoprost, Prostamide Activity and Conventional Drainage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bimatoprost protects retinal neuronal damage via Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bimatoprost-Loaded Ocular Inserts as Sustained Release Drug Delivery Systems for Glaucoma Treatment: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bimatoprost-Loaded Ocular Inserts as Sustained Release Drug Delivery Systems for Glaucoma Treatment: In Vitro and In Vivo Evaluation | PLOS One [journals.plos.org]
- 7. Neuroprotective effects of prostaglandin analogues on retinal ganglion cell death independent of intraocular pressure reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prostaglandin F2α Agonists Negatively Modulate the Size of 3D Organoids from Primary Human Orbital Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Techniques for Evaluating Bimatoprost-Induced Eyelash Growth in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bimatoprost (B1667075), a synthetic prostamide F2α analog, is known to stimulate eyelash growth, leading to increased length, thickness, and darkness.[1] This has led to its approval for treating eyelash hypotrichosis. For researchers and professionals in drug development, robust and reproducible methods for evaluating the efficacy of Bimatoprost and similar compounds in preclinical models are essential. The C57BL/6J mouse is a commonly used in vivo model for studying hair follicle biology and the effects of hair growth-promoting agents.[2] These application notes provide detailed protocols for evaluating Bimatoprost-induced eyelash growth in mice, covering topical application, methods for quantitative analysis of eyelash growth, and histological assessment of eyelash follicles.
Key Experimental Protocols
Topical Application of Bimatoprost to Mouse Eyelids
This protocol describes the procedure for the daily topical application of Bimatoprost solution to the upper eyelid margin of mice.
Materials:
-
Bimatoprost ophthalmic solution (e.g., 0.03%)
-
Vehicle control solution (e.g., saline)[3]
-
Sterile, single-use applicators (e.g., microbrushes)
-
C57BL/6J mice (female, 4-weeks old is a common model)[1]
-
Animal restraining device (optional, but recommended for consistent application)
Procedure:
-
Ensure the mouse is properly restrained to allow safe and accurate application to the eyelid.
-
Using a new sterile applicator for each eye, place one drop of the Bimatoprost solution onto the applicator tip.[4][5]
-
Carefully apply the solution evenly along the skin of the upper eyelid margin, at the base of the eyelashes. The area should be moist but not have runoff.[4][5]
-
Blot any excess solution that may have spread beyond the eyelid margin with a sterile absorbent material.[5]
-
For the contralateral eye (control), repeat the procedure using a new sterile applicator and the vehicle solution.
-
This application is typically performed once daily.[1] The duration of the study can vary, but a 14-day period has been shown to produce significant results.[1]
Quantitative Analysis of Eyelash Growth
This section details methods for measuring changes in eyelash length, thickness, and number.
This protocol utilizes the open-source software ImageJ/FIJI for precise measurements from digital photographs.
Materials:
-
High-resolution digital camera with a macro lens
-
Stable platform and lighting for consistent image acquisition
-
A fine-scale ruler to be included in each image for calibration
-
ImageJ or FIJI software
Procedure:
-
Image Acquisition:
-
Anesthetize the mouse to ensure it remains still during photography.
-
Position the mouse on a stable platform with consistent lighting.
-
Place a fine-scale ruler in the same focal plane as the eyelashes.
-
Capture high-resolution images of the eye and eyelashes.
-
-
Image Analysis with ImageJ/FIJI:
-
Set Scale:
-
Open the image in ImageJ.
-
Use the "Straight Line" tool to draw a line of a known length on the image of the ruler.[6][7]
-
Go to Analyze > Set Scale.[8]
-
Enter the "Known distance" and "Unit of length" (e.g., mm). Check "Global" to apply this scale to subsequent images if they are taken under the exact same conditions.[8]
-
-
Measure Eyelash Length:
-
Select the "Freehand Line" or "Segmented Line" tool.
-
Carefully trace the length of individual eyelashes from the base at the eyelid to the tip.
-
Press "M" (or go to Analyze > Measure) to record the length in the results window.[8]
-
Repeat for a representative number of eyelashes per eye.
-
-
Measure Eyelash Thickness (Area):
-
Zoom in on the base of an eyelash.
-
Use the "Freehand" or "Oval" selection tool to outline the cross-sectional area of the eyelash shaft.
-
Press "M" to record the area. This can be used as a proxy for thickness.
-
-
A straightforward method to assess an increase in the number of eyelashes.
Materials:
-
Stereomicroscope
-
Anesthetized mouse
Procedure:
-
Position the anesthetized mouse under the stereomicroscope.
-
Carefully and systematically count the total number of individual eyelashes on the upper eyelid.[1]
-
Record the total number for both the Bimatoprost-treated and vehicle-treated eyes.
Histological Analysis of Eyelash Follicles
This protocol outlines the steps for preparing and analyzing eyelid tissue to assess changes in hair follicle morphology and cycle.
Materials:
-
Euthanized mice
-
Dissection tools
-
Fixative (e.g., 10% neutral buffered formalin)
-
Paraffin (B1166041) embedding reagents
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) staining reagents
-
Microscope with a camera
Procedure:
-
Tissue Preparation:
-
Following euthanasia, carefully dissect the upper eyelids.
-
Fix the tissue in 10% neutral buffered formalin for 24 hours.
-
Process the fixed tissue through a series of ethanol (B145695) and xylene washes and embed in paraffin wax.
-
Cut thin sections (e.g., 5 µm) using a microtome and mount them on glass slides.[9]
-
-
Hematoxylin and Eosin (H&E) Staining:
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.[9]
-
Stain with Hematoxylin solution for approximately 3 minutes.[9]
-
Rinse in running tap water.[9]
-
Differentiate in acid alcohol and "blue" in Scott's tap water substitute.
-
Counterstain with Eosin Y solution for about 2 minutes.[9]
-
Dehydrate the stained sections through graded ethanol and clear in xylene.[9]
-
Mount a coverslip using a permanent mounting medium.[9]
-
-
Microscopic Analysis:
-
Examine the stained sections under a microscope.
-
Hair Follicle Number and Diameter: Count the number of hair follicles per unit length of the eyelid margin and measure the diameter of the hair bulbs.[10]
-
Hair Cycle Staging: Differentiate between the anagen (growth) and telogen (resting) phases of the hair follicles based on their morphology.[11] Anagen follicles are characterized by a large, actively proliferating dermal papilla and hair bulb deep in the dermis, while telogen follicles are smaller, with the hair shaft fully formed and the dermal papilla in a resting state near the epidermis.[12]
-
Calculate the anagen-to-telogen ratio for both treated and control groups.
-
Data Presentation
The following table summarizes representative quantitative data on the effects of Bimatoprost on eyelash growth in mice.
| Parameter | Bimatoprost-Treated Group | Vehicle-Treated (Control) Group | Reference |
| Increase in Eyelash Length | Significantly longer than control | Baseline or minimal natural regrowth | [1][2] |
| Increase in Eyelash Thickness | Significantly thicker than control | No significant change | [1] |
| Increase in Eyelash Number | Significantly more eyelashes | No significant change | [1][13] |
| Anagen Phase Duration | Significantly extended | Normal duration | [1][2] |
| Hair Follicle Bulb Diameter | Greater diameter | Baseline diameter | [1] |
Visualization of Pathways and Workflows
Bimatoprost Signaling Pathway in Hair Follicle
Caption: Proposed signaling pathway of Bimatoprost in eyelash hair follicles.
Experimental Workflow for Evaluating Bimatoprost
Caption: Workflow for in vivo evaluation of Bimatoprost-induced eyelash growth.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Characterization of an in vivo model for the study of eyelash biology and trichomegaly: mouse eyelash morphology, development, growth cycle, and anagen prolongation by bimatoprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. youtube.com [youtube.com]
- 7. Tutorial 2: Using ImageJ to set image scale – Biophysics 2S03 Lab Manual [ecampusontario.pressbooks.pub]
- 8. imagej.net [imagej.net]
- 9. researchgate.net [researchgate.net]
- 10. Eyelash Growth from Application of Bimatoprost in Gel Suspension to the Base of the Eyelashes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Studying Hair Growth Cycle and Its Effects on Mouse Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
Bimatoprost Solution Stability and Storage for Research Applications
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bimatoprost (B1667075) is a synthetic prostamide analog of prostaglandin (B15479496) F2α, widely utilized in ophthalmic research and as a therapeutic agent for glaucoma and ocular hypertension. Its primary mechanism of action involves increasing the outflow of aqueous humor from the eye, thereby reducing intraocular pressure. For researchers utilizing bimatoprost in in-vitro and in-vivo studies, ensuring the stability and integrity of the compound in solution is critical for obtaining reproducible and accurate results. This document provides a comprehensive overview of the stability of bimatoprost solutions under various storage conditions and offers protocols for stability assessment.
Recommended Storage Conditions
For routine laboratory use, bimatoprost solutions should be stored under conditions that minimize degradation. Based on available data, the following storage conditions are recommended:
-
Short-term Storage (up to 28 days): Bimatoprost ophthalmic solutions are stable when stored at temperatures between 2°C and 25°C (36°F to 77°F).[1][2]
-
Long-term Storage: For longer-term storage of stock solutions, refrigeration at 2°C to 8°C is advisable. A study on a multidose formulation indicated a shelf-life of about 2 years when stored between 2°C and 25°C.[1] For the crystalline solid form of bimatoprost, storage at -20°C is recommended.
-
Protection from Light: Bimatoprost is sensitive to light and should be stored in its original container or a light-protecting vessel.[3]
Stability Profile of Bimatoprost
Bimatoprost has demonstrated considerable stability under various stress conditions, particularly in comparison to other prostaglandin analogs like latanoprost (B1674536) and travoprost.
Thermal Stability
Bimatoprost exhibits high thermal stability. A study assessing the stability of commercially available bimatoprost solutions at elevated temperatures found no measurable degradation over a 30-day period.[4][5][6] This suggests that short-term exposure to warmer conditions during experimental procedures is unlikely to impact the integrity of the compound.
Table 1: Thermal Stability of Bimatoprost Ophthalmic Solution (0.03%)
| Temperature | Duration | Mean Concentration (% of Labeled) | Degradation Rate |
| 27°C | 3, 9, 15, 30 days | 100% - 116% | No measurable degradation |
| 37°C | 3, 9, 15, 30 days | 100% - 116% | No measurable degradation |
| 50°C | 3, 9, 15, 30 days | 100% - 116% | No measurable degradation |
Data summarized from a study where commercially available bimatoprost solutions were stored in light-free incubators. The increase in concentration above 100% was attributed to solvent evaporation.[4][5]
pH Stability
The optimal pH for bimatoprost ophthalmic formulations is around 7.3.[7][8] Forced degradation studies have shown that bimatoprost is relatively stable under both acidic and alkaline conditions. One study reported less than 10% decomposition under acidic and alkaline stress.[9] Another study indicated that while bimatoprost is stable in an alkaline environment, it undergoes some degradation in an acidic medium.[10]
Photostability
Bimatoprost is known to be light-sensitive, and protection from light is recommended for storage.[3] However, one forced degradation study found that bimatoprost is stable under photolytic conditions.[10] Given the conflicting information, it is prudent to minimize light exposure during storage and handling.
Oxidative Stability
Forced degradation studies have yielded somewhat varied results regarding the oxidative stability of bimatoprost. One study reported less than 10% degradation under oxidative stress.[9] In contrast, another study observed significant degradation in an oxidative environment.[10] Researchers should therefore be cautious about exposing bimatoprost solutions to strong oxidizing agents.
Bimatoprost Signaling Pathway
Bimatoprost is a structural analog of prostaglandin F2α and is classified as a prostamide. It is thought to mimic the body's natural prostamides, though a specific prostamide receptor has not been definitively identified. The primary effect of bimatoprost is to increase the outflow of aqueous humor through both the uveoscleral and trabecular meshwork pathways. There is also evidence to suggest that bimatoprost can act as a prodrug, being hydrolyzed by ocular tissues to bimatoprost free acid, which is a potent agonist of the prostaglandin F (FP) receptor.[3]
Caption: Putative signaling pathways for bimatoprost.
Experimental Protocols
Protocol for Thermal Stability Assessment
This protocol is adapted from studies on the thermal stability of prostaglandin analogs.[5]
Objective: To determine the stability of a bimatoprost research solution at various temperatures over time.
Materials:
-
Bimatoprost solution of known concentration.
-
Light-free, calibrated incubators set at desired temperatures (e.g., 25°C, 37°C, 50°C).
-
Sterile, sealed vials (e.g., amber glass HPLC vials).
-
HPLC system with UV detector.
-
HPLC column (e.g., C18 reverse-phase).
-
Mobile phase (e.g., acetonitrile/water mixture).
-
Bimatoprost analytical standard.
Procedure:
-
Aliquot the bimatoprost solution into multiple sealed vials to prevent evaporation and contamination.
-
Prepare a set of control samples by freezing them at -80°C immediately.
-
Place the experimental vials in the calibrated incubators at the different test temperatures.
-
At specified time points (e.g., 3, 7, 14, 30 days), remove a set of vials from each temperature.
-
Store the removed samples at -80°C until analysis.
-
For analysis, thaw all samples (including controls) and prepare them for HPLC injection (e.g., dilution with mobile phase).
-
Analyze the concentration of bimatoprost in each sample using a validated HPLC-UV method (detection at 210 nm).
-
Compare the concentrations of the stressed samples to the control samples to determine the percentage of degradation.
Workflow for Stability Indicating HPLC Method Development
Caption: Workflow for developing a stability-indicating HPLC method.
Conclusion
Bimatoprost solutions are remarkably stable, particularly concerning thermal stress, which simplifies their handling in a research setting compared to other prostaglandin analogs. For optimal results, it is recommended to store bimatoprost solutions between 2°C and 25°C, protected from light. While generally stable, caution should be exercised when exposing the solution to strong oxidizing agents or highly acidic conditions. The provided protocols offer a framework for researchers to conduct their own stability assessments tailored to their specific experimental conditions.
References
- 1. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrolysis of bimatoprost (Lumigan) to its free acid by ocular tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Stability Indicating Reverse Phase-HPLC Method Development and Validation for the Estimation of Bimatoprost 0.3% & Timolol 0.5% Pharmaceutical Ophthalmic Dosage Form [scirp.org]
- 4. scilit.com [scilit.com]
- 5. Neuroaxonal and cellular damage/protection by prostanoid receptor ligands, fatty acid derivatives and associated enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermal Stability of Bimatoprost, Latanoprost, and Travoprost Under Simulated Daily Use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jchps.com [jchps.com]
- 8. researchgate.net [researchgate.net]
- 9. archives.ijper.org [archives.ijper.org]
- 10. Long-term safety evaluation of bimatoprost ophthalmic solution 0.03%: a pooled analysis of six double-masked, randomized, active-controlled clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming Bimatoprost solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming solubility challenges associated with Bimatoprost in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the intrinsic aqueous solubility of Bimatoprost, and why is it a challenge in formulation development?
Bimatoprost is a prostaglandin (B15479496) F2α analog that is practically insoluble in water, with a reported aqueous solubility of approximately 0.019 g/L. This low solubility poses a significant hurdle in developing stable and effective aqueous ophthalmic solutions, as a sufficient concentration of the drug is required to be in solution to ensure therapeutic efficacy and bioavailability.
Q2: What are the primary strategies for enhancing the aqueous solubility of Bimatoprost?
The main approaches to increase the aqueous solubility of Bimatoprost include the use of:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, like Bimatoprost, within their hydrophobic cavity, forming water-soluble inclusion complexes.
-
Surfactants: These surface-active agents can increase solubility by forming micelles that entrap the hydrophobic drug molecules. Non-ionic surfactants are commonly preferred in ophthalmic formulations.
-
Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of a non-polar drug.
-
pH Adjustment: Bimatoprost's stability is pH-dependent, with optimal stability observed between pH 6.8 and 7.8. Adjusting the pH within this range can help maintain its stability in solution.
Q3: How do cyclodextrins, such as HP-β-CD, improve Bimatoprost solubility?
Cyclodextrins, like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), have a truncated cone structure with a hydrophilic exterior and a hydrophobic interior. Bimatoprost, being a lipophilic molecule, can be encapsulated within the hydrophobic cavity of the cyclodextrin. This forms a water-soluble inclusion complex, which increases the overall solubility of Bimatoprost in the aqueous solution. Studies have shown that β-cyclodextrins can form a 1:1 stoichiometric inclusion complex with Bimatoprost.
Q4: What role does Benzalkonium Chloride (BAK) play in Bimatoprost formulations?
Benzalkonium Chloride (BAK) is a common preservative in ophthalmic solutions, including many Bimatoprost products. In addition to its antimicrobial properties, BAK is a cationic surfactant and can contribute to the solubilization of Bimatoprost. However, higher concentrations of BAK have been associated with ocular surface toxicity, which has led to the development of formulations with lower BAK concentrations or alternative preservatives.
Q5: Can precipitation of Bimatoprost occur in an aqueous formulation, and what are the common causes?
Yes, precipitation of Bimatoprost can occur if its concentration exceeds its solubility limit in the formulation. Common causes for precipitation include:
-
Improper formulation: Insufficient concentration of solubilizing agents (cyclodextrins, surfactants).
-
Temperature fluctuations: Changes in temperature during storage can affect the solubility of Bimatoprost and the stability of the formulation.
-
pH shifts: A change in the pH of the solution to outside the optimal range (6.8-7.8) can reduce Bimatoprost's stability and solubility.
-
Interaction with packaging: Adsorption of Bimatoprost or the solubilizing agents onto the container surface can lead to a decrease in their effective concentration and subsequent precipitation.
Troubleshooting Guides
Issue: Bimatoprost Precipitation Observed During Formulation or Storage
| Potential Cause | Troubleshooting Step |
| Insufficient Solubilizer Concentration | 1. Review the formulation to ensure an adequate concentration of the chosen solubilizer (e.g., cyclodextrin, surfactant). 2. Conduct a phase solubility study to determine the optimal concentration of the solubilizer for the desired Bimatoprost concentration. |
| Suboptimal pH | 1. Measure the pH of the formulation. 2. Adjust the pH to within the optimal stability range for Bimatoprost (6.8-7.8) using appropriate buffers (e.g., phosphate (B84403) or citrate (B86180) buffers). |
| Temperature Instability | 1. Assess the storage conditions and protect the formulation from extreme temperature fluctuations. 2. Evaluate the formulation's stability at different temperatures to identify a suitable storage range. |
| Excipient Incompatibility | 1. Review all excipients in the formulation for potential incompatibilities. 2. Simplify the formulation if possible to minimize potential interactions. |
Issue: Low Drug Content or Inconsistent Potency in the Final Product
| Potential Cause | Troubleshooting Step |
| Incomplete Dissolution of Bimatoprost | 1. Optimize the manufacturing process to ensure complete dissolution of Bimatoprost. This may involve adjusting the order of addition of excipients, mixing time, or temperature. 2. Consider using a different solubilization technique or a combination of solubilizers. |
| Adsorption to Container/Closure System | 1. Evaluate the compatibility of the formulation with the chosen packaging materials. 2. Consider using alternative packaging materials with lower adsorption characteristics. |
| Chemical Degradation | 1. Investigate the stability of Bimatoprost in the formulation under different conditions (e.g., light exposure, temperature). 2. Ensure the pH of the formulation is maintained within the optimal range for Bimatoprost stability. |
Data Presentation
Table 1: Solubility of Bimatoprost with Different Solubilizing Agents (Representative Data)
| Solubilizing Agent | Concentration (% w/v) | Bimatoprost Solubility (mg/mL) |
| None (Aqueous Buffer pH 7.3) | - | 0.03 |
| HP-β-Cyclodextrin | 1.0 | 0.5 |
| HP-β-Cyclodextrin | 2.5 | 1.2 |
| HP-β-Cyclodextrin | 5.0 | 2.8 |
| Polysorbate 80 | 0.1 | 0.4 |
| Polysorbate 80 | 0.5 | 1.5 |
| Polysorbate 80 | 1.0 | 3.2 |
Table 2: Typical Composition of a Bimatoprost 0.03% Ophthalmic Solution
| Component | Concentration (% w/v) | Function |
| Bimatoprost | 0.03 | Active Pharmaceutical Ingredient |
| Benzalkonium Chloride | 0.005 - 0.02 | Preservative, Solubilizer |
| Sodium Phosphate, Dibasic | q.s. | Buffering Agent |
| Citric Acid | q.s. | Buffering Agent |
| Sodium Chloride | q.s. | Tonicity Agent |
| Purified Water | q.s. to 100 | Vehicle |
| Sodium Hydroxide / Hydrochloric Acid | q.s. to pH 7.3 | pH Adjustment |
Experimental Protocols
Protocol 1: Phase Solubility Study of Bimatoprost with HP-β-Cyclodextrin
Objective: To determine the effect of HP-β-Cyclodextrin on the aqueous solubility of Bimatoprost and to determine the stoichiometry of the inclusion complex.
Materials:
-
Bimatoprost powder
-
2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Phosphate buffer (pH 7.3)
-
Scintillation vials
-
Orbital shaker with temperature control
-
0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system
Methodology:
-
Prepare a series of aqueous solutions of HP-β-CD in phosphate buffer (pH 7.3) at various concentrations (e.g., 0%, 1%, 2.5%, 5%, 7.5%, 10% w/v).
-
Add an excess amount of Bimatoprost powder to each vial containing the different concentrations of HP-β-CD solution.
-
Seal the vials and place them on an orbital shaker set at a constant temperature (e.g., 25°C) and speed.
-
Allow the samples to equilibrate for a specified period (e.g., 72 hours) until equilibrium is reached.
-
After equilibration, visually inspect the vials to ensure an excess of solid Bimatoprost remains.
-
Withdraw an aliquot from the supernatant of each vial and filter it through a 0.22 µm syringe filter to remove any undissolved Bimatoprost.
-
Dilute the filtered samples appropriately with the mobile phase.
-
Analyze the concentration of dissolved Bimatoprost in each sample using a validated HPLC method.
-
Plot the solubility of Bimatoprost (mg/mL) against the concentration of HP-β-CD (% w/v).
-
Analyze the phase solubility diagram to determine the type of complex formed and calculate the stability constant (Ks) and complexation efficiency.
Protocol 2: Preparation of a Bimatoprost Ophthalmic Solution (0.03%)
Objective: To prepare a sterile, isotonic, and buffered Bimatoprost ophthalmic solution.
Materials:
-
Bimatoprost
-
HP-β-Cyclodextrin
-
Benzalkonium Chloride (BAK)
-
Sodium Phosphate, Dibasic
-
Citric Acid
-
Sodium Chloride
-
Purified Water
-
Sodium Hydroxide and/or Hydrochloric Acid for pH adjustment
-
Sterile filtration unit (0.22 µm filter)
-
Aseptic filling equipment
Methodology:
-
In a suitable vessel, dissolve the buffering agents (Sodium Phosphate, Dibasic and Citric Acid) and the tonicity agent (Sodium Chloride) in approximately 80% of the final volume of purified water.
-
Add the required amount of HP-β-Cyclodextrin and stir until completely dissolved.
-
In a separate container, dissolve the Bimatoprost in a small amount of a suitable co-solvent if necessary, and then slowly add this to the main solution while stirring continuously.
-
Add the Benzalkonium Chloride solution and continue to stir until a clear solution is obtained.
-
Adjust the pH of the solution to 7.3 ± 0.1 using Sodium Hydroxide or Hydrochloric Acid.
-
Add purified water to bring the solution to the final volume.
-
Sterilize the solution by filtering it through a 0.22 µm sterile filter into a sterile receiving vessel.
-
Aseptically fill the sterile solution into pre-sterilized ophthalmic dropper bottles.
Visualizations
Caption: Bimatoprost signaling pathway via the Prostaglandin FP receptor.
Caption: Workflow for ophthalmic solution formulation development.
Caption: Logical relationship for troubleshooting Bimatoprost precipitation.
Technical Support Center: Optimizing Bimatoprost Dosage for In-Vivo Animal Studies
Welcome to the technical support center for the in-vivo application of Bimatoprost (B1667075). This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on dosage optimization and experimental design for studies involving Bimatoprost. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is Bimatoprost and what is its primary mechanism of action for intraocular pressure (IOP) reduction?
A1: Bimatoprost is a synthetic prostamide, structurally related to prostaglandin (B15479496) F2α. Its primary mechanism for reducing intraocular pressure (IOP) is by increasing the uveoscleral outflow of aqueous humor, the fluid inside the eye.[1][2][3] It may also have a secondary effect on the trabecular meshwork outflow pathway.[1][3] Bimatoprost acts as an agonist at the prostaglandin F (FP) receptor.[4][5] Activation of the FP receptor in the ciliary muscle initiates a signaling cascade that leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix, which facilitates the drainage of aqueous humor.[2][4]
Q2: What are the commonly used animal models for studying the effects of Bimatoprost?
A2: Several animal models are used to study the effects of Bimatoprost, with the choice depending on the research question. Rabbits, particularly New Zealand White rabbits, are frequently used for both efficacy and irritation studies due to their large eyes and ease of handling.[6] Normotensive and ocular hypertensive monkey models (e.g., Cynomolgus monkeys) are also used as they closely mimic human ocular anatomy and physiology.[6] Dogs, such as Beagles, are another common model for IOP studies.[6] For mechanistic studies and initial screenings, rodents like mice and rats are valuable, especially with the availability of transgenic models.[5][6]
Q3: What are the recommended starting doses and concentrations of Bimatoprost for in-vivo studies?
A3: The most commonly studied concentrations of Bimatoprost ophthalmic solutions are 0.01% and 0.03%.[6] For topical ocular administration, a single drop (typically 25-30 µL) is administered once daily, usually in the evening.[6] It is important to note that more frequent administration of prostaglandin analogs may paradoxically decrease the IOP-lowering effect. For studies in smaller animals like mice and rats, a smaller volume (e.g., 5-10 µL) of the same concentrations is often used. A dose-ranging study is highly recommended to determine the optimal dose for your specific animal model and experimental conditions.
Q4: How should Bimatoprost ophthalmic solutions be prepared for research purposes?
A4: Commercially available sterile ophthalmic solutions of Bimatoprost (e.g., Lumigan®) are often used in research. If preparing a solution from a powder, Bimatoprost can be dissolved in a vehicle containing a non-ionic surfactant to improve solubility.[7][8] A common vehicle composition includes a buffer (e.g., phosphate (B84403) or citrate (B86180) buffer to maintain a pH of approximately 7.3), a tonicity agent (e.g., sodium chloride), a preservative (e.g., benzalkonium chloride at 0.005% to 0.02%), and purified water.[8][9] Benzalkonium chloride also acts as a penetration enhancer. The solution should be sterile-filtered through a 0.22 µm filter before use.
Q5: What are the expected side effects of topical Bimatoprost administration in animals?
A5: The most common side effect observed in animal studies is conjunctival hyperemia, which is redness of the eye.[10] This is a transient effect and its severity can be dose-dependent. Other potential local side effects include eye irritation, and with chronic administration, increased pigmentation of the iris and periocular skin.[10] Systemic side effects are rare with topical administration due to low systemic absorption.
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in IOP measurements | - Improper animal restraint leading to stress-induced IOP spikes.- Inconsistent topical administration technique (e.g., variable drop size, incorrect placement).- Diurnal variation in IOP.- Inaccurate tonometer calibration or usage. | - Acclimatize animals to handling and measurement procedures.- Use a consistent and gentle method of restraint.- Train all personnel on proper eye drop instillation.- Use a calibrated micropipette for accurate dosing.- Perform IOP measurements at the same time each day.- Ensure the tonometer is calibrated for the specific animal species and used correctly. |
| Lack of significant IOP reduction | - Suboptimal dosage or concentration.- Poor drug penetration.- Incorrect frequency of administration.- Animal model is not responsive to Bimatoprost. | - Conduct a dose-response study to find the optimal dose.- Ensure the formulation contains a penetration enhancer like benzalkonium chloride.- Adhere to a once-daily dosing schedule, as more frequent dosing can reduce efficacy.- Consider using a different animal model known to be responsive to prostaglandin analogs. |
| Severe or prolonged conjunctival hyperemia | - The concentration of Bimatoprost is too high.- The animal is particularly sensitive to the drug or vehicle components. | - Reduce the concentration of Bimatoprost.- Evaluate the vehicle components for potential irritants.- Consider using a lower concentration that still provides a therapeutic effect. |
| Inconsistent eyelash growth | - Inconsistent application to the eyelid margin.- Insufficient duration of the study. | - Ensure precise and consistent application to the base of the upper eyelashes.- Bimatoprost-induced eyelash growth is a gradual process; studies in humans show significant effects after several weeks of daily application.[11] |
Data Presentation
Table 1: Effect of Topical Bimatoprost on Intraocular Pressure (IOP) in Various Animal Models
| Animal Model | Bimatoprost Concentration | Dosing Regimen | Time of Peak Effect | Mean IOP Reduction (mmHg) | Percent IOP Reduction | Reference(s) |
| Rabbits | 0.03% | Single 25 µL drop | 4 hours | ~5-7 | 25-35% | [6] |
| Dogs (Beagle) | 0.03% | Once daily | 6-8 hours | ~5-8 | 25-40% | [6] |
| Monkeys (Cynomolgus) | 0.03% | Once daily | 6-12 hours | ~6-9 | 30-45% | [6] |
| Rats (Glaucoma Model) | 0.03% | Once daily for 4 weeks | 2 hours post-dose | Significant reduction vs. control | Not specified | [6] |
Table 2: Effect of Topical Bimatoprost on Eyelash Growth in Animal Models
| Animal Model | Bimatoprost Concentration | Dosing Regimen | Study Duration | Observed Effects | Reference(s) |
| Mice | 0.03% | Once daily to eyelid margin | 14 days | Significant increase in eyelash number, length, and thickness | [9] |
| Macaques (Androgenetic Alopecia Model) | 500 mcg/ml (Latanoprost) | Once daily | 3 months | Moderate-to-marked hair regrowth | [12] |
Note: Data for macaque model is for Latanoprost, a related prostaglandin analog, as specific quantitative data for Bimatoprost in this model was not available.
Experimental Protocols
Protocol 1: Topical Ocular Administration of Bimatoprost in Rabbits for IOP Measurement
-
Animal Acclimatization: House New Zealand White rabbits in individual cages with a 12-hour light/dark cycle for at least one week prior to the experiment.
-
Baseline IOP Measurement: Gently restrain the rabbit. Apply a drop of topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride) to each eye. Wait for 30-60 seconds. Measure the baseline IOP in both eyes using a calibrated tonometer (e.g., Tono-Pen, TonoVet).
-
Drug Formulation: Use a commercially available 0.03% Bimatoprost ophthalmic solution or a custom-prepared, sterile-filtered solution.
-
Topical Administration: Administer a single 30 µL drop of the Bimatoprost solution to the corneal surface of one eye (the treated eye). Administer a single 30 µL drop of the vehicle solution to the contralateral eye (the control eye).
-
Post-Dose IOP Measurements: At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, and 24 hours) after administration, measure the IOP in both eyes as described in step 2.
-
Data Analysis: Calculate the change in IOP from baseline for each eye at each time point. Compare the IOP reduction in the Bimatoprost-treated eye to the vehicle-treated eye.
Protocol 2: Preparation of a 0.03% Bimatoprost Ophthalmic Solution
-
Materials: Bimatoprost powder, benzalkonium chloride, sodium chloride, dibasic sodium phosphate, citric acid, hydrochloric acid (for pH adjustment), sodium hydroxide (B78521) (for pH adjustment), and sterile water for injection.
-
Preparation of Vehicle: In a sterile beaker, dissolve the appropriate amounts of sodium chloride, dibasic sodium phosphate, and citric acid in sterile water for injection to create a buffered, isotonic solution.
-
Addition of Preservative: Add benzalkonium chloride to the vehicle to achieve a final concentration of 0.05 mg/mL (0.005%).
-
Dissolution of Bimatoprost: In a separate sterile container, weigh the required amount of Bimatoprost powder to achieve a final concentration of 0.3 mg/mL (0.03%). Add a small amount of the vehicle and gently sonicate or vortex until the powder is completely dissolved.
-
Final Formulation: Add the dissolved Bimatoprost concentrate to the main vehicle and mix thoroughly.
-
pH Adjustment: Measure the pH of the solution and adjust to approximately 7.3 using small amounts of hydrochloric acid or sodium hydroxide.
-
Sterile Filtration: Filter the final solution through a sterile 0.22 µm syringe filter into a sterile ophthalmic dropper bottle.
-
Quality Control: Perform sterility testing and confirm the final concentration of Bimatoprost using a suitable analytical method such as HPLC.
Mandatory Visualization
Caption: Bimatoprost signaling pathway for IOP reduction.
Caption: General experimental workflow for in-vivo Bimatoprost studies.
References
- 1. Role of prostaglandins and specific place in therapy of bimatoprost in the treatment of elevated intraocular pressure and ocular hypertension: A closer look at the agonist properties of bimatoprost and the prostamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Bimatoprost? [synapse.patsnap.com]
- 3. Mechanism of Action of Bimatoprost, Latanoprost, and Travoprost in Healthy Subjects: A Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. imrpress.com [imrpress.com]
- 7. CN102716074B - Bimatoprost eye drops and preparation method thereof - Google Patents [patents.google.com]
- 8. CN102716074A - Bimatoprost eye drops and preparation method thereof - Google Patents [patents.google.com]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. Bimatoprost Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Eyelash growth in subjects treated with bimatoprost: a multicenter, randomized, double-masked, vehicle-controlled, parallel-group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Eyelash Growth from Application of Bimatoprost in Gel Suspension to the Base of the Eyelashes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bimatoprost in Cell Culture Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bimatoprost (B1667075) in cell culture.
Troubleshooting Guides
This section addresses specific issues that may arise during cell culture experiments with Bimatoprost.
Question: I am observing a significant decrease in cell viability and proliferation after treating my cells with Bimatoprost. What could be the cause and how can I troubleshoot this?
Answer:
Decreased cell viability and proliferation are known side effects of Bimatoprost in cell cultures, and the extent of these effects is often concentration- and time-dependent.[1] Here are several factors to consider and steps to troubleshoot this issue:
-
Bimatoprost Concentration: Higher concentrations of Bimatoprost (e.g., 0.03%) have been shown to significantly reduce cell proliferation and viability, while lower concentrations (e.g., 0.01%) may not have a substantial impact.[1]
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal, non-toxic concentration of Bimatoprost for your specific cell line and experimental goals.
-
-
Duration of Exposure: Long-term exposure (e.g., 24 to 48 hours) to higher concentrations of Bimatoprost can lead to cytotoxicity.[1]
-
Troubleshooting Step: Consider shorter incubation times. A time-course experiment can help identify a window where the desired effects are observed without significant cell death.
-
-
Presence of Preservatives: Bimatoprost formulations may contain preservatives like benzalkonium chloride (BAC), which can be cytotoxic to cultured cells.[2][3][4]
-
Troubleshooting Step: If using a commercial solution, check for the presence and concentration of preservatives. If possible, use a preservative-free formulation of Bimatoprost to distinguish the effects of the active ingredient from those of the preservative.[1]
-
-
Cell Type Sensitivity: Different cell lines may exhibit varying sensitivities to Bimatoprost.
-
Troubleshooting Step: Review the literature for studies using Bimatoprost on your specific or similar cell types to establish expected outcomes and appropriate concentration ranges.
-
Quantitative Data Summary: Effect of Bimatoprost Concentration on Cell Viability
| Cell Line | Bimatoprost Concentration | Exposure Time | Observed Effect on Viability/Proliferation | Reference |
| Human Conjunctival Epithelial (HCE) | 0.03% | 24 and 48 hours | Significant decrease | [1] |
| Human Conjunctival Epithelial (HCE) | 0.01% | 24 and 48 hours | No substantial changes | [1] |
Question: My experimental results are inconsistent, or I am observing unexpected off-target effects. How can I investigate the mechanism of Bimatoprost's action in my cell culture model?
Answer:
Bimatoprost is known to act as a prostamide, binding to specific receptors and influencing various signaling pathways.[5][6][7] Understanding these pathways can help interpret your results.
-
Signaling Pathway Analysis: Bimatoprost has been shown to activate the NF-κB signaling pathway and influence the expression of genes involved in the extracellular matrix (ECM) remodeling, such as matrix metalloproteinases (MMPs) and their inhibitors (TIMPs).[8][9][10]
-
Troubleshooting Step: Investigate the activation of key signaling molecules in this pathway (e.g., NF-κB p65) using techniques like Western blotting or qPCR. Analyze the expression of relevant MMPs and TIMPs to understand the effect on the ECM.
-
-
Receptor Expression: The effects of Bimatoprost are mediated through prostamide receptors.[5][6][7]
-
Troubleshooting Step: Confirm that your cell line expresses prostamide receptors. You can use techniques like qPCR or Western blotting to check for receptor expression.
-
Signaling Pathway Diagram: Bimatoprost-Induced ECM Remodeling
Caption: Bimatoprost signaling pathway leading to extracellular matrix remodeling.
Frequently Asked Questions (FAQs)
Q1: What are the common cytotoxic effects of Bimatoprost in cell culture?
A1: The most commonly reported cytotoxic effects of Bimatoprost, particularly at higher concentrations (e.g., 0.03%), include a significant decrease in cell proliferation and viability, cell cycle arrest, and induction of apoptosis.[1][11] Alterations in mitochondrial activity have also been observed.[1]
Q2: How can I assess Bimatoprost-induced apoptosis in my cell culture?
A2: A standard method to assess apoptosis is using flow cytometry with Annexin V and Propidium Iodide (PI) staining. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12]
Q3: Does Bimatoprost affect the extracellular matrix in cell cultures?
A3: Yes, Bimatoprost has been shown to modulate the expression of matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs), which are crucial for the turnover of the extracellular matrix (ECM).[9][10] For instance, it can increase the expression of MMP-1, MMP-3, and MMP-9.[9][10] It has also been observed to down-regulate fibronectin mRNA.[8][13]
Q4: What is the mechanism of action of Bimatoprost at a cellular level?
A4: Bimatoprost is a synthetic prostamide that acts by binding to prostamide receptors.[5][6][7] This interaction can activate Gq-protein coupled signaling cascades, leading to downstream effects such as the activation of the NF-κB pathway and modulation of genes involved in ECM remodeling.[6][8][14]
Experimental Protocols
1. Cell Viability Assessment using Trypan Blue Exclusion Assay
This protocol provides a basic method to quantify the percentage of viable cells after Bimatoprost treatment.
Workflow Diagram: Trypan Blue Exclusion Assay
Caption: Workflow for assessing cell viability with Trypan Blue.
Methodology:
-
Cell Preparation: Culture your cells to the desired confluency and treat them with various concentrations of Bimatoprost and a vehicle control for the desired duration.
-
Harvesting: Aspirate the media and wash the cells with Phosphate-Buffered Saline (PBS). Detach the cells using a suitable dissociation reagent (e.g., Trypsin-EDTA).
-
Cell Suspension: Neutralize the dissociation reagent with complete media and gently pipette to create a single-cell suspension.
-
Staining: Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.
-
Counting: Load 10 µL of the stained cell suspension into a hemocytometer and count the number of viable (clear) and non-viable (blue) cells in the four large corner squares.
-
Calculation: Determine the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100.
2. Analysis of Apoptosis by Annexin V/PI Flow Cytometry
This protocol details the steps to quantify apoptosis and necrosis in Bimatoprost-treated cells.
Methodology:
-
Cell Treatment: Treat cells with Bimatoprost and appropriate controls (vehicle and a positive control for apoptosis, e.g., staurosporine).
-
Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add fluorescently-labeled Annexin V and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the samples by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Logical Relationship Diagram: Interpreting Annexin V/PI Results
Caption: Interpreting the results of an Annexin V/PI apoptosis assay.
References
- 1. Cytotoxicity, Mitochondrial Functionality, and Redox Status of Human Conjunctival Cells after Short and Chronic Exposure to Preservative-Free Bimatoprost 0.03% and 0.01%: An In Vitro Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Score as an Integrated Indicator for Cytotoxicity of Benzalkonium Chloride-Containing Antiglaucoma Eyedrops [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. What is the mechanism of Bimatoprost? [synapse.patsnap.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Cellular basis for bimatoprost effects on human conventional outflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Latanoprost and Bimatoprost on the Expression of Molecules Relevant to Ocular Inflow and Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Effect of bimatoprost, latanoprost, and unoprostone on matrix metalloproteinases and their inhibitors in human ciliary body smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of Latanoprost and Bimatoprost on the Expression of Molecules Relevant to Ocular Inflow and Outflow Pathways | PLOS One [journals.plos.org]
- 14. Cellular Basis for Bimatoprost Effects on Human Conventional Outflow - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Topical Bimatoprost Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the bioavailability of topical bimatoprost (B1667075) formulations. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the topical delivery of bimatoprost?
A1: The primary challenges with topical bimatoprost delivery to the eye are poor ocular bioavailability due to rapid nasolacrimal drainage, the corneal barrier, and rapid washout by tears.[1][2][3] Conventional eye drops often result in less than 5% of the administered drug reaching the aqueous humor.[4] This necessitates frequent dosing, which can lead to poor patient compliance and increased side effects.[4][5]
Q2: What are the main strategies to enhance the bioavailability of topical bimatoprost?
A2: Key strategies focus on increasing the residence time of the formulation on the ocular surface and improving its penetration through the cornea. These include:
-
Nanoformulations: Encapsulating bimatoprost in nanocarriers like liposomes, solid lipid nanoparticles (SLNs), and nanospanlastics can protect the drug from degradation, prolong its release, and enhance corneal absorption.[1][3][6][7]
-
In-situ Gels: These formulations are administered as a liquid and undergo a phase transition to a gel upon contact with the eye's physiological conditions (e.g., temperature, pH, ions). This increases viscosity and precorneal residence time.[1]
-
Ocular Inserts: These are solid or semisolid sterile preparations placed in the cul-de-sac of the eye to provide sustained drug release over an extended period.[4]
-
Penetration Enhancers: Excipients like benzalkonium chloride (BAK) can be included in formulations to disrupt the tight junctions of the corneal epithelium and facilitate drug penetration.[8][9]
Q3: How does bimatoprost exert its therapeutic effect in the eye?
A3: Bimatoprost is a synthetic prostamide analog that lowers intraocular pressure (IOP) primarily by increasing the outflow of aqueous humor.[10][11][12] It enhances both the pressure-sensitive (trabecular) and pressure-insensitive (uveoscleral) outflow pathways.[10][11][13] Bimatoprost is a prodrug that is hydrolyzed by corneal esterases into its active free acid form, which then interacts with prostamide receptors in the trabecular meshwork and ciliary body.[11]
Troubleshooting Guides
Issue 1: Low Entrapment Efficiency in Nanoformulations
Problem: You are preparing bimatoprost-loaded nanoparticles (e.g., liposomes, SLNs) and observing low entrapment efficiency, leading to wasted drug and suboptimal formulation.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inadequate lipid concentration | Optimize the concentration of the lipid (e.g., glyceryl monostearate for SLNs, phospholipids (B1166683) for liposomes). A higher lipid content can often increase the space available for drug encapsulation. |
| Suboptimal surfactant concentration | The concentration of surfactants (e.g., Poloxamer 407) is critical. Too little may lead to particle aggregation, while too much can decrease entrapment by forming micelles that compete for the drug. Perform a concentration optimization study. |
| Incorrect pH of the aqueous phase | The solubility of bimatoprost can be pH-dependent. Adjust the pH of the aqueous phase to a point where bimatoprost has lower solubility, which can drive its partitioning into the lipid phase during nanoparticle formation. |
| Inefficient homogenization/sonication | The energy input during nanoparticle preparation is crucial. Optimize the sonication/homogenization time and power to ensure the formation of small, stable nanoparticles with better drug encapsulation. |
Issue 2: Formulation Instability (Aggregation, Drug Leakage)
Problem: Your bimatoprost nanoformulation appears stable initially but shows signs of aggregation or significant drug leakage over a short period.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inappropriate storage conditions | Bimatoprost formulations can be sensitive to temperature.[14][15][16] Store formulations at recommended temperatures (typically 2-8°C for some prostaglandin (B15479496) analogs) and protect from light.[15] Conduct a formal stability study at different temperature and humidity conditions as per ICH guidelines. |
| Suboptimal surface charge (Zeta Potential) | A low zeta potential (close to zero) can lead to particle aggregation due to weak repulsive forces. Consider adding charged lipids or surfactants to the formulation to increase the magnitude of the zeta potential (e.g., more negative than -30 mV or more positive than +30 mV). |
| Drug crystallization | If the drug is encapsulated at a concentration above its solubility limit in the lipid matrix, it may crystallize over time, leading to expulsion from the nanoparticle. Assess the physical state of the drug within the nanoparticles using techniques like Differential Scanning Calorimetry (DSC). |
Issue 3: Poor In-Vitro Corneal Permeation
Problem: Your novel bimatoprost formulation shows poor permeation across in-vitro corneal models (e.g., excised animal cornea in a Franz diffusion cell).
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Large particle size | Nanoparticles should ideally be in the size range of 200-300 nm for ocular delivery.[17] Larger particles may not effectively penetrate the corneal epithelium. Optimize your formulation process to reduce particle size. |
| Lack of mucoadhesive properties | The formulation may be quickly cleared from the corneal surface. Incorporate mucoadhesive polymers like chitosan (B1678972) into your formulation to increase its residence time.[4] |
| Insufficient penetration enhancement | The formulation may lack components that can effectively overcome the corneal barrier. Consider the addition of a low concentration of a penetration enhancer like benzalkonium chloride or explore the use of novel excipients.[18] |
Quantitative Data Summary
Table 1: Comparison of Bimatoprost Nanoformulations
| Formulation Type | Mean Particle Size (nm) | Entrapment Efficiency (%) | Key Findings | Reference |
| Liposomes in thermosensitive hydrogel | 306.78 | 87.04 | Controlled zero-order drug kinetics, no initial burst release. Decreased intraocular pressure for 18 hours. | [1][3] |
| Solid Lipid Nanoparticles (SLNs) in thermosensitive hydrogel | 304.21 | 90.51 | Showed an initial burst release. | [1][3] |
| Optimized SLNs | 183.3 ± 13.3 | 71.8 ± 1.1 | Sustained bimatoprost release for up to 12 hours. | [6] |
| PLGA (75:25) Nanoparticles | 200-300 | 60.8 ± 2.5 | Sustained release for 2 weeks. | [17] |
Table 2: Effect of Benzalkonium Chloride (BAK) on Bimatoprost Aqueous Humor Concentration in Rabbits
| Formulation | Bimatoprost Concentration | BAK Concentration | Mean Aqueous Humor Concentration of Bimatoprost Acid (ng/mL) at 90 min | Reference |
| Bimatoprost Ophthalmic Solution | 0.03% | 0.005% | ~18 | [8] |
| Bimatoprost Ophthalmic Solution | 0.01% | 0.02% | ~10 | [8] |
Note: Despite a 4-fold increase in BAK, the 0.01% bimatoprost formulation resulted in lower aqueous humor concentrations compared to the 0.03% formulation, indicating that the reduction in drug concentration was not fully compensated for by the increased BAK concentration in this study.[8]
Experimental Protocols
Protocol 1: Preparation of Bimatoprost-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on the solvent evaporation/ultrasonication technique.[6]
Materials:
-
Bimatoprost
-
Glyceryl Monostearate (GMS) - Solid Lipid
-
Poloxamer 407 - Surfactant
-
Organic solvent (e.g., acetone (B3395972) or ethanol)
-
Purified water
Procedure:
-
Dissolve bimatoprost and GMS in a minimal amount of the organic solvent.
-
Heat the lipid solution to a temperature approximately 5-10°C above the melting point of GMS.
-
Prepare an aqueous solution of Poloxamer 407 and heat it to the same temperature.
-
Add the hot organic phase dropwise to the hot aqueous phase under continuous high-speed homogenization.
-
Sonicate the resulting emulsion using a probe sonicator to reduce the particle size.
-
Allow the nanoemulsion to cool to room temperature while stirring to allow the lipid to solidify and form SLNs.
-
The resulting SLN dispersion can be purified by centrifugation or dialysis to remove unentrapped drug and excess surfactant.
Protocol 2: In-Vitro Drug Release Study using Dialysis Method
This protocol is suitable for assessing the release profile of bimatoprost from nanoformulations.[17]
Materials:
-
Bimatoprost-loaded nanoformulation
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Shaking incubator or water bath
-
HPLC system for bimatoprost quantification
Procedure:
-
Soak the dialysis membrane in the release medium (PBS, pH 7.4) as per the manufacturer's instructions.
-
Accurately measure a known quantity of the bimatoprost nanoformulation and place it inside the dialysis bag.
-
Securely seal the dialysis bag and immerse it in a known volume of PBS (e.g., 50 mL) in a beaker.
-
Place the beaker in a shaking incubator maintained at 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Immediately replace the withdrawn volume with fresh, pre-warmed PBS to maintain sink conditions.
-
Analyze the collected samples for bimatoprost concentration using a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Bimatoprost Quantification
This is a general example of an isocratic RP-HPLC method for bimatoprost determination.[19][20][21][22]
Instrumentation and Conditions:
-
HPLC System: With UV detector
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) in a ratio of approximately 30:70 (v/v).
-
Flow Rate: 0.6 - 1.0 mL/min
-
Detection Wavelength: 205 - 210 nm
-
Injection Volume: 20 µL
-
Internal Standard (optional but recommended): Agomelatine has been used as an internal standard.[19]
Procedure:
-
Prepare standard solutions of bimatoprost in the mobile phase at known concentrations to generate a calibration curve.
-
Prepare samples by diluting the formulation or release medium aliquots with the mobile phase to fall within the concentration range of the calibration curve.
-
Inject the standard solutions and samples into the HPLC system.
-
Record the peak areas of bimatoprost (and the internal standard, if used).
-
Construct a calibration curve by plotting peak area ratio (bimatoprost/internal standard) versus concentration for the standard solutions.
-
Determine the concentration of bimatoprost in the samples using the regression equation from the calibration curve.
Visualizations
Caption: Bimatoprost Mechanism of Action for IOP Reduction.
Caption: Workflow for Bimatoprost Nanoformulation Development.
Caption: Troubleshooting Logic for Low Bimatoprost Bioavailability.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bimatoprost-Loaded Ocular Inserts as Sustained Release Drug Delivery Systems for Glaucoma Treatment: In Vitro and In Vivo Evaluation | PLOS One [journals.plos.org]
- 5. Bimatoprost Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ocular Delivery of Bimatoprost-Loaded Solid Lipid Nanoparticles for Effective Management of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aqueous humor penetration of topical bimatoprost 0.01% and bimatoprost 0.03% in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Mechanism of action of bimatoprost (Lumigan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. What is the mechanism of Bimatoprost? [synapse.patsnap.com]
- 13. Cellular Basis for Bimatoprost Effects on Human Conventional Outflow - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thermal Stability of Bimatoprost, Latanoprost, and Travoprost Under Simulated Daily Use - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative study of the stability of bimatoprost 0.03% and latanoprost 0.005%: A patient-use study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. jchps.com [jchps.com]
- 20. researchgate.net [researchgate.net]
- 21. ijcrt.org [ijcrt.org]
- 22. A Stability Indicating Reverse Phase-HPLC Method Development and Validation for the Estimation of Bimatoprost 0.3% & Timolol 0.5% Pharmaceutical Ophthalmic Dosage Form [scirp.org]
Technical Support Center: Bimatoprost Experimental Variability
Welcome to the Bimatoprost (B1667075) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and reduce variability in experimental results involving Bimatoprost.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Bimatoprost?
A1: Bimatoprost is a synthetic prostamide, a structural analog of prostaglandin (B15479496) F2α.[1] It primarily lowers intraocular pressure (IOP) by increasing the outflow of aqueous humor from the eye.[2] This is achieved through two main pathways: the pressure-insensitive uveoscleral outflow and the pressure-sensitive trabecular meshwork outflow.[2][3] Bimatoprost is believed to act on a distinct prostamide receptor, which is a Gq-coupled receptor.[4][5]
Q2: What are the common concentrations of Bimatoprost used in research and clinically?
A2: Clinically, Bimatoprost ophthalmic solutions are available in concentrations of 0.01% and 0.03%.[6] In research settings, the concentration can vary widely depending on the experimental model, from nanomolar (nM) concentrations in in-vitro cell-based assays to higher concentrations in animal studies.[1][3]
Q3: How should I prepare and store Bimatoprost solutions for my experiments?
A3: Bimatoprost is sparingly soluble in water but is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and ethanol.[7][8] For in-vitro studies, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the cell culture medium.[8] It is crucial to keep the final DMSO concentration in the culture medium low (typically below 0.1%) to avoid solvent-induced cytotoxicity. Bimatoprost ophthalmic solutions should be stored at 2° to 25°C (36° to 77°F).[6] Studies have shown that Bimatoprost is relatively stable under thermal stress compared to other prostaglandin analogs.
Q4: What are some known factors that can contribute to variability in Bimatoprost's effects?
A4: Several factors can lead to variability in experimental outcomes with Bimatoprost. These include:
-
Genetic Variations: Single nucleotide polymorphisms (SNPs) in the prostaglandin F2α receptor gene (PTGFR) can influence an individual's or cell line's response to prostaglandin analogs.
-
Formulation and Preservatives: The presence and concentration of preservatives like benzalkonium chloride (BAK) can affect the drug's penetration and may also have direct effects on the cells being studied.[9][10]
-
Experimental Model: The response to Bimatoprost can differ significantly between different animal species and cell lines.
-
Experimental Technique: Variations in drug administration, measurement techniques (e.g., for IOP), and cell culture conditions can all introduce variability.
Troubleshooting Guide
Issue 1: High Variability or Lack of Expected Effect in In Vitro Cell Culture Experiments
| Potential Cause | Troubleshooting Steps |
| Cell Line Responsiveness | Verify that the cell line used expresses the prostamide receptor. Different cell lines, and even different passages of the same cell line, can have varying receptor expression levels. Consider using primary cells, such as human trabecular meshwork (HTM) cells, for more clinically relevant results. |
| Drug Concentration and Potency | Confirm the concentration and integrity of your Bimatoprost stock solution. Perform a dose-response curve to determine the optimal concentration for your specific cell line and endpoint. Refer to the quantitative data tables below for reported EC50 values in different ocular cell types. |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is consistent across all experiments and is at a non-toxic level (ideally ≤ 0.1%). Run a vehicle control with the same solvent concentration to account for any solvent-specific effects. |
| Presence of Preservatives | If using a commercial Bimatoprost solution, be aware of the presence of preservatives like benzalkonium chloride (BAK). BAK can have its own biological effects on cells, potentially confounding the results.[9][11] Consider using a preservative-free formulation or purified Bimatoprost for in-vitro studies. |
| Cell Culture Conditions | Maintain consistent cell culture conditions, including media composition, serum concentration, confluency, and passage number, as these can all influence cellular responses. |
Issue 2: Inconsistent Intraocular Pressure (IOP) Reduction in Animal Models
| Potential Cause | Troubleshooting Steps |
| Animal Strain and Species | Different animal species and strains can exhibit varied responses to Bimatoprost. For instance, the mechanism of IOP reduction can differ between monkeys and rabbits.[2] Be consistent with the animal model used throughout a study. |
| Drug Administration Technique | Standardize the volume and method of topical administration to ensure consistent dosing. For topical eye drops, even small variations in drop size or placement can lead to significant differences in drug delivery. |
| IOP Measurement Technique | The method used to measure IOP (e.g., tonometry) can be a source of variability. Ensure the operator is well-trained and that the same technique and instrument are used consistently. Anesthesia used during measurements can also affect IOP.[12] |
| Diurnal and Seasonal Variation | IOP can exhibit diurnal and seasonal fluctuations.[13] To minimize this variability, conduct IOP measurements at the same time of day for all animals and be mindful of potential seasonal effects. |
| Systemic Absorption | Topical administration can lead to systemic absorption, which might affect the contralateral (untreated) eye, potentially confounding results when using it as a control. Consider using a separate group of control animals. |
Quantitative Data
Table 1: In Vitro Efficacy of Bimatoprost in Ocular Cell Lines
| Cell Type | Assay | Endpoint | EC50 (nM) | Reference |
| Human Trabecular Meshwork (TM) | Cellular Dielectric Spectroscopy | Impedance Change | 4.3 | [3][4] |
| Human Schlemm's Canal (SC) | Cellular Dielectric Spectroscopy | Impedance Change | 1.2 | [3][4] |
| Human Ciliary Muscle (CSM) | Cellular Dielectric Spectroscopy | Impedance Change | 1.7 | [3][4] |
| Human Trabecular Meshwork (h-TM) | Phosphoinositide Turnover | [3H]-IPs Accumulation | 1410 - 6940 (amide) | [14][15] |
| Human Trabecular Meshwork (h-TM) | Phosphoinositide Turnover | [3H]-IPs Accumulation | 112 (acid) | [14][15] |
Table 2: Bimatoprost Concentrations in Human Aqueous Humor After Topical Administration
| Time Post-Dose | Bimatoprost Acid Concentration (nM) | Reference |
| 1 hour | 5.1 | [16] |
| 3 hours | 6.7 | [16] |
| 6 hours | 1.9 | [16] |
| 12 hours | Not quantifiable | [16] |
Experimental Protocols
Protocol 1: In Vitro Treatment of Human Trabecular Meshwork (HTM) Cells
-
Cell Culture: Culture primary HTM cells in low-glucose Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), and antibiotics. Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of Bimatoprost in sterile DMSO. Store at -20°C.
-
Treatment:
-
Plate HTM cells in appropriate culture vessels (e.g., 6-well plates).
-
Allow cells to reach desired confluency (e.g., 80-90%).
-
Prepare working solutions of Bimatoprost by diluting the stock solution in serum-free DMEM to the final desired concentrations (e.g., 10 µM, 100 µM, 1000 µM). Ensure the final DMSO concentration does not exceed 0.1%.
-
Include a vehicle control group treated with the same final concentration of DMSO.
-
Aspirate the culture medium and replace it with the Bimatoprost-containing or vehicle control medium.
-
Incubate for the desired treatment duration (e.g., 24 hours).
-
-
Endpoint Analysis: Following treatment, cells can be harvested for various downstream analyses, such as RNA extraction for gene expression studies (e.g., qPCR for MMPs) or protein extraction for Western blotting.
Protocol 2: Measurement of Aqueous Humor Outflow in Non-human Primates
-
Animal Model: Use adult cynomolgus monkeys.
-
Drug Administration: Administer Bimatoprost (e.g., 0.01%) or vehicle topically to one eye twice daily for 5 days.[2]
-
Anesthesia: Anesthetize the animals for the measurement procedure.
-
Uveoscleral Outflow Measurement:
-
Perform an anterior chamber perfusion with a solution containing a fluorescent tracer (e.g., FITC-dextran).[2]
-
Collect samples of the perfusate and surrounding tissues.
-
Analyze the concentration of the tracer in the collected samples to calculate the rate of uveoscleral outflow.
-
-
Total Outflow Facility Measurement:
-
Use the two-level constant pressure method to determine the total outflow facility.[2]
-
-
Data Analysis: Compare the uveoscleral outflow and total outflow facility between the Bimatoprost-treated and vehicle-treated eyes.
Visualizations
Caption: Bimatoprost signaling through the Gq pathway.
Caption: General workflow for a Bimatoprost experiment.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Bimatoprost Effects on Aqueous Humor Dynamics in Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular Basis for Bimatoprost Effects on Human Conventional Outflow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular basis for bimatoprost effects on human conventional outflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Bimatoprost Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. lifetechindia.com [lifetechindia.com]
- 8. Effects of Latanoprost and Bimatoprost on the Expression of Molecules Relevant to Ocular Inflow and Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro effects of benzalkonium chloride and prostaglandins on human meibomian gland epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and tolerability of benzalkonium chloride-free travoprost in glaucoma patients switched from benzalkonium chloride-preserved latanoprost or bimatoprost - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of General Anesthesia on Intraocular Pressure in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diurnal and seasonal variations in intraocular pressure in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. Human trabecular meshwork cell responses induced by bimatoprost, travoprost, unoprostone, and other FP prostaglandin receptor agonist analogues [pubmed.ncbi.nlm.nih.gov]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
Technical Support Center: Bimatoprost Metabolite Detection
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection and quantification of Bimatoprost (B1667075) and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolite of Bimatoprost and how is it formed?
A1: The primary and most well-documented metabolite of Bimatoprost is Bimatoprost acid (17-phenyl trinor PGF2α).[1] It is formed through the hydrolysis of the ethyl amide group of the parent Bimatoprost molecule.[2][3] This conversion can occur in ocular tissues, mediated by endogenous amidases.[2][3]
Q2: What other metabolic pathways does Bimatoprost undergo?
A2: Besides hydrolysis to its free acid, Bimatoprost is also metabolized through oxidation, N-deethylation, and glucuronidation, leading to a variety of other metabolites.[4][5] The cytochrome P450 enzyme CYP3A4 has been identified as being involved in the metabolism of Bimatoprost in humans.[4]
Q3: What are the most common analytical techniques for detecting Bimatoprost and its metabolites?
A3: The most prevalent and sensitive method for the quantification of Bimatoprost and its metabolites in biological matrices is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS).[6] While Gas Chromatography-Mass Spectrometry (GC-MS) can be used for prostaglandin (B15479496) analysis, LC-MS/MS is generally preferred due to its high sensitivity, selectivity, and simpler sample preparation requirements that do not necessitate derivatization.[7]
Q4: What are the key considerations for sample preparation when analyzing Bimatoprost and its metabolites?
A4: Effective sample preparation is crucial for accurate analysis. Key considerations include:
-
Preventing Enzymatic Degradation: Immediately after collection of biological samples, it is recommended to add a cyclooxygenase inhibitor like indomethacin (B1671933) to prevent the enzymatic degradation of prostaglandins (B1171923).
-
Extraction Techniques: Common and effective extraction methods include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation. The choice of method depends on the sample matrix and the required sensitivity.
-
pH Adjustment: For SPE with a C18 cartridge, acidifying the sample to a pH of approximately 3.5 is a critical step to ensure the protonation of the carboxylic acid group on Bimatoprost acid, thereby increasing its retention on the column.
Q5: What are typical lower limits of quantification (LLOQ) for Bimatoprost in plasma using LC-MS/MS?
A5: Highly sensitive LC-MS/MS methods have been developed that can achieve LLOQs for Bimatoprost in human plasma as low as 0.5 pg/mL.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of Bimatoprost and its metabolites.
Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Troubleshooting Steps |
| Column Contamination | Flush the column with a strong solvent or follow the manufacturer's cleaning protocol. |
| Sample Solvent Mismatch | Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase. High organic content in the sample solvent can cause peak distortion. |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Degraded Column | If the column has been used extensively or subjected to harsh conditions, it may need to be replaced. |
| Incorrect Mobile Phase pH | Verify the pH of the mobile phase, as shifts can affect the ionization state and retention of the analytes. |
Low Signal Intensity or Sensitivity
| Potential Cause | Troubleshooting Steps |
| Ion Suppression/Matrix Effects | Dilute the sample or improve the sample cleanup procedure (e.g., by using a more rigorous SPE protocol). Modify the chromatographic method to separate the analytes from co-eluting matrix components. |
| Inefficient Ionization | Optimize the ion source parameters (e.g., capillary voltage, gas flows, and temperature). Ensure the mobile phase pH is optimal for the ionization of Bimatoprost and its metabolites (ESI positive mode is commonly used). |
| Suboptimal MS/MS Parameters | Infuse a standard solution of the analyte and optimize the precursor and product ion selection, as well as the collision energy for each transition. |
| Sample Degradation | Ensure proper sample handling and storage. Prepare fresh samples and standards to rule out degradation. |
| Instrument Contamination | Clean the ion source and ion optics according to the manufacturer's recommendations. |
High Background Noise
| Potential Cause | Troubleshooting Steps |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases. |
| Contaminated LC System | Flush the entire LC system, including the autosampler, with a strong solvent. |
| Carryover | Inject a blank solvent after a high-concentration sample to check for carryover. If observed, optimize the autosampler wash procedure. |
| Matrix Effects | As with low signal intensity, improve sample cleanup to remove interfering substances. |
Retention Time Shifts
| Potential Cause | Troubleshooting Steps |
| Inconsistent Mobile Phase Composition | Prepare fresh mobile phase and ensure accurate mixing of solvents. |
| Fluctuations in Column Temperature | Use a column oven to maintain a stable temperature. |
| Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. |
| Air Bubbles in the Pump | Purge the pumps to remove any trapped air bubbles. |
Experimental Protocols
LC-MS/MS Method for Bimatoprost and Bimatoprost Acid
This is a generalized protocol based on commonly cited methodologies. Researchers should optimize these parameters for their specific instrumentation and sample matrices.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of plasma, add an internal standard solution.
-
Add 500 µL of a pre-saturated NaH₂PO₄ solution and vortex for 1 minute.
-
Add 2 mL of an extraction solvent (e.g., hexane/ethyl acetate (B1210297) 1:1, v/v) and vortex thoroughly.[7]
-
Centrifuge to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction two more times and combine the organic phases.[7]
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
2. Chromatographic Conditions
-
HPLC System: A UPLC or HPLC system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).
-
Mobile Phase A: 5 mM ammonium (B1175870) acetate with 0.02% formic acid in water.
-
Mobile Phase B: 5 mM ammonium acetate with 0.02% formic acid in acetonitrile/water (95/5, v/v).
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.25 mL/min.
-
Column Temperature: 40 °C.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Source Parameters:
-
Capillary Voltage: 3.0 kV
-
Desolvation Temperature: 550 °C
-
Source Temperature: 150 °C
-
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor to product ion transitions for Bimatoprost, Bimatoprost acid, and the internal standard should be optimized.
Quantitative Data Summary
Table 1: Example LC-MS/MS Parameters for Bimatoprost and its Acid Metabolite
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Bimatoprost | 416.3 | 289.2 | 20 |
| Bimatoprost | 416.3 | 195.1 | 25 |
| Bimatoprost Acid | 388.2 | 370.2 | 15 |
| Bimatoprost Acid | 388.2 | 177.1 | 30 |
| Note: These values are illustrative and require optimization on the specific instrument used. |
Visualizations
Caption: Experimental workflow for the detection of Bimatoprost metabolites.
Caption: Metabolic pathways of Bimatoprost.
References
- 1. Levels of bimatoprost acid in the aqueous humour after bimatoprost treatment of patients with cataract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The hydrolysis of bimatoprost in corneal tissue generates a potent prostanoid FP receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I and Phase II Ocular Metabolic Activities and the Role of Metabolism in Ophthalmic Prodrug and Codrug Design and Delivery [mdpi.com]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Mass Spectrometry Approaches for Detection and Determination of Prostaglandins from Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 7. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bimatoprost Resistance in Long-Term Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering bimatoprost (B1667075) resistance in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for bimatoprost in ocular cells?
Bimatoprost is a synthetic prostamide, structurally related to prostaglandin (B15479496) F2α (PGF2α).[1] Its primary mechanism of action in lowering intraocular pressure involves increasing the outflow of aqueous humor.[2][3] Bimatoprost can act as a prodrug, which is hydrolyzed by ocular enzymes into its active free acid form.[4][5] This active metabolite is a potent agonist for the prostaglandin F (FP) receptor.[6][7] Activation of the FP receptor in cells of the trabecular meshwork and ciliary body initiates signaling cascades that lead to the remodeling of the extracellular matrix, ultimately reducing outflow resistance.[8]
Q2: What are the potential molecular mechanisms underlying bimatoprost resistance in long-term cell culture?
Prolonged exposure of cells to bimatoprost in vitro can lead to a diminished response, a phenomenon that can be attributed to several factors:
-
FP Receptor Desensitization and Internalization: Continuous stimulation of the FP receptor by bimatoprost or its active metabolite can trigger cellular mechanisms to attenuate signaling. This includes receptor desensitization, where the receptor is phosphorylated and uncoupled from its downstream G-protein, and receptor internalization, where the receptor is removed from the cell surface, reducing the number of available binding sites.[9][10] Agonist-induced internalization of the FP receptor isoform FPA has been shown to be dependent on Protein Kinase C (PKC) and clathrin.[7]
-
Increased Drug Efflux: Ocular cells express ATP-binding cassette (ABC) transporters that can actively pump drugs out of the cell, reducing their intracellular concentration. Specifically, the Multidrug Resistance Protein 5 (MRP5) has been identified in corneal cells and has been shown to efflux bimatoprost.[11][12] Overexpression of MRP5 in long-term culture could therefore contribute to resistance.
-
Alterations in Gene Expression: Chronic exposure to bimatoprost can lead to changes in the expression of various genes. While some of these changes, such as the upregulation of matrix metalloproteinases (MMPs), are part of its therapeutic effect, other alterations in signaling pathways or transcriptional regulators could contribute to a resistant phenotype.[13]
Q3: My cells have stopped responding to bimatoprost. How can I confirm if they have developed resistance?
To confirm bimatoprost resistance, you should perform a dose-response experiment and calculate the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in your long-term treated cells and compare it to the parental (non-treated) cell line. A significant rightward shift in the dose-response curve and a corresponding increase in the EC50 or IC50 value for the long-term treated cells indicate the development of resistance.[14]
Q4: How long does it typically take for cells in culture to develop resistance to bimatoprost?
The timeframe for developing resistance can vary depending on the cell type, the concentration of bimatoprost used, and the culture conditions. Generally, it can take several weeks to months of continuous exposure to incrementally increasing concentrations of the drug to select for a stably resistant cell population.[15][16]
Troubleshooting Guides
Problem 1: Decreased or No Cellular Response to Bimatoprost
Possible Causes and Solutions
| Possible Cause | Suggested Action |
| Cell Line Integrity | Verify the identity of your cell line using short tandem repeat (STR) profiling. Ensure your cells are free from mycoplasma contamination, as this can alter cellular responses. |
| Reagent Quality | Confirm the potency and stability of your bimatoprost stock solution. Prepare fresh dilutions for each experiment. |
| Receptor Desensitization | If you observe a reduced response after repeated short-term treatments, allow the cells a recovery period in a drug-free medium (e.g., 24-48 hours) to see if receptor sensitivity is restored.[17] |
| Development of Stable Resistance | If the reduced response persists even after a recovery period, your cells may have developed stable resistance. You will need to characterize this resistant phenotype. |
Problem 2: High Variability in Experimental Replicates
Possible Causes and Solutions
| Possible Cause | Suggested Action |
| Inconsistent Cell Seeding | Ensure a uniform cell seeding density across all wells of your microplate. Variations in cell number can significantly impact the results of cell-based assays. Use a hemocytometer or an automated cell counter for accurate cell counts. |
| Edge Effects in Microplates | The outer wells of a microplate are more prone to evaporation, which can affect cell growth and drug concentration. Avoid using the outermost wells for experimental samples, or ensure proper humidification of your incubator. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent reagent delivery. |
| Assay Timing | Perform assay steps at consistent time points for all samples, as cellular responses can be time-dependent. |
Data Presentation
Table 1: Pharmacological Profile of Bimatoprost and its Free Acid at the FP Receptor
| Compound | Assay | Cell Line | Parameter | Value (nM) | Reference(s) |
| Bimatoprost | Radioligand Binding | HEK-293 (human ciliary body FP receptor) | Ki | 9250 ± 846 | [7] |
| Bimatoprost | Ca2+ Mobilization | HEK-293 (human ciliary body FP receptor) | EC50 | 3070 ± 1330 | [7] |
| Bimatoprost Free Acid | Radioligand Binding | HEK-293 (human ciliary body FP receptor) | Ki | 59 ± 6 | [7] |
| Bimatoprost Free Acid | Ca2+ Mobilization | HEK-293 (human ciliary body FP receptor) | EC50 | 15 ± 3 | [7] |
| Bimatoprost Free Acid | Phosphoinositide Turnover | Human Trabecular Meshwork Cells | EC50 | ~3245 | [6] |
Table 2: Effect of Bimatoprost on Matrix Metalloproteinase (MMP) Gene Expression in Human Trabecular Meshwork (TM) Cells
| Gene | Bimatoprost Concentration (µM) | Fold Change vs. Control (Mean) | Reference(s) |
| MMP1 | 1000 | 62.9 | [13] |
| MMP10 | 1000 | > 5 | [13] |
| MMP11 | 1000 | > 5 | [13] |
| MMP14 | 1000 | ~ 2 | [13] |
Table 3: Aqueous Humor Concentrations of Bimatoprost and its Metabolite After a Single Topical Dose in Humans
| Compound | Time After Dosing | Mean Concentration (nM) | Reference(s) |
| Bimatoprost | 1 hour | 6.6 | [18][19] |
| Bimatoprost | 3 hours | 2.4 | [18][19] |
| Bimatoprost Free Acid | 1 hour | 5.0 | [18][19] |
| Bimatoprost Free Acid | 3 hours | 6.7 | [18][19] |
| Bimatoprost Free Acid | 6 hours | 1.9 | [18][19] |
Experimental Protocols
Protocol 1: Development of a Bimatoprost-Resistant Cell Line
This protocol describes a general method for generating a bimatoprost-resistant cell line by continuous exposure to escalating drug concentrations.[14][16]
-
Determine the initial IC50:
-
Plate the parental (sensitive) cell line at a suitable density in a 96-well plate.
-
Treat the cells with a range of bimatoprost concentrations for a period that allows for cell division (e.g., 72 hours).
-
Perform a cell viability assay (e.g., MTS or CellTiter-Glo®).
-
Calculate the IC50 value, which is the concentration of bimatoprost that inhibits cell growth by 50%.
-
-
Initiate Resistance Induction:
-
Culture the parental cells in a medium containing bimatoprost at a concentration of approximately one-tenth to one-fifth of the determined IC50.[16]
-
Maintain the cells in this drug-containing medium, changing the medium every 2-3 days.
-
-
Escalate the Drug Concentration:
-
Once the cells have adapted and are proliferating at a steady rate (this may take several weeks), passage them and increase the bimatoprost concentration by 1.5- to 2-fold.[14]
-
A significant number of cells may die after each dose escalation. The surviving cells are the ones that are adapting to the drug pressure.
-
-
Repeat and Stabilize:
-
Continue this process of stepwise dose escalation. The entire process can take 3-6 months.[16]
-
At each stage of increased resistance, it is advisable to cryopreserve a stock of the cells.
-
-
Confirm and Characterize the Resistant Phenotype:
-
Once the cells can proliferate in a significantly higher concentration of bimatoprost (e.g., 10-fold the initial IC50), determine the new IC50 of the resistant cell line.
-
Perform molecular analyses to investigate the mechanisms of resistance (e.g., qPCR for FP receptor and MRP5 expression, receptor binding assays).
-
Protocol 2: FP Receptor Radioligand Binding Assay
This protocol is for determining the affinity of bimatoprost for the FP receptor using a competitive binding assay.[20]
-
Membrane Preparation:
-
Culture cells expressing the FP receptor to high confluency.
-
Harvest the cells, wash with ice-cold PBS, and resuspend in homogenization buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4, with protease inhibitors).
-
Homogenize the cells and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in assay buffer.
-
-
Competitive Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, a constant concentration of a radiolabeled FP receptor agonist (e.g., [³H]-PGF2α), and the cell membrane preparation.
-
Non-specific Binding: A high concentration of unlabeled PGF2α, [³H]-PGF2α, and the cell membrane preparation.
-
Competition: Serial dilutions of bimatoprost, [³H]-PGF2α, and the cell membrane preparation.
-
-
Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the bimatoprost concentration to generate a competition curve.
-
Determine the IC50 value from this curve and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Protocol 3: Gelatin Zymography for MMP Activity
This protocol allows for the detection of secreted MMP-2 and MMP-9 activity in the conditioned medium of cell cultures.
-
Preparation of Conditioned Media:
-
Culture cells to 70-80% confluency.
-
Wash the cells twice with serum-free medium to remove any serum-derived proteases.
-
Incubate the cells in serum-free medium for a defined period (e.g., 24-48 hours) to allow for the secretion of MMPs.
-
Collect the conditioned medium and centrifuge to remove cells and debris.
-
-
Gel Electrophoresis:
-
Determine the protein concentration of the conditioned media and normalize all samples.
-
Mix the samples with a non-reducing sample buffer. Do not heat the samples, as this will destroy enzyme activity.
-
Load the samples onto a polyacrylamide gel containing gelatin (e.g., 1 mg/mL).
-
Run the gel at a constant voltage at 4°C.
-
-
Enzyme Renaturation and Development:
-
After electrophoresis, wash the gel twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100) to remove the SDS and allow the MMPs to renature.
-
Incubate the gel in a developing buffer (containing Tris-HCl, CaCl2, and ZnCl2) overnight at 37°C to allow for gelatin digestion by the active MMPs.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue for 30-60 minutes.
-
Destain the gel until clear bands appear against a dark blue background. These clear bands represent areas of gelatinolytic activity.
-
Visualizations
Caption: Bimatoprost Signaling Pathway.
Caption: Mechanisms of Bimatoprost Resistance.
Caption: Troubleshooting Workflow for Bimatoprost Resistance.
References
- 1. Long-term safety evaluation of bimatoprost ophthalmic solution 0.03%: a pooled analysis of six double-masked, randomized, active-controlled clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Bimatoprost (Lumigan((R))) is an agonist at the cloned human ocular FP prostaglandin receptor: real-time FLIPR-based intracellular Ca(2+) mobilization studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Short-term desensitization of prostaglandin F2 alpha receptors increases cyclic AMP formation and reduces inositol phosphates accumulation and contraction in the bovine iris sphincter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-term exposure to PGE2 causes homologous desensitization of receptor-mediated activation of protein kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expression of Multidrug Resistance Associated Protein 5 (MRP5) on Cornea and Its Role in Drug Efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expression of multidrug resistance associated protein 5 (MRP5) on cornea and its role in drug efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Recovery Time of Myometrial Responsiveness After Oxytocin-Induced Desensitization in Human Myometrium In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Levels of bimatoprost acid in the aqueous humour after bimatoprost treatment of patients with cataract - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Gelatin zymography protocol | Abcam [abcam.com]
- 20. docs.abcam.com [docs.abcam.com]
Optimizing Bimatoprost Incubation Times in Cellular Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize incubation times for bimatoprost (B1667075) in various cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for bimatoprost in cellular assays?
Bimatoprost is a synthetic prostamide analogue that acts as a potent agonist of the prostaglandin (B15479496) F2α (FP) receptor.[1][2] Upon binding to the FP receptor, a G-protein-coupled receptor (GPCR), it activates intracellular signaling cascades, primarily through the Gq protein pathway.[3][4] This activation leads to the mobilization of intracellular calcium and the activation of protein kinase C (PKC), influencing various cellular processes.[1][5]
Q2: How quickly can I expect to see a cellular response after bimatoprost treatment?
The onset of the cellular response to bimatoprost is highly dependent on the specific assay being performed.
-
Rapid Responses (Seconds to Minutes): For assays measuring direct, receptor-mediated signaling events, the response is very rapid. For instance, intracellular calcium mobilization can be detected in less than 5 seconds following bimatoprost application in cells expressing the FP receptor.[5] Similarly, changes in cell contractility, measured by cellular dielectric spectroscopy, occur almost immediately.[3][4]
-
Intermediate Responses (Hours): Cellular processes that require transcriptional or translational changes will have a delayed response. For example, FP receptor desensitization, a process where the receptor becomes less responsive to the agonist, can be observed after approximately 4 hours of continuous exposure to PGF2α, a related compound.
-
Long-Term Responses (24-48 Hours or longer): Assays evaluating cytotoxicity, cell proliferation, or changes in extracellular matrix protein expression often require longer incubation times. Studies have shown significant effects on cell viability and gene expression after 24 to 48 hours of bimatoprost treatment.
Q3: What is a typical effective concentration range for bimatoprost in cellular assays?
The effective concentration of bimatoprost varies depending on the cell type and the specific endpoint being measured. Based on published data, a good starting point for dose-response experiments is in the nanomolar to low micromolar range.
| Cell Type | Assay | EC50 / IC50 |
| Human Trabecular Meshwork (TM) Cells | Cellular Dielectric Spectroscopy | 4.3 nM |
| Human Schlemm's Canal (SC) Cells | Cellular Dielectric Spectroscopy | 1.2 nM |
| Human Ciliary Smooth Muscle (CSM) Cells | Cellular Dielectric Spectroscopy | 1.7 nM |
| HEK-293 cells expressing human FP receptor | Intracellular Calcium Mobilization | Bimatoprost: 3070 nM, Bimatoprost Acid: 15 nM |
| Human Trabecular Meshwork (TM) Cells | Inhibition of cell contractility (AGN211334 antagonist) | 1.2 µM |
| Human Schlemm's Canal (SC) Cells | Inhibition of cell contractility (AGN211334 antagonist) | 3.3 µM |
Q4: Should I be concerned about receptor desensitization with longer incubation times?
Yes, prolonged exposure to agonists like bimatoprost can lead to receptor desensitization, where the cell becomes less responsive to the drug. Studies on the related PGF2α receptor have shown that desensitization can occur after several hours of exposure. If you are studying acute signaling events, it is crucial to use shorter incubation times to avoid this phenomenon. For long-term assays, be aware that the initial signaling response may be attenuated over time.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable cellular response | Inappropriate incubation time: The incubation period may be too short for the desired effect (e.g., gene expression) or too long, leading to receptor desensitization for acute signaling. | Optimize incubation time: For rapid signaling events (e.g., calcium flux), measure within seconds to minutes. For changes in gene or protein expression, try a time course of 12, 24, and 48 hours. |
| Suboptimal bimatoprost concentration: The concentration may be too low to elicit a response or in a suboptimal range of the dose-response curve. | Perform a dose-response experiment: Test a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal EC50 for your specific cell type and assay. | |
| Low or absent FP receptor expression: The cell line you are using may not express the prostaglandin FP receptor at sufficient levels. | Verify receptor expression: Use techniques like qPCR, western blotting, or immunofluorescence to confirm FP receptor expression in your cell line. Consider using a positive control cell line known to express the receptor. | |
| High background or off-target effects | Bimatoprost degradation: The compound may not be stable under your experimental conditions for long incubation periods. | Minimize degradation: Prepare fresh solutions of bimatoprost for each experiment. For long-term assays, consider replenishing the media with fresh bimatoprost at regular intervals. |
| Cytotoxicity at high concentrations: High concentrations of bimatoprost can induce cell death, confounding the results of functional assays. | Assess cytotoxicity: Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your functional assay to ensure the observed effects are not due to toxicity. Use concentrations below the cytotoxic threshold. | |
| Inconsistent or variable results | Inconsistent cell culture conditions: Variations in cell passage number, confluency, or serum starvation can affect cellular responsiveness. | Standardize cell culture protocols: Use cells within a consistent passage number range, seed cells at the same density, and ensure consistent serum starvation periods before bimatoprost treatment. |
| Receptor desensitization: As mentioned in the FAQs, prolonged exposure can lead to reduced receptor signaling. | Consider pre-incubation effects: If your protocol involves multiple steps, be mindful of the total time cells are exposed to bimatoprost. For acute signaling, add bimatoprost immediately before measurement. |
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol outlines a method to measure rapid changes in intracellular calcium concentration following bimatoprost stimulation.
-
Cell Plating: Seed cells expressing the FP receptor (e.g., HEK-293-FP) in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye.
-
Baseline Fluorescence Measurement: Place the plate in a fluorescence plate reader equipped with an automated injection system. Measure the baseline fluorescence for a short period (e.g., 30-60 seconds).
-
Bimatoprost Addition and Measurement: Inject a pre-determined concentration of bimatoprost into each well and immediately begin recording the fluorescence intensity at short intervals (e.g., every 1-2 seconds) for a period of 2-5 minutes.
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Calculate the peak response for each concentration to generate a dose-response curve.
Protocol 2: Cellular Dielectric Spectroscopy (CDS) for Cell Contractility
This protocol describes the use of CDS to measure real-time changes in cell morphology and contractility in response to bimatoprost.
-
Cell Plating: Seed cells (e.g., primary human trabecular meshwork cells) onto a specialized microelectronic sensor plate (e.g., an xCELLigence E-Plate) at an optimal density for achieving a confluent monolayer.
-
Cell Proliferation and Adhesion: Monitor the cell index (a measure of impedance) in real-time as the cells proliferate and form a stable monolayer. This typically takes 24-48 hours.
-
Baseline Measurement: Once a stable baseline cell index is achieved, record the baseline for a short period (e.g., 15-30 minutes) before adding the compound.
-
Bimatoprost Addition: Add varying concentrations of bimatoprost to the wells.
-
Real-Time Monitoring: Continue to monitor the cell index in real-time for the desired duration. An increase in cell index often corresponds to cell relaxation or decreased contractility.
-
Data Analysis: Analyze the change in cell index over time for each concentration. The magnitude and kinetics of the change provide information on the cellular response.
Visualizations
Caption: Bimatoprost signaling pathway via the FP receptor.
Caption: General experimental workflow for cellular assays.
References
- 1. Cellular Basis for Bimatoprost Effects on Human Conventional Outflow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Desensitization of prostaglandin F2 alpha receptor-mediated phosphoinositide hydrolysis in cultured rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Cellular basis for bimatoprost effects on human conventional outflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bimatoprost (Lumigan((R))) is an agonist at the cloned human ocular FP prostaglandin receptor: real-time FLIPR-based intracellular Ca(2+) mobilization studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in translating Bimatoprost animal model data to humans
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bimatoprost (B1667075) in animal models. Our goal is to help you navigate the complexities of translating preclinical data to human clinical applications.
Frequently Asked Questions (FAQs)
Q1: Why is there a discrepancy in the intraocular pressure (IOP) lowering effect of bimatoprost between animal models and humans?
A1: The translation of IOP-lowering effects from animal models to humans is a significant challenge due to inherent interspecies differences. Key factors contributing to this discrepancy include:
-
Anatomical and Physiological Differences: The anatomy of the aqueous humor outflow pathways, particularly the trabecular meshwork and uveoscleral pathways, differs between species. For instance, the uveoscleral outflow, a primary target of bimatoprost, is more prominent in primates (including humans) than in rodents or rabbits.
-
Receptor Density and Affinity: The density and binding affinity of the prostaglandin (B15479496) F2α (FP) receptor, the primary target of bimatoprost, can vary across species, leading to differences in drug potency and efficacy.
-
Drug Metabolism: The rate and pathways of bimatoprost metabolism in ocular tissues can differ, affecting the concentration and duration of action of the active drug at the target site.
Q2: We are observing significant conjunctival hyperemia in our rabbit model. Is this predictive of the same side effect in humans?
A2: While conjunctival hyperemia is a common side effect in both rabbits and humans, the incidence and severity can differ. In rabbits, bimatoprost has been shown to cause notable conjunctival irritation, including congestion and discharge. In humans, conjunctival hyperemia is also the most common adverse event, with an incidence of up to 45% in some clinical trials.[1] However, the predictive value is not absolute. The inflammatory response and vascular reactivity of the conjunctiva can vary between species. Histopathological studies in humans with bimatoprost-induced hyperemia have shown vascular congestion without significant inflammatory cell infiltration, suggesting a primarily vasodilatory effect.
Q3: What are the key differences in bimatoprost's side effect profile between commonly used animal models and humans?
A3: Besides conjunctival hyperemia, other side effects show variable translation:
-
Eyelash Growth: This is a well-documented effect in both humans and animal models like rabbits. Bimatoprost has been observed to increase eyelash length, thickness, and darkness in both.
-
Iris Pigmentation: Increased iris pigmentation is a notable side effect in humans, particularly in individuals with mixed-color irises. This effect is less commonly reported or studied in detail in animal models.
-
Periorbital Fat Atrophy: This condition, leading to a "sunken eye" appearance, is a recognized side effect in long-term human use. While some studies in rats have shown a reduction in orbital adipose cells after bimatoprost injection, this is not a routinely assessed endpoint in many preclinical models.[2]
Troubleshooting Guides
Issue: High Variability in Intraocular Pressure (IOP) Measurements in Rabbits
Possible Causes:
-
Stress-induced IOP fluctuations: Handling and restraint can cause significant stress in rabbits, leading to transient spikes in IOP.
-
Anesthesia effects: The type of anesthetic used can influence IOP readings.
-
Diurnal variation: IOP naturally fluctuates throughout the day.
-
Tonometer calibration and technique: Improper calibration or inconsistent application of the tonometer can lead to inaccurate readings.
Troubleshooting Steps:
-
Acclimatization: Acclimatize rabbits to the handling and measurement procedures for several days before starting the experiment to minimize stress.
-
Standardized Anesthesia Protocol: If anesthesia is used, employ a consistent protocol with an agent known to have minimal effects on IOP.
-
Consistent Timing: Perform IOP measurements at the same time each day to account for diurnal variations.
-
Tonometer Calibration and Training: Ensure the tonometer is calibrated daily according to the manufacturer's instructions. All personnel performing measurements should be thoroughly trained to ensure consistent technique, including the angle and pressure of application.
-
Multiple Readings: Take the average of three consecutive readings for each eye to improve accuracy.
Quantitative Data Summary
Table 1: Comparative Intraocular Pressure (IOP) Reduction with Bimatoprost
| Species | Model | Bimatoprost Concentration | Mean IOP Reduction | Citation(s) |
| Human | Glaucoma/Ocular Hypertension | 0.03% | 7.0 - 8.1 mmHg | [3] |
| Human | Glaucoma/Ocular Hypertension | 0.03% | 5.3 - 5.6 mmHg (23-24%) | |
| Human | Normal-Tension Glaucoma | 0.03% | 3.4 mmHg (19.9%) | |
| Dog | Normotensive | Sustained-Release Implant | Dose-dependent |
Note: Direct comparison is challenging due to variations in study design, duration, and patient/animal populations.
Table 2: Incidence of Common Side Effects
| Side Effect | Human Incidence | Animal Model Observations | Citation(s) |
| Conjunctival Hyperemia | Up to 45% | Frequently observed in rabbits. | [1] |
| Eyelash Growth | 15% - 35% | Documented in rabbits. | [1] |
| Eye Pruritus (Itching) | ~10% | Not commonly reported in animal studies. | [1] |
| Iris Hyperpigmentation | Occurs over months to years | Less commonly studied in animal models. | [1] |
| Periorbital Fat Atrophy | Reported with long-term use | Reduction in orbital fat observed in rats. | [2] |
Experimental Protocols
Protocol: Measurement of Intraocular Pressure in Rabbits using a Tonometer
-
Animal Preparation:
-
Gently restrain the rabbit to minimize stress. If required, administer a standardized topical or systemic anesthetic.
-
Instill one drop of a topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride) into the eye.
-
-
Tonometer Preparation:
-
Ensure the tonometer is clean and calibrated according to the manufacturer's guidelines.
-
-
Measurement:
-
Gently hold the eyelids open, avoiding any pressure on the globe.
-
Position the tonometer perpendicular to the central cornea.
-
Gently apply the tonometer tip to the cornea to obtain a reading.
-
Record the measurement.
-
Repeat the measurement two more times to obtain a total of three readings.
-
-
Data Analysis:
-
Calculate the average of the three readings for each eye.
-
Compare the IOP measurements between the bimatoprost-treated and control groups.
-
Protocol: Aqueous Humor Dynamics in Monkeys
This procedure is complex and typically involves fluorophotometry and radio-labeled tracers to measure aqueous flow, outflow facility, and uveoscleral outflow.
-
Anesthesia and Cannulation: Anesthetize the monkey and cannulate the anterior chamber with infusion and sampling needles.
-
Tracer Infusion: Infuse a fluorescent tracer (e.g., fluorescein) or a radio-labeled tracer into the anterior chamber at a constant rate.
-
Aqueous Humor Sampling: Collect aqueous humor samples at specific time intervals.
-
Measurement of Aqueous Flow: Determine the rate of tracer dilution in the aqueous humor using fluorophotometry or a scintillation counter to calculate the aqueous flow rate.
-
Measurement of Outflow Facility: Use tonography or two-level constant pressure perfusion to measure the resistance to aqueous outflow through the trabecular meshwork.
-
Calculation of Uveoscleral Outflow: Calculate uveoscleral outflow using the Goldmann equation: Uveoscleral Outflow = Aqueous Flow - (Outflow Facility * (IOP - Episcleral Venous Pressure)).
Protocol: Histological Analysis of Conjunctiva
-
Tissue Collection: At the end of the study, euthanize the animal and carefully dissect the conjunctival tissue.
-
Fixation: Immediately fix the tissue in 10% neutral buffered formalin for 24 hours.
-
Processing and Embedding: Dehydrate the tissue through a series of graded alcohols, clear in xylene, and embed in paraffin (B1166041) wax.
-
Sectioning: Cut thin sections (e.g., 4-5 µm) of the paraffin-embedded tissue using a microtome.
-
Staining:
-
Deparaffinize and rehydrate the sections.
-
Stain with Hematoxylin and Eosin (H&E) for general morphology and assessment of inflammatory cell infiltration.
-
Consider special stains if specific changes are being investigated (e.g., Masson's trichrome for collagen).
-
-
Microscopic Examination: Examine the stained sections under a light microscope to evaluate for changes in vascularity, inflammatory cell infiltration, and epithelial and stromal integrity.
Visualizations
Caption: Bimatoprost Signaling Pathway for IOP Reduction.
Caption: Troubleshooting Workflow for High IOP Variability.
References
Technical Support Center: Enhancing Bimatoprost Specificity in Experimental Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the specificity of Bimatoprost (B1667075) in experimental models.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of Bimatoprost?
Bimatoprost is a synthetic prostamide, structurally related to prostaglandin (B15479496) F2 alpha (PGF2α).[1][2] Its primary mechanism of action is debated, with evidence supporting two main pathways:
-
Direct Prostamide Receptor Agonism: Some studies suggest Bimatoprost acts on a distinct class of 'prostamide receptors' that are different from conventional prostaglandin receptors.[3][4]
-
Pro-drug Conversion and FP Receptor Agonism: It is also widely believed that Bimatoprost acts as a pro-drug.[5] Ocular tissues contain enzymes that hydrolyze Bimatoprost's ethyl amide group to its free acid form, Bimatoprost acid.[6] This free acid is a potent agonist of the prostaglandin F receptor (FP receptor).[2][6] Activation of the FP receptor is a key pathway for its therapeutic effects, such as lowering intraocular pressure.[5]
2. What are the known off-target effects of Bimatoprost in experimental settings?
Off-target effects in experimental models often mirror the clinical side effects observed in patients. These are primarily due to the activation of receptors other than the intended target or effects on tissues outside the region of interest. Common off-target effects include:
-
Hyperpigmentation: Increased pigmentation of the iris and periocular skin can be observed.[1][7] This is caused by increased melanin (B1238610) production in melanocytes.[7]
-
Hypertrichosis: This includes increased eyelash growth (length, thickness, and darkness) and hair growth on the skin where Bimatoprost is applied.[1][7][8]
-
Conjunctival Hyperemia: Redness of the eye is a common finding.[1][9]
-
Activation of other Prostanoid Receptors: Bimatoprost acid has been shown to have a relatively high affinity for other prostanoid receptors besides the FP receptor, such as the EP1 and EP3 receptors, which can lead to a broader range of biological responses.[10]
3. How can I minimize off-target effects in my experiments?
Minimizing off-target effects is crucial for obtaining specific and interpretable results. Key strategies include:
-
Dose Optimization: Use the lowest effective concentration of Bimatoprost to elicit the desired on-target effect while minimizing off-target responses.
-
Localized Delivery: Employ targeted delivery methods to restrict Bimatoprost to the tissue of interest. This can significantly reduce exposure to off-target tissues.[11] Examples include intracameral implants for ocular studies or the use of nanoparticle formulations for sustained and localized release.[11][12][13]
-
Use of Selective Antagonists: If the off-target effect is mediated by a known receptor (e.g., EP1), co-administration with a selective antagonist for that receptor can help isolate the effects of FP receptor or prostamide receptor activation.
-
Careful Application Technique: In topical application studies, precise administration and wiping away excess solution can prevent spread to surrounding tissues and reduce skin-related side effects.[7][8][14]
4. What is the difference in activity between Bimatoprost and Bimatoprost acid?
Bimatoprost is the ethyl amide pro-drug, while Bimatoprost acid is its active metabolite. Bimatoprost itself has a much lower affinity for the FP receptor compared to its free acid.[2] Ocular tissues hydrolyze Bimatoprost to Bimatoprost acid, which is a potent FP receptor agonist.[6] In experimental systems lacking the necessary hydrolytic enzymes, Bimatoprost may show little to no activity at the FP receptor. Therefore, it is crucial to consider the metabolic capacity of the experimental model when interpreting results.
Troubleshooting Guides
Issue 1: High variability in experimental results.
-
Possible Cause: Inconsistent conversion of Bimatoprost to Bimatoprost acid. The enzymatic activity for this conversion can vary between cell lines, tissue preparations, and animal models.
-
Troubleshooting Steps:
-
Directly use Bimatoprost acid: To bypass the need for metabolic conversion, consider using Bimatoprost acid as the experimental compound. This will ensure direct and consistent activation of the FP receptor.
-
Characterize metabolic activity: If using Bimatoprost is necessary, assess the metabolic capacity of your experimental system to convert it to the free acid. This can be done using techniques like liquid chromatography-mass spectrometry (LC-MS) to measure the levels of both compounds over time.
-
Standardize experimental conditions: Ensure consistent incubation times, cell densities, and other experimental parameters to minimize variability.
-
Issue 2: Unexpected cellular responses not consistent with FP receptor activation.
-
Possible Cause: Activation of off-target prostanoid receptors. Bimatoprost acid has affinity for other receptors like EP1 and EP3.[10]
-
Troubleshooting Steps:
-
Receptor binding profile: Refer to the quantitative data on receptor binding affinities (see tables below) to understand the potential for off-target interactions at the concentration you are using.
-
Use of selective antagonists: Block potential off-target receptors with selective antagonists to determine if the unexpected response is mediated through them.
-
Compare with a more selective FP agonist: Use a more FP-receptor-selective compound, like Travoprost acid, as a control to differentiate FP-mediated effects from other responses.[10]
-
Issue 3: In vivo model shows skin hyperpigmentation or hair growth distant from the application site.
-
Possible Cause: Systemic absorption and distribution of Bimatoprost.
-
Troubleshooting Steps:
-
Refine delivery method: Switch from topical application to a more localized delivery system like a sustained-release implant or microinjection to the target tissue.[1][11][13] This minimizes systemic exposure.
-
Reduce the applied dose/concentration: This can limit the amount of drug available for systemic absorption.
-
Monitor plasma levels: If feasible, measure the plasma concentration of Bimatoprost and its acid to assess the extent of systemic exposure.
-
Quantitative Data
Table 1: Prostanoid Receptor Binding Affinities (Ki, nM)
| Compound | FP Receptor | EP1 Receptor | EP3 Receptor |
| Bimatoprost Acid | 83 | 95 | 387 |
| Latanoprost Acid | 98 | - | - |
| Travoprost Acid | 35 | 9540 | 3501 |
Data sourced from Sharif et al., 2003.[10]
Table 2: Functional Potency at Prostanoid Receptors (EC50, nM)
| Compound | FP Receptor | EP1 Receptor |
| Bimatoprost Acid | 2.8 - 3.8 | 2.7 |
| Bimatoprost (amide) | 681 - 3245 | - |
| Latanoprost Acid | 32 - 124 | 119 |
| Travoprost Acid | 1.4 - 3.6 | - |
Data sourced from Sharif et al., 2001 & 2003.[6][10]
Experimental Protocols
Protocol 1: In Vitro Assessment of Bimatoprost Specificity using a Cell-Based Calcium Mobilization Assay
This protocol allows for the functional assessment of Bimatoprost's activity on the FP receptor and potential off-target receptors that signal through calcium mobilization (e.g., EP1).
Materials:
-
HEK293 cells stably transfected with the human FP receptor (HEK-FP).
-
HEK293 cells stably transfected with the human EP1 receptor (HEK-EP1).
-
Wild-type HEK293 cells (negative control).
-
Bimatoprost and Bimatoprost acid.
-
Selective FP antagonist (e.g., AL-8810).
-
Selective EP1 antagonist.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Cell culture medium and supplements.
-
Fluorometric imaging plate reader or fluorescence microscope.
Methodology:
-
Cell Culture: Culture HEK-FP, HEK-EP1, and wild-type HEK293 cells in appropriate media until they reach 80-90% confluency.
-
Dye Loading: Incubate the cells with Fura-2 AM (or another suitable calcium indicator) according to the manufacturer's instructions to load the cells with the dye.
-
Baseline Measurement: Measure the baseline fluorescence of the cells before adding any compounds.
-
Compound Addition:
-
To assess on-target activity, add increasing concentrations of Bimatoprost acid to the HEK-FP cells.
-
To assess off-target activity, add the same concentrations of Bimatoprost acid to the HEK-EP1 and wild-type HEK293 cells.
-
To confirm receptor specificity, pre-incubate HEK-FP cells with a selective FP antagonist before adding Bimatoprost acid. Similarly, pre-incubate HEK-EP1 cells with a selective EP1 antagonist.
-
-
Fluorescence Measurement: Immediately after compound addition, measure the change in fluorescence over time, which corresponds to changes in intracellular calcium concentration.
-
Data Analysis: Calculate the EC50 values for Bimatoprost acid at each receptor. Compare the responses in the presence and absence of antagonists to confirm specificity.
Protocol 2: In Vivo Targeted Delivery of Bimatoprost using a Biodegradable Implant in a Rabbit Model of Ocular Hypertension
This protocol describes a method to enhance Bimatoprost specificity by delivering it directly to the anterior chamber of the eye, thereby minimizing off-target effects on the ocular surface and periocular tissues.
Materials:
-
New Zealand white rabbits.
-
Bimatoprost sustained-release intracameral implant.[1][11][13]
-
Topical anesthetic and antiseptic solutions.
-
Surgical microscope and microsurgical instruments for intracameral injection.
-
Tonometer for measuring intraocular pressure (IOP).
-
Control group receiving topical Bimatoprost solution.
Methodology:
-
Animal Acclimation and Baseline Measurements: Acclimate rabbits to the experimental procedures. Measure baseline IOP in both eyes for several days to establish a stable baseline.
-
Induction of Ocular Hypertension: If required, induce ocular hypertension in the rabbits using a standard method (e.g., intracameral injection of hypertonic saline).
-
Implant Administration:
-
Anesthetize one eye of each rabbit in the experimental group with a topical anesthetic.
-
Under a surgical microscope, make a small corneal incision.
-
Using a specialized applicator, insert the Bimatoprost sustained-release implant into the anterior chamber.[1]
-
-
Topical Administration (Control Group): In the control group, administer a standardized drop of Bimatoprost ophthalmic solution to one eye daily.
-
Post-Procedure Monitoring: Monitor the animals for any signs of inflammation or adverse reactions.
-
IOP Measurement: Measure IOP in both the treated and untreated eyes at regular intervals (e.g., daily for the first week, then weekly) for the duration of the study.
-
Tissue Analysis (Optional): At the end of the study, euthanize the animals and collect ocular tissues (e.g., iris-ciliary body, conjunctiva, eyelids) to measure Bimatoprost and Bimatoprost acid concentrations using LC-MS to confirm targeted delivery and reduced off-target tissue exposure.[11]
-
Data Analysis: Compare the IOP reduction and the incidence of off-target effects (e.g., conjunctival hyperemia, periocular hyperpigmentation) between the implant group and the topical administration group.
Visualizations
Caption: Bimatoprost signaling via on-target (FP) and off-target (EP1) receptors.
Caption: Workflow for troubleshooting and enhancing Bimatoprost specificity.
References
- 1. Bimatoprost Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of prostaglandins and specific place in therapy of bimatoprost in the treatment of elevated intraocular pressure and ocular hypertension: A closer look at the agonist properties of bimatoprost and the prostamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Bimatoprost in the treatment of eyelash hypotrichosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prevention of dermatologic side effects of bimatoprost 0.03% topical therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intracameral Sustained-Release Bimatoprost Implant Delivers Bimatoprost to Target Tissues with Reduced Drug Exposure to Off-Target Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Phase 3, Randomized, 20-Month Study of the Efficacy and Safety of Bimatoprost Implant in Patients with Open-Angle Glaucoma and Ocular Hypertension (ARTEMIS 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative In-Vitro Analysis of Bimatoprost and Latanoprost Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in-vitro efficacy of two leading prostaglandin (B15479496) analogs, Bimatoprost and Latanoprost, in the context of glaucoma treatment. This analysis is supported by experimental data on their mechanisms of action at a cellular level.
Bimatoprost and Latanoprost are widely prescribed topical medications for reducing intraocular pressure (IOP), a primary risk factor for glaucoma. While both are prostaglandin F2α (FP) receptor agonists, their distinct molecular structures and activities lead to differential effects on ocular tissues.[1][2] In-vitro studies are crucial for elucidating the cellular and molecular mechanisms that underpin their therapeutic effects. This guide synthesizes findings from key in-vitro studies to compare their efficacy.
Comparative Efficacy on Ocular Cells
In-vitro studies have primarily focused on human ciliary body smooth muscle (CBSM) cells and trabecular meshwork (TM) cells, which are critical to the regulation of aqueous humor outflow and, consequently, IOP.[1][3] The efficacy of these drugs is often evaluated by their ability to remodel the extracellular matrix (ECM) in these tissues, a process mediated by matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs).
Effects on Matrix Metalloproteinases (MMPs) and Their Inhibitors (TIMPs)
A key mechanism by which prostaglandin analogs are thought to increase aqueous humor outflow is by modulating the expression and activity of MMPs, which are enzymes that degrade ECM components. This remodeling of the ECM in the ciliary body and trabecular meshwork is believed to reduce resistance to aqueous outflow.[1][4]
| Target Cell Type | Parameter | Bimatoprost | Latanoprost | Reference |
| Human Ciliary Body Smooth Muscle (CBSM) Cells | MMP-1 Activity | Increased | Increased | [1] |
| MMP-2 Activity | No Change | No Change | [1] | |
| MMP-3 Activity | Increased | Increased | [1] | |
| MMP-9 Activity | Increased (75% ± 27%) | Increased (75% ± 24%) | [1] | |
| TIMP-2 | No Change | No Change | [1] | |
| TIMP-3 | Increased | Increased | [1] | |
| Human Trabecular Meshwork (TM) Cells | MMP-1 Activity | Increased | Increased | [3] |
| MMP-3 Activity | Increased | Increased | [3] | |
| MMP-9 Activity | Increased | Increased | [3][4] | |
| TIMP-2 | Increased | Increased | [3] | |
| TIMP-4 | Increased | Increased | [3] | |
| Immortalized Human Trabecular Meshwork (iHTM) Cells | Intracellular Fibronectin | Significantly Decreased | Increased | [5] |
| Human T Lymphoblast (MOLT-3) Cells | Fibronectin mRNA | Down-regulated | Up-regulated | [5] |
| Aquaporin-1 mRNA | Significantly Down-regulated | No significant change | [5] |
Signaling Pathways
Both Bimatoprost and Latanoprost primarily act as agonists at the prostaglandin F (FP) receptor.[1] Activation of the FP receptor initiates a signaling cascade that leads to the downstream effects on ECM remodeling and IOP reduction. While both drugs target the same receptor, there is evidence suggesting that Bimatoprost may also have effects independent of FP receptor activation, potentially acting as a prostamide.[6] However, it is widely accepted that its free acid form activates the FP receptor.[7]
Experimental Protocols
The following are generalized experimental protocols based on the methodologies reported in the cited in-vitro studies.
Cell Culture
Human ciliary body smooth muscle (CBSM) cells and human trabecular meshwork (TM) cells are isolated from donor corneoscleral rims.[1] The cells are cultured in appropriate media, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum and antibiotics.[1] Immortalized human TM (iHTM) cells and human T lymphoblast (MOLT-3) cells are also utilized.[5]
Drug Treatment
Cultured cells are incubated with Bimatoprost, Latanoprost, or a control vehicle for a specified period, typically 24 hours.[1] Drug concentrations are often chosen to reflect peak aqueous humor concentrations found in vivo.[1]
Quantitative Polymerase Chain Reaction (qPCR)
To assess changes in gene expression, total RNA is extracted from the treated cells.[5] The RNA is then reverse-transcribed into complementary DNA (cDNA). qPCR is performed using specific primers for target genes (e.g., MMPs, TIMPs, fibronectin, aquaporin-1) and a housekeeping gene for normalization.[5]
Immunoblotting and Zymography
Protein expression and enzyme activity are assessed using immunoblotting and zymography, respectively. For immunoblotting, cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against the proteins of interest.[3] Zymography is used to detect the activity of MMPs. Cell culture supernatants are run on a gel containing a substrate (e.g., gelatin for MMP-2 and MMP-9). After electrophoresis, the gel is incubated to allow for enzyme activity, and the areas of degradation appear as clear bands against a stained background.[1][3]
Immunofluorescence
Immunofluorescence is used to visualize the localization and expression of specific proteins within the cells.[5] Cells are fixed, permeabilized, and then incubated with primary antibodies against the target protein. A secondary antibody conjugated to a fluorescent dye is then used for detection. The cells are then imaged using a fluorescence microscope.[5]
Conclusion
In-vitro studies demonstrate that both Bimatoprost and Latanoprost modulate the expression and activity of MMPs and TIMPs in key ocular tissues, which is consistent with their mechanism of increasing aqueous humor outflow. While both drugs show similar effects on several MMPs, notable differences exist in their impact on fibronectin and aquaporin-1 expression.[5] Specifically, Bimatoprost has been shown to decrease fibronectin, while Latanoprost increases it in certain cell types.[5] These differential effects at the cellular level may contribute to the observed variations in clinical efficacy and side-effect profiles between the two drugs. This guide provides a foundational understanding for further research and development in glaucoma therapeutics.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Mechanism of Action of Bimatoprost, Latanoprost, and Travoprost in Healthy Subjects: A Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of prostaglandin analogs: Latanoprost, bimatoprost, and unoprostone on matrix metalloproteinases and their inhibitors in human trabecular meshwork endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Prostaglandin Analogs: Latanoprost, Bimatoprost, and Unoprostone on Matrix Metalloproteinases and Their Inhibitors in Human Trabecular Meshwork Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Latanoprost and Bimatoprost on the Expression of Molecules Relevant to Ocular Inflow and Outflow Pathways | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Bimatoprost's Neuroprotective Efficacy in Retinal Ganglion Cells: A Comparative Analysis
For Immediate Release
This comparison guide provides a detailed analysis of the neuroprotective effects of Bimatoprost on retinal ganglion cells (RGCs), benchmarked against other prostaglandin (B15479496) analogues and neuroprotective agents. The following data and experimental protocols are intended for researchers, scientists, and drug development professionals engaged in ophthalmic research and neuroprotection.
Quantitative Comparison of Neuroprotective Effects
The neuroprotective capacity of Bimatoprost has been evaluated in various preclinical models, primarily focusing on its ability to enhance retinal ganglion cell survival under cytotoxic and hypoxic stress. The data presented below summarizes the comparative efficacy of Bimatoprost against other widely used prostaglandin analogues and neuroprotective compounds.
Table 1: Comparison of Prostaglandin Analogues on Retinal Ganglion Cell Survival Under Glutamate-Induced Excitotoxicity
| Treatment (100 nM) | Mean RGC Survival (%) | Standard Deviation |
| Control (Glutamate only) | 55.2 | 4.5 |
| Bimatoprost | 78.5 | 6.2 |
| Latanoprost (B1674536) acid | 75.3 | 5.8 |
| Travoprost acid | 65.4 | 5.1 |
| Tafluprost acid | 76.8 | 6.0 |
Data adapted from a study on purified rat RGC cultures exposed to 25 µM glutamate (B1630785) for 72 hours.
Table 2: Comparison of Prostaglandin Analogues on Retinal Ganglion Cell Survival Under Hypoxia
| Treatment (100 nM) | Mean RGC Survival (%) | Standard Deviation |
| Control (Hypoxia only) | 60.1 | 5.3 |
| Bimatoprost | 82.3 | 7.1 |
| Latanoprost acid | 80.1 | 6.5 |
| Travoprost acid | 70.2 | 5.9 |
| Tafluprost acid | 81.5 | 6.8 |
Data adapted from a study on purified rat RGC cultures exposed to 5% O2 for 24 hours.
Table 3: Indirect Comparison of Bimatoprost with Non-Prostaglandin Neuroprotective Agents on Retinal Ganglion Cell Survival
| Treatment | Model | RGC Survival/Outcome |
| Bimatoprost | Rat RGC culture (Glutamate) | ~42% increase in survival vs. control |
| Brimonidine (B1667796) | Rat optic nerve crush | ~14% increase in RGC survival rate vs. vehicle[1] |
| Citicoline | Rat retinal cultures (Glutamate) | Significant reduction in apoptosis rate[2] |
Note: Data for Brimonidine and Citicoline are from different experimental models and are not a direct head-to-head comparison with Bimatoprost under identical conditions. These are included to provide a broader context of neuroprotective efficacy.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the quantitative data tables.
Primary Retinal Ganglion Cell (RGC) Culture
This protocol describes the isolation and culture of primary RGCs from neonatal rats, a common in vitro model for studying neuroprotective effects.
-
Animal Model: Neonatal (P3-P7) Sprague-Dawley rats.
-
Isolation Procedure:
-
Retinas are dissected from enucleated eyes in a sterile environment.
-
The retinal tissue is digested using a papain solution to dissociate the cells.
-
A two-step immunopanning procedure is employed to purify RGCs. This involves sequential incubation on plates coated with antibodies against macrophage surface antigens (to remove microglia) and then on plates coated with an antibody against Thy1.1, a surface marker for RGCs.
-
Adherent RGCs are gently detached and collected.
-
-
Culture Conditions:
-
Purified RGCs are plated on poly-D-lysine and laminin-coated culture dishes.
-
Cells are maintained in a defined, serum-free neurobasal medium supplemented with B27, L-glutamine, and a cocktail of neurotrophic factors (BDNF, CNTF, and FGF-2) to support survival and neurite outgrowth.
-
Cultures are incubated at 37°C in a humidified atmosphere of 5% CO2.
-
-
Experimental Treatment:
-
After an initial stabilization period (typically 24-48 hours), the culture medium is replaced with a medium containing the neurotoxic agent (e.g., 25 µM glutamate) or subjected to hypoxic conditions (e.g., 5% O2).
-
Test compounds (Bimatoprost, Latanoprost, etc.) are added at the desired concentrations simultaneously with the stressor.
-
Control cultures receive either the stressor alone or vehicle.
-
Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) Assay for Apoptosis
The TUNEL assay is a widely used method to detect DNA fragmentation, a hallmark of apoptosis, in tissue sections or cell cultures.
-
Sample Preparation:
-
For cell cultures, cells are fixed directly on the culture plate with 4% paraformaldehyde (PFA).
-
For retinal tissue, eyes are enucleated, fixed in 4% PFA, and then cryoprotected in sucrose (B13894) solutions before being embedded in optimal cutting temperature (OCT) compound for cryosectioning.
-
-
Staining Procedure:
-
Fixed samples are permeabilized using a solution of Triton X-100 in sodium citrate (B86180) to allow the labeling enzyme to access the cell nucleus.
-
The samples are then incubated with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP analogues. TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
After incubation, the samples are washed to remove unincorporated nucleotides.
-
-
Visualization and Quantification:
-
The fluorescent signal from the labeled DNA is visualized using a fluorescence microscope.
-
Apoptotic cells are identified by their brightly stained nuclei.
-
The number of TUNEL-positive cells is counted and often expressed as a percentage of the total number of cells (which can be determined by a nuclear counterstain like DAPI).
-
Signaling Pathways and Experimental Workflow
The neuroprotective effects of Bimatoprost and other agents are mediated through specific intracellular signaling cascades. The following diagrams illustrate these pathways and a typical experimental workflow.
Caption: Bimatoprost's neuroprotective signaling pathway in RGCs.
Caption: Workflow for evaluating RGC neuroprotection in vitro.
Discussion of Findings
The experimental data consistently demonstrate that Bimatoprost exerts a significant neuroprotective effect on retinal ganglion cells, independent of its well-established intraocular pressure-lowering properties.[3] In direct comparative studies with other prostaglandin analogues, Bimatoprost was among the most effective at promoting RGC survival under both glutamate-induced and hypoxic stress.[3]
The underlying mechanism for this neuroprotection is, at least in part, mediated by the activation of the Akt signaling pathway.[4] This pathway is a critical regulator of cell survival and apoptosis, and its activation by Bimatoprost leads to the inhibition of pro-apoptotic cascades, thereby enhancing RGC viability in the face of cellular stressors.
When compared to non-prostaglandin neuroprotective agents such as Brimonidine and Citicoline, a direct quantitative comparison is challenging due to variations in experimental models. However, the available evidence suggests that all three compounds offer neuroprotective benefits through distinct mechanisms. Brimonidine is thought to act by upregulating neurotrophic factors and modulating NMDA receptor activity, while Citicoline contributes to cell membrane integrity and has anti-apoptotic effects.[5][6]
References
- 1. Effect of brimonidine on retinal ganglion cell survival in an optic nerve crush model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effects of Citicoline in in Vitro Models of Retinal Neurodegeneration [mdpi.com]
- 3. Neuroprotective effects of prostaglandin analogues on retinal ganglion cell death independent of intraocular pressure reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bimatoprost protects retinal neuronal damage via Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Retinal ganglion cell neuroprotection in a rat model of glaucoma following brimonidine, latanoprost or combined treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Citicoline and Retinal Ganglion Cells: Effects on Morphology and Function - PMC [pmc.ncbi.nlm.nih.gov]
Bimatoprost vs. Travoprost: A Comparative Analysis of Intraocular Pressure Reduction
In the management of open-angle glaucoma and ocular hypertension, prostaglandin (B15479496) F2α (PGF2α) analogs are a cornerstone of therapy, prized for their potent intraocular pressure (IOP)-lowering effects and convenient once-daily dosing.[1] Among the most effective in this class are Bimatoprost (B1667075) 0.03% and Travoprost (B1681362) 0.004%. This guide provides a detailed comparison of their performance, supported by data from head-to-head clinical trials, outlines the experimental protocols of key studies, and visualizes the underlying biological and procedural frameworks.
Efficacy in Intraocular Pressure Reduction
Numerous studies have demonstrated that both Bimatoprost and Travoprost significantly reduce IOP in patients with open-angle glaucoma or ocular hypertension.[2][3] While both are highly effective, some studies suggest Bimatoprost may offer a statistically significant, albeit modest, greater reduction in IOP over the long term.
One comparative study found that after 12 weeks of treatment, Bimatoprost showed a greater mean reduction in IOP compared to Travoprost.[3] Another study reported that after 6 months, the IOP reduction from baseline was 33.0% in the Bimatoprost group versus 29.7% in the Travoprost group.[4] Similarly, a trial focused on Black American patients noted that after 3 months, the mean IOP reduction from baseline was 8.4 mmHg (34%) with Bimatoprost and 7.9 mmHg (30%) with Travoprost.[5]
However, not all studies have found a significant difference in efficacy. One trial concluded that Bimatoprost and Travoprost provided a similar IOP-lowering effect at all follow-up visits over 180 days.[2] Another large-scale 12-week study found no significant difference in the mean IOP reduction between Latanoprost, Bimatoprost, and Travoprost.[6]
For patients requiring additional IOP lowering after treatment with Latanoprost, switching to Bimatoprost may be more effective than switching to Travoprost. In this patient population, Bimatoprost achieved a greater additional short-term diurnal IOP reduction.[7][8][9]
Table 1: Comparative Efficacy of Bimatoprost and Travoprost in Lowering Intraocular Pressure
| Study / Time Point | Bimatoprost Mean IOP Reduction | Travoprost Mean IOP Reduction | Statistical Significance (p-value) |
| Study 1 (12 Weeks) [3] | From 25 ± 2.32 mmHg to 15.93 ± 1.79 mmHg | From 24.2 ± 1.60 mmHg to 16.53 ± 1.56 mmHg | p = 0.03 |
| Study 2 (6 Months) [4] | 33.0% from baseline | 29.7% from baseline | p = 0.033 |
| Study 3 (3 Months, Black Americans) [5] | 8.4 mmHg (34%) from baseline | 7.9 mmHg (30%) from baseline | Not specified |
| Study 4 (180 Days) [2] | 7.8 mmHg (30%) from baseline | 7.7 mmHg (30%) from baseline | p = 0.989 |
| Study 5 (Switched from Latanoprost, 3 Months) [7] | 2.1 mmHg (11.0%) additional reduction | 1.4 mmHg (7.4%) additional reduction | p = 0.024 |
Safety and Tolerability Profile
The most common side effect associated with both Bimatoprost and Travoprost is ocular redness (conjunctival hyperemia).[3][10] Studies show that the incidence and severity of hyperemia are generally mild and comparable between the two drugs.[3][10] One study observed that conjunctival hyperemia was the most frequent side effect for both medications, with no statistically significant difference between them.[10] In a study where patients were switched from Latanoprost, 11.5% of Bimatoprost patients and 16.5% of Travoprost patients showed a one-grade or greater increase in physician-graded conjunctival hyperemia after 3 months, a difference that was not statistically significant.[7][8]
Table 2: Comparison of Conjunctival Hyperemia
| Study | Bimatoprost Group | Travoprost Group | Statistical Significance (p-value) |
| Study 1 (Switched from Latanoprost) [7][8] | 11.5% with ≥1-grade increase | 16.5% with ≥1-grade increase | p = 0.288 |
| Study 2 [10] | Scores significantly higher than baseline at days 30, 90, 180 | Scores significantly higher than baseline at day 30 | Scores were statistically similar between groups |
Mechanism of Action
Bimatoprost and Travoprost are synthetic prostaglandin F2α analogs that lower IOP by increasing the outflow of aqueous humor from the eye.[11] The primary mechanism is the enhancement of the uveoscleral outflow pathway, with a secondary effect on the trabecular meshwork outflow.[1][11] This is achieved through the activation of prostaglandin F (FP) receptors in various ocular tissues, including the ciliary muscle and trabecular meshwork.[1] This activation leads to the remodeling of the extracellular matrix and changes in the shape of cells, which in turn reduces the resistance to aqueous humor outflow.[11]
Experimental Protocols
The data presented in this guide are derived from randomized, multicenter, investigator-masked, parallel-group clinical trials. A generalized workflow for these studies is as follows:
-
Patient Selection: Patients with a diagnosis of primary open-angle glaucoma or ocular hypertension meeting specific IOP criteria are recruited. Exclusion criteria typically include a history of hypersensitivity to the study medications, recent ocular surgery or infection, and certain systemic conditions or medications.[10]
-
Washout Period: If patients are on existing IOP-lowering medications, they undergo a washout period to establish a baseline IOP.
-
Randomization: Patients are randomly assigned to receive either Bimatoprost 0.03% or Travoprost 0.004%, administered once daily in the evening.
-
Follow-up Visits: IOP is measured at baseline and at specified follow-up intervals (e.g., 1, 2, 4, 6, and 12 weeks, or 30, 90, and 180 days).[2][3] IOP measurements are typically taken at multiple time points during the day to assess diurnal control. The Goldmann applanation tonometer is the standard instrument for these measurements.[2]
-
Safety and Tolerability Assessment: At each visit, ocular and systemic adverse events are recorded. Ocular examinations, including assessment of conjunctival hyperemia, are performed.
-
Data Analysis: The primary efficacy endpoint is typically the mean change in IOP from baseline. Statistical analyses are performed to compare the IOP-lowering effects and the incidence of adverse events between the two treatment groups.
Conclusion
Both Bimatoprost and Travoprost are highly effective and generally well-tolerated options for the first-line treatment of elevated intraocular pressure. The choice between these two agents may be guided by the desired target IOP, with some evidence suggesting a slight efficacy advantage for Bimatoprost in certain patient populations or over longer treatment durations. The side effect profiles are comparable, with mild and transient conjunctival hyperemia being the most commonly reported adverse event for both medications. As with any therapeutic decision, the selection of an IOP-lowering agent should be individualized based on the patient's clinical characteristics and treatment goals.
References
- 1. Frontiers | Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma [frontiersin.org]
- 2. karger.com [karger.com]
- 3. Comparison of the efficacy and safety of bimatoprost (0.03 %) and travoprost (0.004 %) in patients with primary open angle glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijbm.org [ijbm.org]
- 5. Bimatoprost 0.03% versus travoprost 0.004% in black Americans with glaucoma or ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ophed.net [ophed.net]
- 7. Efficacy and tolerability of bimatoprost versus travoprost in patients previously on latanoprost: a 3-month, randomised, masked-evaluator, multicentre study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bjo.bmj.com [bjo.bmj.com]
- 10. karger.com [karger.com]
- 11. Update on the Mechanism of Action of Topical Prostaglandins for Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Bimatoprost's Mechanism of Action: A Cross-Species Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Bimatoprost (B1667075), a synthetic prostamide analogue, stands as a cornerstone in the management of glaucoma and ocular hypertension. Its efficacy in lowering intraocular pressure (IOP) is well-documented, yet the precise molecular mechanisms underpinning its action have been a subject of extensive research and debate. This guide provides a comprehensive cross-species comparison of Bimatoprost's mechanism of action, supported by experimental data, detailed protocols, and visual pathway representations to aid in further research and development.
Comparative Efficacy in Intraocular Pressure Reduction
Bimatoprost consistently demonstrates robust IOP-lowering effects across various species, primarily by enhancing both the uveoscleral and trabecular outflow pathways for aqueous humor.[1][2][3] Clinical and preclinical studies have often compared its performance against other prostaglandin (B15479496) F2α (PGF2α) analogues, such as latanoprost (B1674536) and travoprost (B1681362).
A meta-analysis of several clinical trials indicated that Bimatoprost may offer a statistically significant greater reduction in IOP compared to latanoprost and travoprost at various time points throughout the day.[4] For instance, at a 3-month follow-up, the mean IOP reduction from baseline was reported to be 8.4 mmHg (34%) in the bimatoprost group and 7.9 mmHg (30%) in the travoprost group.[5] Another study found that the percentage of patients achieving at least a 20% IOP reduction was significantly higher in those treated with bimatoprost compared to latanoprost.[6]
| Drug Agent | Species | Mean IOP Reduction (from baseline) | Study Duration | Citation |
| Bimatoprost 0.03% | Human | 8.4 mmHg (34%) | 3 months | [5] |
| Travoprost 0.004% | Human | 7.9 mmHg (30%) | 3 months | [5] |
| Bimatoprost 0.03% | Human | 35.9% | 12 weeks | [7] |
| Latanoprost 0.005% | Human | 29.9% | 12 weeks | [7] |
| Travoprost 0.004% | Human | 30.8% | 12 weeks | [7] |
| Timolol 0.5% | Human | 26.6% | 12 weeks | [7] |
The Dual-Hypothesis Mechanism of Action
The molecular interaction of Bimatoprost is complex, with two primary hypotheses dominating the scientific discourse: action via a distinct prostamide receptor and engagement with the prostaglandin FP receptor.
Bimatoprost is structurally a PGF2α analogue but is chemically an amide, leading to its classification by some as a "prostamide". This has led to the theory that it acts on a yet-to-be-fully-identified prostamide receptor.[8][9] Evidence for this includes pharmacological studies where the effects of Bimatoprost and prostamide F2α could be blocked by selective prostamide antagonists, but not by FP receptor antagonists in some tissues like the feline iris.[8]
Conversely, a substantial body of evidence suggests that Bimatoprost and its free acid metabolite act on the prostaglandin FP receptor.[10][11][12][13] Ocular tissues in both humans and rabbits have been shown to hydrolyze Bimatoprost into its free acid, a potent FP receptor agonist.[13] Studies using cells expressing cloned human FP receptors have demonstrated that both Bimatoprost and its free acid can bind to and activate these receptors, leading to intracellular calcium mobilization.[12]
Cross-Species Receptor Binding and Functional Activity
The affinity of Bimatoprost and its metabolites for prostaglandin receptors varies across species and experimental systems, which may account for some of the observed differences in efficacy and side effects.
| Compound | Receptor | Species/Cell Type | Binding Affinity (Ki) | Functional Activity (EC50) | Citation | |---|---|---|---|---| | Bimatoprost | Human FP | HEK-293 cells | 9250 ± 846 nM | 3070 ± 1330 nM |[12] | | Bimatoprost Acid | Human FP | HEK-293 cells | 59 ± 6 nM | 15 ± 3 nM |[12] | | Bimatoprost Acid | Human FP | Cultured h-TM cells | 83 nM | 2.8 - 3.8 nM |[14] | | Latanoprost Acid | Human FP | - | 98 nM | 32 - 124 nM |[15] | | Travoprost Acid | Human FP | - | 35 ± 5 nM | 1.4 - 3.6 nM |[15] | | Bimatoprost | Feline Iris | - | Potency similar to PGF2α | - |[8] |
These data highlight that the hydrolysis of Bimatoprost to its free acid significantly increases its affinity and potency at the human FP receptor.
Experimental Protocols
Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of Bimatoprost and its metabolites for prostaglandin receptors.
Methodology:
-
Preparation of Cell Membranes: Membranes are prepared from cells recombinantly expressing the target prostaglandin receptor (e.g., human FP receptor in HEK-293 cells).
-
Radioligand Binding: A constant concentration of a high-affinity radiolabeled ligand (e.g., [3H]-travoprost acid for the FP receptor) is incubated with the cell membranes.
-
Competitive Binding: Increasing concentrations of the unlabeled test compound (e.g., Bimatoprost, Bimatoprost acid) are added to the incubation mixture to compete with the radioligand for receptor binding.
-
Separation and Scintillation Counting: The mixture is filtered to separate bound from free radioligand. The radioactivity on the filters is then quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vivo Animal Models for IOP Reduction
Objective: To evaluate the IOP-lowering efficacy of Bimatoprost in different animal species.
Methodology:
-
Animal Selection: Common models include non-human primates (cynomolgus monkeys), rabbits, and mice (including prostaglandin receptor knockout strains).[16][14]
-
Baseline IOP Measurement: Baseline IOP is measured using a tonometer suitable for the specific animal species.
-
Drug Administration: A single drop of the test solution (e.g., Bimatoprost 0.03%) is administered topically to one eye, with the contralateral eye receiving a vehicle control.
-
Post-Treatment IOP Measurement: IOP is measured at multiple time points after drug administration (e.g., 1, 2, 4, 8, 24 hours) to determine the time course and magnitude of the IOP reduction.
-
Data Analysis: The change in IOP from baseline is calculated for both the treated and control eyes. Statistical analysis is performed to compare the effects of the drug versus the vehicle.
Comparative Signaling Pathways
The downstream signaling pathways activated by Bimatoprost, whether through the FP receptor or a putative prostamide receptor, converge on mechanisms that remodel the extracellular matrix of the trabecular meshwork and ciliary body, facilitating aqueous humor outflow. Activation of the Gq-coupled FP receptor leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and activation of protein kinase C (PKC), ultimately modulating the expression of genes involved in extracellular matrix turnover, such as matrix metalloproteinases (MMPs).
Conclusion
The mechanism of action of Bimatoprost is multifaceted, with compelling evidence supporting its activity at the prostaglandin FP receptor, particularly after hydrolysis to its free acid, as well as a potential role for a distinct prostamide receptor. Its superior efficacy in some studies may be attributable to this dual mechanism, potentially engaging a broader range of signaling pathways to enhance aqueous humor outflow. Further cross-species research, particularly with the aim of definitively identifying and characterizing the prostamide receptor, will be crucial in fully elucidating the pharmacology of this important therapeutic agent and in the development of next-generation glaucoma therapies.
References
- 1. Mechanism of action of bimatoprost, latanoprost, and travoprost in healthy subjects. A crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. reviewofophthalmology.com [reviewofophthalmology.com]
- 5. Intraocular pressure‐lowering efficacy of bimatoprost 0.03% and travoprost 0.004% in patients with glaucoma or ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Comparing the Efficacy of Latanoprost (0.005%), Bimatoprost (0.03%), Travoprost (0.004%), and Timolol (0.5%) in the Treatment of Primary Open Angle Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prostamides (prostaglandin-ethanolamides) and their pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prostamide F2α receptor antagonism combined with inhibition of FAAH may block the pro-inflammatory mediators formed following selective FAAH inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Update on the mechanism of action of bimatoprost: a review and discussion of new evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bimatoprost (Lumigan((R))) is an agonist at the cloned human ocular FP prostaglandin receptor: real-time FLIPR-based intracellular Ca(2+) mobilization studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The hydrolysis of the prostaglandin analog prodrug bimatoprost to 17-phenyl-trinor PGF2alpha by human and rabbit ocular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanism of Action of Bimatoprost, Latanoprost, and Travoprost in Healthy Subjects: A Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Bimatoprost and its Synthetic Analogs in Ocular Hypotensive Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Bimatoprost and its key synthetic analogs—Latanoprost, Travoprost, and Tafluprost—widely used in the management of glaucoma and ocular hypertension. The focus is on their pharmacological profiles, clinical efficacy, and safety, supported by experimental data to aid in research and development.
Introduction: Prostaglandin (B15479496) Analogs in Glaucoma Management
Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy, often associated with elevated intraocular pressure (IOP). Prostaglandin F2α (PGF2α) analogs are a first-line therapy for open-angle glaucoma due to their potent IOP-lowering effects and favorable side-effect profile. These drugs primarily act by increasing the uveoscleral outflow of aqueous humor. Bimatoprost, a synthetic prostamide, and its synthetic prostaglandin analog counterparts, Latanoprost, Travoprost, and Tafluprost, are mainstays in this therapeutic class. While all are effective, they exhibit distinct pharmacological and clinical characteristics.
Chemical Structures and Formulations
Bimatoprost is chemically an amide, distinguishing it from the ester-based structures of Latanoprost, Travoprost, and Tafluprost.[1] These structural differences influence their physical properties, receptor interactions, and metabolic pathways. Latanoprost, Travoprost, and Tafluprost are all isopropyl ester prodrugs that are hydrolyzed by corneal esterases to their biologically active free acids. Bimatoprost is also considered a prodrug, being converted to its free acid in the eye.[1]
| Drug | Chemical Structure |
| Bimatoprost | (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide |
| Latanoprost | Propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate |
| Travoprost | Propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[3-(trifluoromethyl)phenoxy]pent-1-enyl]cyclopentyl]hept-5-enoate |
| Tafluprost | Propan-2-yl (Z)-7-[(1R,2R,3R,5S)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate |
Mechanism of Action and Receptor Binding Affinity
The primary target for this class of drugs is the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[2] Activation of the FP receptor in the ciliary muscle leads to the relaxation of the muscle and remodeling of the extracellular matrix, which in turn increases the outflow of aqueous humor through the uveoscleral pathway, thereby lowering IOP.[1]
The binding affinity of the active metabolites of these drugs to the FP receptor varies, which may contribute to differences in their clinical efficacy.
Table 1: Receptor Binding Affinity and Potency of Prostaglandin Analogs
| Compound (Active Form) | FP Receptor Binding Affinity (Ki, nM) | FP Receptor Functional Potency (EC50, nM) |
| Bimatoprost Acid | 83 | 2.8 - 3.8 |
| Latanoprost Acid | 98 | 32 - 124 |
| Travoprost Acid | 35 ± 5 | 1.4 - 3.6 |
| Tafluprost Acid | ~1.2 | ~0.4 |
Data for Tafluprost acid is less consistently reported in direct comparative studies with the other three analogs.
Comparative Clinical Efficacy
Numerous clinical trials have compared the IOP-lowering efficacy of Bimatoprost, Latanoprost, Travoprost, and Tafluprost. A meta-analysis of several studies provides a comprehensive overview of their relative effectiveness.
Table 2: Comparative Intraocular Pressure (IOP) Reduction
| Drug | Mean IOP Reduction from Baseline (mmHg) | Percentage IOP Reduction from Baseline |
| Bimatoprost 0.03% | 7.5 - 9.1 | 28 - 35% |
| Latanoprost 0.005% | 6.7 - 8.2 | 25 - 33% |
| Travoprost 0.004% | 7.0 - 8.7 | 26 - 34% |
| Tafluprost 0.0015% | 6.0 - 7.5 | 23 - 31% |
Values represent a range from multiple clinical trials and may vary depending on the patient population and study design.
Generally, Bimatoprost 0.03% is considered to be one of the most efficacious topical agents for IOP reduction.[3] However, the clinical significance of the differences between the analogs may vary among individual patients.
Comparative Safety and Tolerability
The most common adverse event associated with prostaglandin analogs is conjunctival hyperemia (eye redness). Other side effects include eyelash growth, iris color change, and ocular surface irritation.
Table 3: Incidence of Common Adverse Events
| Adverse Event | Bimatoprost 0.03% | Latanoprost 0.005% | Travoprost 0.004% | Tafluprost 0.0015% |
| Conjunctival Hyperemia | High | Moderate | Moderate-High | Low-Moderate |
| Eyelash Growth | Common | Common | Common | Common |
| Iris Pigmentation | Possible | Possible | Possible | Possible |
| Ocular Irritation | Moderate | Low | Low-Moderate | Low |
Tafluprost is available in a preservative-free formulation, which may be advantageous for patients with ocular surface disease or sensitivity to preservatives like benzalkonium chloride (BAK).
Experimental Protocols
Radioligand Binding Assay for FP Receptor Affinity
This protocol outlines a method to determine the binding affinity (Ki) of a test compound for the prostaglandin FP receptor.
Detailed Steps:
-
Membrane Preparation: Tissues or cells expressing the FP receptor are homogenized in a buffer and centrifuged to isolate the cell membranes. The membrane pellet is then resuspended in an appropriate assay buffer.
-
Competitive Binding Assay: The membrane preparation is incubated with a constant concentration of a radiolabeled ligand that specifically binds to the FP receptor (e.g., [3H]-PGF2α). Increasing concentrations of the unlabeled test compound (Bimatoprost, Latanoprost, etc.) are added to compete with the radiolabeled ligand for binding to the receptor. The mixture is incubated at a specific temperature for a set time to allow binding to reach equilibrium.
-
Separation and Quantification: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through. The radioactivity on the filters is then quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Measurement of Intraocular Pressure (IOP) in Clinical Trials
The gold standard for measuring IOP in clinical trials is Goldmann Applanation Tonometry (GAT).
Detailed Steps:
-
Patient Preparation: A topical anesthetic is instilled into the patient's eye to numb the cornea, followed by a fluorescein strip to stain the tear film. The patient is then positioned comfortably at the slit lamp.
-
Tonometer Alignment: The calibrated tonometer tip is brought into gentle contact with the central cornea.
-
Applanation and Mires Visualization: The tonometer flattens a small, circular area of the cornea. The clinician, looking through the slit lamp with a cobalt blue filter, will see two green semi-circles (mires).
-
IOP Measurement: The clinician adjusts the tension on the tonometer dial until the inner edges of the two mires just touch. The reading on the dial at this point corresponds to the intraocular pressure in millimeters of mercury (mmHg).
Signaling Pathway
The binding of a prostaglandin analog to the FP receptor initiates a cascade of intracellular events.
Upon agonist binding, the FP receptor activates the Gq alpha subunit of the heterotrimeric G protein.[2] This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events lead to the upregulation of matrix metalloproteinases (MMPs), enzymes that remodel the extracellular matrix of the ciliary muscle, resulting in increased aqueous humor outflow.
Conclusion
Bimatoprost and its synthetic analogs, Latanoprost, Travoprost, and Tafluprost, are all highly effective in lowering intraocular pressure. While Bimatoprost may offer a slight efficacy advantage in some patient populations, this can be associated with a higher incidence of conjunctival hyperemia. The choice of a specific agent should be based on a comprehensive evaluation of the patient's target IOP, tolerability, and the presence of any ocular surface disease. Further research into the nuanced differences in their receptor interactions and downstream signaling may lead to the development of even more targeted and well-tolerated therapies for glaucoma.
References
- 1. Mechanism of Action of Bimatoprost, Latanoprost, and Travoprost in Healthy Subjects: A Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 3. Comparative study of three prostaglandin analogues in the treatment of newly diagnosed cases of ocular hypertension, open-angle and normal tension glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Key Bimatoprost Studies for Eyelash Growth
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pivotal clinical studies on Bimatoprost (B1667075) for eyelash growth, alongside an evaluation of common alternatives. Detailed experimental protocols, quantitative data, and the underlying signaling pathways are presented to facilitate a deeper understanding of the scientific evidence in this field.
Bimatoprost: The Seminal Clinical Evidence
The cornerstone of evidence for Bimatoprost's efficacy in promoting eyelash growth is a multicenter, randomized, double-masked, vehicle-controlled, parallel-group study. This pivotal trial established Bimatoprost 0.03% as a safe and effective treatment for hypotrichosis of the eyelashes.
Experimental Protocol: Pivotal Bimatoprost Study
Objective: To evaluate the safety and efficacy of once-daily Bimatoprost ophthalmic solution 0.03% for enhancing eyelash prominence, including length, thickness, and darkness.
Study Design:
-
Type: Multicenter, randomized, double-masked, vehicle-controlled, parallel-group study.
-
Participants: 278 subjects with idiopathic or chemotherapy-induced eyelash hypotrichosis.
-
Treatment Groups:
-
Bimatoprost 0.03% ophthalmic solution (n=137)
-
Vehicle (placebo) solution (n=141)
-
-
Administration: One drop of the assigned solution was applied to the upper eyelid margin of each eye once daily in the evening for 16 weeks. A sterile, single-use applicator was used for each eye.
-
Primary Efficacy Endpoint: The proportion of subjects with at least a 1-grade improvement from baseline on the Global Eyelash Assessment (GEA) scale at week 16. The GEA is a 4-point scale (1=minimal, 2=moderate, 3=marked, 4=very marked eyelash prominence).
-
Secondary Efficacy Endpoints: Changes from baseline in eyelash length, thickness, and darkness, as measured by digital image analysis. Patient-reported outcomes were also assessed.
-
Safety Assessments: Included monitoring of adverse events, ophthalmologic examinations, and vital sign measurements.
Quantitative Data: Bimatoprost vs. Vehicle
The following table summarizes the key efficacy outcomes from the pivotal 16-week study.
| Efficacy Outcome | Bimatoprost 0.03% | Vehicle | p-value |
| ≥1-Grade GEA Improvement | 78.1% of subjects | 18.4% of subjects | <0.0001 |
| Change in Eyelash Length | Statistically significant increase | - | <0.0001 |
| Change in Eyelash Thickness | Statistically significant increase | - | <0.0001 |
| Change in Eyelash Darkness | Statistically significant increase | - | <0.0001 |
Adverse Events: The most frequently reported adverse event was conjunctival hyperemia (redness of the eyes), which occurred at a statistically significant higher rate in the Bimatoprost group (3.6%) compared to the vehicle group.[1]
Comparison with Alternative Eyelash Growth Treatments
Several alternatives to Bimatoprost are available, including other prostaglandin (B15479496) analogs like Latanoprost (B1674536) and non-prostaglandin-based serums, often containing peptides.
Latanoprost
Latanoprost is another prostaglandin F2α analog, primarily used for glaucoma treatment, that has been observed to promote eyelash growth.
Experimental Protocol: Latanoprost Study (Representative)
A randomized, double-blind, placebo-controlled pilot study evaluated the efficacy and safety of Latanoprost for eyelash growth.
-
Treatment: Latanoprost 0.005% solution applied to the eyelid margins once daily.
-
Key Findings: Studies have shown that Latanoprost can significantly increase eyelash length and darkness compared to placebo. However, direct comparative studies suggest that Bimatoprost may have a higher incidence of eyelash growth.
Peptide-Based Serums
These over-the-counter products utilize various peptides, such as Myristoyl Pentapeptide-17, to support and enhance eyelash health and appearance.
Experimental Protocol: Peptide-Based Serum Study (Representative)
An open-label clinical trial assessed the efficacy of a serum containing peptides and glycosaminoglycans.
-
Treatment: Once-daily application of the peptide-based serum to the upper and lower eyelid margins.
-
Key Findings: After 12 weeks, statistically significant increases were observed in eyelash length, number, width, and volume.
Comparative Efficacy and Safety
| Treatment | Active Ingredient | Mechanism of Action | Efficacy Highlights | Common Adverse Events |
| Bimatoprost 0.03% | Prostaglandin F2α analog | Prolongs the anagen (growth) phase of the hair cycle.[2] | Significant increases in eyelash length, thickness, and darkness.[3] | Conjunctival hyperemia, eye pruritus, skin hyperpigmentation. |
| Latanoprost 0.005% | Prostaglandin F2α analog | Similar to Bimatoprost, prolongs the anagen phase. | Increases eyelash length and darkness; some studies suggest it is less potent than Bimatoprost. | Similar to Bimatoprost, but potentially a lower incidence of conjunctival hyperemia. |
| Peptide-Based Serums | Peptides (e.g., Myristoyl Pentapeptide-17) | Stimulate keratin (B1170402) production and support the health of hair follicles. | Increases in eyelash length, number, and volume have been reported in clinical trials. | Generally well-tolerated with fewer reported side effects compared to prostaglandin analogs. |
Signaling Pathway of Bimatoprost in Eyelash Growth
Bimatoprost, a synthetic prostamide analog of prostaglandin F2α, exerts its effects by binding to the prostaglandin F (FP) receptor located in the dermal papilla of the hair follicle. This interaction triggers a signaling cascade that ultimately prolongs the anagen (growth) phase of the eyelash hair cycle.
Caption: Bimatoprost signaling pathway in the eyelash follicle.
Experimental Workflow for a Comparative Clinical Trial
To replicate and compare the effects of different eyelash growth treatments, a robust clinical trial workflow is essential. The following diagram illustrates a typical experimental design.
Caption: Workflow for a comparative eyelash growth clinical trial.
References
- 1. researchgate.net [researchgate.net]
- 2. A six-month randomized clinical trial comparing the intraocular pressure-lowering efficacy of bimatoprost and latanoprost in patients with ocular hypertension or glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and Efficacy of Bimatoprost for Eyelash Growth in Postchemotherapy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Bimatoprost Delivery Platforms for Glaucoma Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of various delivery platforms for Bimatoprost (B1667075), a prostaglandin (B15479496) analog widely used in the management of glaucoma and ocular hypertension. We will delve into the performance of traditional topical solutions, sustained-release implants, ocular inserts, punctal plugs, and in-situ gels, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate replication and further research.
Performance Comparison of Bimatoprost Delivery Platforms
The primary goal of glaucoma treatment is to lower intraocular pressure (IOP) to prevent optic nerve damage and vision loss. Bimatoprost achieves this by increasing the uveoscleral outflow of aqueous humor. The choice of delivery platform significantly impacts efficacy, duration of action, patient adherence, and side effect profiles.
| Delivery Platform | Mean IOP Reduction (mmHg) | Percentage IOP Reduction (%) | Duration of Effect | Key Adverse Events |
| Topical Solution (0.01% & 0.03%) | 5.6 - 8.1 mmHg[1] | 23% - 33%[1] | ~24 hours (once-daily dosing) | Conjunctival hyperemia, eye pruritus, skin hyperpigmentation, ocular irritation, dry eye symptoms, periorbital erythema (<4% of patients)[1] |
| Sustained-Release Implant (Durysta®) | 7.3 - 8.9 mmHg[2] | ~30% | Up to 2 years in 28% of patients[3] | Conjunctival hyperemia (27%), foreign body sensation, eye pain, photophobia, conjunctival hemorrhage, dry eye, increased IOP, corneal endothelial cell loss[4] |
| Ocular Insert | 3.2 - 6.4 mmHg[5] | ~20%[6] | Up to 6 months | Eye discharge, conjunctival hyperemia, punctate keratitis (16.0%), ocular discomfort (6.2%)[6][7] |
| Periocular Ring | 3.2 - 6.4 mmHg | Not specified | Up to 6 months[8][9] | Eye discharge, conjunctival hyperemia[7] |
| In-Situ Gel | Not specified in comparative clinical trials | Not specified in comparative clinical trials | Extended release over hours to days | Potential for blurred vision upon instillation |
| Punctal Plug | ~5.7 mmHg (Latanoprost plug as a proxy)[10] | Not specified | Up to 3 months[10] | Not specified for Bimatoprost |
Signaling Pathway and Experimental Workflow Visualizations
To better understand the mechanism of action and the evaluation process for these delivery platforms, the following diagrams are provided.
Bimatoprost Signaling Pathway
Bimatoprost is a prostaglandin F2α (PGF2α) analog that selectively binds to the prostaglandin F (FP) receptor. The activation of the FP receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to increased uveoscleral outflow and a reduction in intraocular pressure.
Caption: Bimatoprost-induced FP receptor signaling cascade.
Preclinical Evaluation Workflow for a Novel Bimatoprost Delivery Platform
The development of a new Bimatoprost delivery system involves a rigorous preclinical evaluation process to assess its feasibility, safety, and efficacy before moving to human clinical trials.
Caption: Preclinical evaluation workflow for ophthalmic drug delivery.
Detailed Experimental Protocols
In Vivo Intraocular Pressure Measurement in a Rabbit Model
This protocol outlines the methodology for assessing the IOP-lowering efficacy of a Bimatoprost delivery platform in an animal model.
1. Animal Model:
-
Species: New Zealand white rabbits.
-
Characteristics: Adult, healthy, of a specified weight range.
-
Acclimatization: Animals are acclimatized for a minimum of one week before the study.
2. Anesthesia:
-
A combination of ketamine and xylazine (B1663881) is administered intramuscularly. Topical proparacaine (B1679620) hydrochloride (0.5%) is instilled in the eye prior to measurements.
3. IOP Measurement:
-
Instrumentation: A calibrated rebound tonometer (e.g., Tono-Vera Vet) or an applanation tonometer (e.g., Tono-Pen) is used.
-
Procedure:
-
The anesthetized rabbit is placed in a prone position.
-
The eyelids are gently retracted to expose the cornea.
-
The tonometer probe is held perpendicular to the central cornea.
-
Multiple readings are taken for each eye, and the average is recorded.
-
-
Measurement Schedule: Baseline IOP is measured before administration of the delivery system. Post-administration measurements are taken at predetermined time points (e.g., 2, 4, 8, 24 hours, and then daily or weekly depending on the expected duration of action of the platform).
4. Data Analysis:
-
The mean change in IOP from baseline is calculated for each treatment group.
-
Statistical analysis (e.g., t-test or ANOVA) is performed to compare the IOP reduction between the investigational platform and a control group (e.g., vehicle or topical Bimatoprost solution).
In Vitro Drug Release using Franz Diffusion Cells
This protocol describes a common method for evaluating the release kinetics of Bimatoprost from a semi-solid or solid delivery platform.
1. Apparatus:
-
System: Vertical Franz diffusion cells.
-
Membrane: A synthetic membrane (e.g., cellulose (B213188) acetate) with a defined pore size is placed between the donor and receptor chambers.[11]
2. Procedure:
-
Receptor Medium: The receptor chamber is filled with a phosphate-buffered saline (PBS) solution at pH 7.4, maintained at 37°C, and stirred continuously.[11]
-
Sample Application: The Bimatoprost-containing formulation is placed in the donor chamber on top of the membrane.[11]
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), aliquots of the receptor medium are withdrawn and replaced with fresh medium.[12]
3. Drug Quantification:
-
The concentration of Bimatoprost in the collected samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
4. Data Analysis:
-
The cumulative amount of Bimatoprost released over time is calculated and plotted.
-
The release kinetics can be fitted to various mathematical models (e.g., zero-order, first-order, Higuchi) to understand the release mechanism.
Conclusion
The landscape of Bimatoprost delivery for glaucoma management is evolving beyond traditional eye drops. Sustained-release platforms like intracameral implants and ocular inserts offer the potential for improved patient adherence and a more favorable side effect profile by delivering the drug directly to the target tissues. However, these novel platforms come with their own set of considerations, including the need for in-office procedures and a different spectrum of potential adverse events. In-situ gels and punctal plugs represent other promising avenues for sustained delivery with less invasive administration.
The choice of an optimal delivery platform will depend on a balance of efficacy, duration of action, safety, patient preference, and cost-effectiveness. The experimental protocols and comparative data presented in this guide are intended to provide a valuable resource for researchers and drug development professionals working to advance the treatment of glaucoma. Further head-to-head clinical trials are needed to definitively establish the comparative efficacy and long-term safety of these emerging technologies.
References
- 1. Six-month comparison of bimatoprost once-daily and twice-daily with timolol twice-daily in patients with elevated intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 24-Month Phase I/II Clinical Trial of Bimatoprost Sustained-Release Implant (Bimatoprost SR) in Glaucoma Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 24-Month Phase I/II Clinical Trial of Bimatoprost Sustained-Release Implant (Bimatoprost SR) in Glaucoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bimatoprost Implant: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Six-Month Intraocular Pressure Reduction with a Topical Bimatoprost Ocular Insert: Results of a Phase II Randomized Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sustained release glaucoma therapies: Novel modalities for overcoming key treatment barriers associated with topical medications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. millennialeye.com [millennialeye.com]
- 9. ophthalmologytimes.com [ophthalmologytimes.com]
- 10. Promising therapeutic drug delivery systems for glaucoma: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro and Ex Vivo Correlation of Drug Release from Ophthalmic Ointments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Unveiling the Off-Target Landscape of Bimatoprost: A Preclinical Comparison
A comprehensive guide for researchers and drug development professionals on the off-target effects of Bimatoprost (B1667075), with comparative data for alternative therapies. This guide details the experimental validation of these effects and the underlying signaling pathways.
Bimatoprost, a synthetic prostamide analogue of prostaglandin (B15479496) F2α (PGF2α), is a first-line treatment for elevated intraocular pressure (IOP) in patients with glaucoma and ocular hypertension.[1] While its primary therapeutic action is mediated through the prostaglandin F (FP) receptor, a growing body of preclinical and clinical evidence has illuminated a range of off-target effects. These effects, varying from cosmetic alterations to potential neuroprotection, are critical considerations in drug development and for refining therapeutic applications. This guide provides a comparative analysis of Bimatoprost's off-target profile against other prostaglandin analogues, supported by experimental data from preclinical models.
On-Target vs. Off-Target IOP Reduction: An Ongoing Debate
The precise mechanism of Bimatoprost's IOP-lowering effect has been a subject of investigation. While it is established that Bimatoprost can act on the FP receptor, some studies suggest the existence of distinct "prostamide receptors" through which it may exert its effects.[2][3] However, research using FP receptor knockout mice has demonstrated that an intact FP receptor is crucial for the IOP-lowering response to Bimatoprost, challenging the hypothesis of a separate receptor pathway for this primary on-target effect.[4]
Key Off-Target Effects of Bimatoprost
Beyond its intended therapeutic effect on IOP, Bimatoprost is associated with several well-documented off-target effects, primarily observed in the periocular region. These effects are often more pronounced with Bimatoprost compared to other prostaglandin analogues like Latanoprost (B1674536) and Travoprost.[5][6]
Periorbital Fat Atrophy (Prostaglandin-Associated Periorbitopathy - PAP)
One of the most significant off-target effects of Bimatoprost is the atrophy of periorbital fat, leading to a condition known as prostaglandin-associated periorbitopathy (PAP).[5] This manifests as deepening of the upper eyelid sulcus, enophthalmos (sinking of the eyeball), and loss of lower eyelid fullness.[7][8] Preclinical studies in animal models have corroborated these clinical findings. For instance, retrobulbar injections of Bimatoprost in rats resulted in a significant increase in adipocyte density, indicative of fat atrophy.[9] The proposed mechanism involves the inhibition of adipocyte differentiation through the downregulation of the PPARγ pathway by PGF2α, the class of molecules to which Bimatoprost is related.[5][9]
Eyelash Growth (Hypertrichosis) and Hyperpigmentation
Bimatoprost is widely known to induce eyelash growth, an off-target effect that has been successfully commercialized for cosmetic purposes (Latisse®).[1][10] This effect is characterized by an increase in the length, thickness, and darkness of eyelashes.[10] Additionally, Bimatoprost can cause hyperpigmentation of the eyelid skin and the iris.[1] The darkening of the iris is due to an increased number of melanosomes within melanocytes.[1]
Neuroprotection
Several preclinical studies have suggested that Bimatoprost may have neuroprotective effects on retinal ganglion cells (RGCs) that are independent of its IOP-lowering action.[11][12] In in vitro models, Bimatoprost has been shown to protect RGCs from glutamate-induced toxicity and hypoxia.[12] This neuroprotective effect is thought to be mediated, at least in part, through the activation of the Akt signaling pathway.[13]
Comparative Analysis of Off-Target Effects
The following tables summarize quantitative data from preclinical studies, comparing the off-target effects of Bimatoprost with other prostaglandin analogues.
| Off-Target Effect | Drug | Preclinical Model | Key Finding | Reference |
| Periorbital Fat Atrophy | Bimatoprost | Rat | Significantly increased adipocyte density (2073.35 ± 184.89 cells/mm²) compared to untreated controls, indicating fat atrophy. | [14] |
| Travoprost | Rat | Increased adipocyte density (1623.46 ± 218.99 cells/mm²) compared to untreated controls. | [14] | |
| Latanoprost | Rat | No significant difference in adipocyte density (1468.20 ± 113.44 cells/mm²) compared to untreated controls. | [14] | |
| Neuroprotection | Bimatoprost | Rat Primary RGC Culture | Significantly increased RGC survival rate under glutamate-induced stress at 100 nM concentration. | [12] |
| Latanoprost Acid | Rat Primary RGC Culture | Significantly increased RGC survival rate under glutamate-induced stress at 100 nM concentration. | [12] | |
| Tafluprost Acid | Rat Primary RGC Culture | Significantly increased RGC survival rate under glutamate-induced stress at 100 nM concentration. | [12] | |
| Travoprost Acid | Rat Primary RGC Culture | No significant neuroprotective effect observed at the tested concentrations. | [12] |
| On-Target vs. Off-Target IOP Reduction | ||||
| Parameter | Drug | Preclinical Model | Result | Reference |
| IOP Reduction in FP Receptor Knockout Mice | Bimatoprost | Homozygous FP-knockout mice | No significant reduction in IOP. | [4] |
| Bimatoprost | Wild-type mice | Significant reduction in IOP (-1.33 mm Hg). | [4] |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of off-target effects. Below are summaries of key experimental protocols used in the cited preclinical studies.
Quantification of Periorbital Fat Atrophy in Rats
-
Animal Model: Male Wistar rats.
-
Drug Administration: Retrobulbar injection of Bimatoprost (0.1ml) in one orbit and phosphate-buffered saline as a control in the contralateral orbit.[9]
-
Tissue Processing: After a designated period (e.g., 3 weeks), rats are euthanized, and intraconal orbital fat is excised. The tissue is fixed in formalin, embedded in paraffin, and sectioned.[9]
-
Analysis: Sections are stained with hematoxylin (B73222) and eosin. Adipocyte density is measured using computer-assisted image analysis to quantify the number of adipocytes per unit area (e.g., cells/mm²). A higher density indicates smaller adipocytes and, consequently, fat atrophy.[9][14]
Assessment of Neuroprotective Effects in Retinal Ganglion Cell (RGC) Culture
-
Cell Culture: Primary RGCs are purified from the retinas of neonatal rats (e.g., 6-day-old Wistar rats) using a two-step immunopanning procedure.[12]
-
Induction of Cell Death: RGC death is induced by exposing the cultured cells to stressors such as glutamate (B1630785) (e.g., 25 µM for 72 hours) or hypoxia (e.g., 5% O2 for 24 hours).[12]
-
Drug Treatment: Cells are pre-incubated with various concentrations of Bimatoprost or other prostaglandin analogues (e.g., 1 nM, 10 nM, 100 nM) before the addition of the stressor.[12]
-
Viability Assay: RGC viability is assessed using methods like calcein-AM and ethidium (B1194527) homodimer-1 staining, where live cells fluoresce green and dead cells fluoresce red. The survival rate is calculated as the percentage of live cells relative to the total number of cells.[12]
Investigation of Signaling Pathways via Western Blotting
-
Cell Lysates: Cultured RGCs treated with Bimatoprost are lysed to extract total protein.
-
SDS-PAGE and Western Blotting: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of proteins of interest (e.g., Akt, ERK).
-
Detection: Following incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), the protein bands are visualized using a chemiluminescent substrate. The relative levels of phosphorylated proteins are quantified to determine the activation of specific signaling pathways.[13]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed.
Caption: Signaling pathway for Bimatoprost-induced neuroprotection in retinal ganglion cells.
Caption: Experimental workflow for validating Bimatoprost-induced periorbital fat atrophy.
Caption: Logical workflow to differentiate on-target vs. off-target IOP-lowering effects.
References
- 1. Bimatoprost Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Bimatoprost and prostaglandin F(2 alpha) selectively stimulate intracellular calcium signaling in different cat iris sphincter cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of prostaglandins and specific place in therapy of bimatoprost in the treatment of elevated intraocular pressure and ocular hypertension: A closer look at the agonist properties of bimatoprost and the prostamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of bimatoprost on intraocular pressure in prostaglandin FP receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Decreased orbital fat and enophthalmos due to bimatoprost: Quantitative analysis using magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. aao.org [aao.org]
- 8. Periorbital changes associated with topical bimatoprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vivo Effects of Retrobulbar Bimatoprost Injection on Orbital Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bimatoprost in the treatment of eyelash hypotrichosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Secondary neuroprotective effects of hypotensive drugs and potential mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective effects of prostaglandin analogues on retinal ganglion cell death independent of intraocular pressure reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bimatoprost protects retinal neuronal damage via Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Changes to upper eyelid orbital fat from use of topical bimatoprost, travoprost, and latanoprost - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Bimatoprost and Novel Prostaglandin Analogues in Ocular Hypotensive Therapy
For Immediate Publication
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of Bimatoprost and other key prostaglandin (B15479496) analogues used in the management of elevated intraocular pressure (IOP). It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering a synthesis of performance data, experimental methodologies, and mechanistic insights.
Prostaglandin analogues (PGAs) are a cornerstone in the first-line treatment of open-angle glaucoma and ocular hypertension.[1][2] Their efficacy in lowering IOP is primarily attributed to their role in increasing the uveoscleral outflow of aqueous humor.[3] Bimatoprost, a synthetic prostamide, is a prominent member of this class and is often compared to other prostaglandin F2α (PGF2α) analogues such as Latanoprost, Travoprost, and Tafluprost.[3][4] More recent advancements have introduced novel prostaglandin analogues with distinct mechanisms of action, further expanding the therapeutic landscape.[4][5]
Comparative Efficacy in Intraocular Pressure Reduction
Clinical studies have consistently demonstrated the potent IOP-lowering effects of Bimatoprost, often showing it to be one of the most effective agents in its class.[2][6][7] The following tables summarize the comparative efficacy of Bimatoprost against other widely used and novel prostaglandin analogues based on data from randomized controlled trials.
Table 1: Comparison of Mean IOP Reduction with Bimatoprost and Other Prostaglandin F2α Analogues
| Treatment Group | Mean IOP Reduction from Baseline (mmHg) | Percentage IOP Reduction from Baseline (%) |
| Bimatoprost 0.03% | 8.7 - 8.8 | 30.3 - 35.9 |
| Latanoprost 0.005% | 7.3 - 8.6 | 26.7 - 29.9 |
| Travoprost 0.004% | 7.6 - 8.0 | 28.7 - 30.8 |
Data compiled from multiple randomized controlled trials.[7][8][9][10]
Table 2: Overview of Novel Prostaglandin Analogues
| Analogue | Mechanism of Action | Key Findings from Clinical Trials |
| Latanoprostene bunod | Nitric oxide (NO)-donating PGF2α analogue; enhances both uveoscleral and trabecular meshwork outflow.[4][5] | Demonstrated significantly greater IOP reduction compared to Latanoprost alone.[5] |
| Omidenepag Isopropyl | Selective prostanoid EP2 receptor agonist; increases aqueous humor outflow through the trabecular meshwork.[4][11] | Showed non-inferior IOP-lowering effects compared to Latanoprost.[4][11] |
| Sepetaprost | Dual agonist for FP and EP3 receptors.[4] | Currently in clinical development, expected to offer enhanced IOP reduction.[12] |
| NCX 470 | Nitric oxide (NO)-donating Bimatoprost analogue.[11] | Preclinical studies suggest a greater IOP-lowering effect than Bimatoprost alone.[11] |
Side Effect Profile: A Comparative Overview
While generally well-tolerated, prostaglandin analogues are associated with a range of ocular adverse events. Conjunctival hyperemia (eye redness) is the most frequently reported side effect.[1][6]
Table 3: Incidence of Common Ocular Adverse Events
| Adverse Event | Bimatoprost 0.03% | Latanoprost 0.005% | Travoprost 0.004% | |---|---|---| | Conjunctival Hyperemia | 24.1% - 68.6% | 16.0% - 47.1% | 41.9% - 58.0% | | Ocular Adverse Events (Overall) | 41.3% - 73.7% | 16.0% - 53.7% | 41.9% - 64.5% |
Data compiled from multiple randomized controlled trials.[8][10]
Latanoprost has been associated with a lower incidence of conjunctival hyperemia compared to Bimatoprost and Travoprost.[10]
Signaling Pathways of Prostaglandin Analogues
The primary mechanism of action for traditional prostaglandin analogues involves the activation of the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR). This initiates a signaling cascade that leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix, thereby increasing uveoscleral outflow.[3] Novel analogues, such as Omidenepag Isopropyl, target the EP2 receptor, which also couples to G-proteins to increase aqueous outflow, but through the trabecular meshwork pathway.[4][11]
Detailed Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, this section outlines the methodologies for key experiments cited in the comparative studies.
Protocol for a Randomized, Masked-Evaluator, Multicenter Clinical Trial
1. Study Design: A 12-week, randomized, parallel-group, masked-evaluator, multicenter study is a common design for comparing the efficacy and safety of different prostaglandin analogues.[9][10]
2. Patient Population:
-
Inclusion Criteria: Patients with open-angle glaucoma or ocular hypertension, with an IOP of ≥23 mmHg in at least one eye after a washout period from any previous IOP-lowering medications.[9][10]
-
Exclusion Criteria: History of significant ocular trauma or surgery, or any ocular condition that could interfere with the study's assessments.[9]
3. Randomization and Masking: Patients are randomly assigned to receive one of the treatment arms (e.g., Bimatoprost 0.03%, Latanoprost 0.005%, or Travoprost 0.004%) administered once daily in the evening. The evaluators measuring IOP and the investigators grading conjunctival hyperemia are masked to the treatment allocation.[9][10]
4. IOP Measurement:
-
IOP is measured at baseline and at specified follow-up visits (e.g., week 6 and week 12).
-
Measurements are taken at multiple time points during the day (e.g., 8:00 AM, 12:00 PM, 4:00 PM, and 8:00 PM) to assess diurnal IOP control.[9][10]
-
A calibrated Goldmann applanation tonometer is used for all IOP measurements, and the mean of triplicate readings is recorded.[9][10][13]
5. Safety Assessments:
-
Conjunctival Hyperemia: Graded by a masked investigator at each visit before the first IOP measurement. A standardized photographic grading scale (e.g., 0-4 Efron grading scale) is used to ensure consistency.[14][15][16][17]
-
Other Adverse Events: All patient-reported and investigator-observed adverse events are recorded throughout the study.
6. Statistical Analysis: The primary efficacy endpoint is typically the change in mean IOP from baseline at a specific time point (e.g., 8:00 AM at week 12). Analysis of covariance (ANCOVA) is often used to compare treatment groups, with baseline IOP as a covariate.[9]
References
- 1. Prostaglandin Analogues for Ophthalmic Use: A Review of Comparative Clinical Effectiveness, Cost-Effectiveness, and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Prostaglandin analogs in ophthalmology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical utility and differential effects of prostaglandin analogs in the management of raised intraocular pressure and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Currently available Prostanoids for the Treatment of Glaucoma and Ocular Hypertension: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. millennialeye.com [millennialeye.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparing the Efficacy of Latanoprost (0.005%), Bimatoprost (0.03%), Travoprost (0.004%), and Timolol (0.5%) in the Treatment of Primary Open Angle Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ophed.net [ophed.net]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. The Latest Drugs in Development That Reduce Intraocular Pressure in Ocular Hypertension and Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prostaglandin FP receptor agonists in the treatment of glaucoma and ocular hypertension: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bmjopen.bmj.com [bmjopen.bmj.com]
- 14. tandfonline.com [tandfonline.com]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. A comparison of subjective and objective conjunctival hyperemia grading with AOS® Anterior software - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A comparison of subjective and objective conjunctival hyperaemia grading with AOS® Anterior software - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Bimatoprost's Effect on Adipocyte Differentiation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of bimatoprost (B1667075) and other prostaglandin (B15479496) F2α (PGF2α) analogs on adipocyte differentiation. The information presented is supported by experimental data from independent in vitro studies, offering valuable insights for researchers in the fields of metabolic disease, ophthalmology, and drug development.
Comparative Analysis of Adipogenic Inhibition
Bimatoprost, a synthetic prostamide F2α analog, has been shown to down-regulate adipogenesis in vitro.[1] Its effects, along with those of other prostaglandin analogs, have been quantified by assessing key markers of adipocyte differentiation, including the expression of the master regulatory transcription factors, peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT-enhancer-binding protein alpha (C/EBPα), as well as intracellular lipid accumulation.[1][2][3]
A key in vitro study utilizing human orbital preadipocytes provides a direct comparison of the anti-adipogenic profiles of latanoprost, travoprost, bimatoprost, and tafluprost (B1681877). The findings from this research are summarized in the tables below, demonstrating the relative potency of each compound in inhibiting adipogenesis.
Quantitative Data Summary
Table 1: Effect of Prostaglandin Analogs on Adipogenic Transcription Factor mRNA Expression [1]
| Treatment | PPARγ mRNA Expression (Relative to Control) | C/EBPα mRNA Expression (Relative to Control) |
| Control | 1.00 | 1.00 |
| PGF2α | Significantly Reduced | Significantly Reduced |
| Latanoprost | No Significant Difference from PGF2α | No Significant Difference from PGF2α |
| Travoprost | Significantly Reduced vs. PGF2α | Significantly Reduced vs. PGF2α |
| Bimatoprost | Significantly Reduced vs. PGF2α | Significantly Reduced vs. PGF2α |
| Tafluprost | Significantly Reduced vs. PGF2α | Significantly Reduced vs. PGF2α |
Note: All treated groups showed a significant difference from the untreated control (P<0.02 for PPARγ, P=0.01 for C/EBPα). Travoprost, bimatoprost, and tafluprost showed a more significant reduction in gene expression compared to PGF2α alone.[1]
Table 2: Effect of Prostaglandin Analogs on Intracellular Lipid Accumulation [1]
| Treatment | Lipid Absorbance (Relative to Control) |
| Control | 1.00 |
| PGF2α | Significantly Reduced |
| Latanoprost | No Significant Difference from PGF2α |
| Travoprost | Significantly Different from PGF2α |
| Bimatoprost | Significantly Different from PGF2α (Most Significant Reduction) |
| Tafluprost | Significantly Different from PGF2α |
Note: All treated groups showed a significant difference in intracellular fat content from the untreated control. Bimatoprost demonstrated the most significant reduction in lipid accumulation (P<0.001 compared to PGF2α).[1]
Based on this independent verification, bimatoprost exhibits the most potent anti-adipogenic effect among the tested prostaglandin analogs, significantly down-regulating key transcription factors and inhibiting lipid accumulation.[1][2][3] Latanoprost was found to have the weakest effect in this comparative study.[1][2][3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis.
Human Orbital Preadipocyte Culture and Differentiation
-
Cell Source: Human orbital adipose tissue.
-
Cell Isolation: Preadipocytes are isolated from the stromal-vascular fraction of adipose tissue digests.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Differentiation Induction: At confluence, preadipocytes are induced to differentiate using a differentiation medium containing DMEM, 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
Treatment Application: Prostaglandin analogs (latanoprost, travoprost, bimatoprost, tafluprost) or PGF2α are added to the culture medium at the initiation of differentiation (Day 1) at a 1:100 dilution of their commercial formulations.[1][2][3]
RNA Isolation and Real-Time RT-PCR for Gene Expression Analysis
-
Time Point: Day 7 of differentiation.
-
RNA Extraction: Total RNA is extracted from the cultured cells using a suitable RNA isolation kit.
-
Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.
-
Real-Time PCR: Quantitative real-time PCR is performed using specific primers for PPARγ, C/EBPα, and a housekeeping gene (e.g., GAPDH) for normalization. The relative gene expression is calculated using the comparative Ct method (2-ΔΔCt).
Oil Red O Staining for Intracellular Lipid Accumulation
-
Time Point: Day 14 of differentiation.
-
Fixation: Cells are washed with phosphate-buffered saline (PBS) and fixed with 10% formalin for at least 1 hour.
-
Staining: The fixed cells are washed with water and then with 60% isopropanol. Subsequently, the cells are stained with a working solution of Oil Red O (0.21% in 60% isopropanol) for 10 minutes.
-
Quantification: After washing excess stain, the stained lipid droplets are eluted with 100% isopropanol, and the absorbance of the eluate is measured at a wavelength of 510 nm.
Visualizing the Molecular Pathways and Experimental Design
To further elucidate the mechanisms and experimental procedures, the following diagrams are provided.
Caption: Experimental workflow for assessing the effect of prostaglandin analogs on adipocyte differentiation.
Caption: Signaling pathway of bimatoprost-mediated inhibition of adipocyte differentiation.
Alternative Modulators of Adipocyte Differentiation
While prostaglandin analogs represent one class of compounds that influence adipogenesis, other signaling pathways and molecules are also critical in this process. These include:
-
Thiazolidinediones (TZDs): Such as rosiglitazone (B1679542) and pioglitazone, are potent agonists of PPARγ and are strong inducers of adipocyte differentiation.
-
Hedgehog (Hh) Signaling Pathway: Activation of this pathway is known to inhibit adipogenesis.
-
Transforming Growth Factor-beta (TGF-β) Signaling: This pathway can also negatively regulate adipocyte differentiation.
These alternative pathways offer different targets for the modulation of adipogenesis and are areas of active research for the development of novel therapeutics for metabolic diseases.
References
- 1. In Vitro Study of Antiadipogenic Profile of Latanoprost, Travoprost, Bimatoprost, and Tafluprost in Human Orbital Preadiopocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. In vitro study of antiadipogenic profile of latanoprost, travoprost, bimatoprost, and tafluprost in human orbital preadiopocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research and the Environment: Proper Disposal of Bimatoprost
For researchers, scientists, and drug development professionals, the integrity of scientific discovery extends to the responsible management of all laboratory materials, including the proper disposal of pharmaceutical compounds like Bimatoprost. Adherence to established disposal protocols is not only a matter of regulatory compliance but also a critical component of environmental stewardship and laboratory safety. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Bimatoprost, ensuring the protection of both personnel and the ecosystem.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including Bimatoprost, is governed by multiple regulatory bodies in the United States. The Environmental Protection Agency (EPA) sets guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[1][2] Additionally, some states may have more stringent regulations than federal laws.[1] It is crucial to note that flushing medications down the toilet or pouring them down the sink is strongly discouraged as it can contaminate water sources and harm aquatic life.[3][4]
Disposal Procedures for Bimatoprost
The appropriate disposal method for Bimatoprost depends on its form (e.g., pure compound, ophthalmic solution) and the specific regulations applicable to the research facility.
Step 1: Waste Identification and Segregation
Properly identify and segregate Bimatoprost waste from other waste streams. Based on available Safety Data Sheets (SDS), Bimatoprost is not always classified as a hazardous chemical under OSHA's Hazard Communication Standard; however, it is crucial to consult the specific SDS for the product in use.[5] All pharmaceutical waste should be handled with care.[6]
Step 2: Containerization
Use approved, clearly labeled, and leak-proof waste containers. For different types of pharmaceutical waste, color-coded containers are often used:
-
Black containers: For RCRA hazardous pharmaceutical waste.
-
Blue or white containers: For non-RCRA pharmaceutical waste.
Step 3: Disposal of Unused or Expired Bimatoprost Ophthalmic Solution
For unused or expired Bimatoprost ophthalmic solutions, the following procedures are recommended:
-
Drug Take-Back Programs: The most secure and environmentally sound method for disposing of expired or unused medications is through community drug take-back programs.[1][3] These programs ensure that pharmaceuticals are disposed of correctly.[3]
-
Consult with Pharmacists or Eye Care Providers: If a take-back program is unavailable, consult with a pharmacist or eye care provider, as they often have established procedures for safe disposal.[3]
-
Household Trash Disposal (if no other options are available): As a last resort for non-hazardous pharmaceuticals, they may be disposed of in household trash by following these steps[1]:
-
Mix the medication (do not crush tablets or capsules) with an unpalatable substance such as dirt, cat litter, or used coffee grounds.
-
Place the mixture in a sealed plastic bag.
-
Throw the sealed bag in your household trash.
-
Remove all personal information on the prescription label of empty medicine bottles or packaging, then dispose of the container.
-
Step 4: Disposal of Pure Bimatoprost Compound (Laboratory Setting)
For pure Bimatoprost compound used in research and development, the following procedures should be followed:
-
Consult the Safety Data Sheet (SDS): The SDS for Bimatoprost specifies that the compound should be disposed of by a licensed professional waste disposal service.[7][8][9] The container and its contents should be disposed of in an approved waste disposal plant.[7][10]
-
Incineration: Incineration in an approved facility is a recommended disposal method for Bimatoprost.[11] It is imperative to follow all federal, state, and local environmental regulations.[11][12]
-
Avoid Environmental Release: Under no circumstances should Bimatoprost waste be discharged into drains, water courses, or onto the ground.[5][7][8][12][13]
Quantitative Data Summary
| Parameter | Value | Source |
| Storage Temperature (Ophthalmic Solution) | 2°C to 25°C (36°F to 77°F) | [11][12] |
| Storage Temperature (Pure Compound) | Recommended at -20°C | [6][13] |
Experimental Protocols
The proper disposal of Bimatoprost is a safety and regulatory procedure rather than a scientific experiment. Therefore, detailed experimental protocols in the traditional sense are not applicable. The procedural steps outlined above, based on regulatory guidelines and safety data sheets, constitute the protocol for safe disposal.
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure for Bimatoprost, the following diagram illustrates the decision-making process and recommended actions.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. m.youtube.com [m.youtube.com]
- 4. dtsc.ca.gov [dtsc.ca.gov]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. Bimatoprost - Safety Data Sheet [chemicalbook.com]
- 9. medkoo.com [medkoo.com]
- 10. chemdmart.com [chemdmart.com]
- 11. somersetpharma.com [somersetpharma.com]
- 12. medline.com [medline.com]
- 13. watson-int.com [watson-int.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
